Technical Documentation Center

(1-ethyl-1H-pyrazol-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-ethyl-1H-pyrazol-5-yl)methanol
  • CAS: 1007488-29-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-ethyl-1H-pyrazol-5-yl)methanol: Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This has led to their incorporation into numerous FDA-approved drugs, highlighting their therapeutic relevance.

This technical guide provides a comprehensive overview of the basic properties and structure of a specific pyrazole derivative, (1-ethyl-1H-pyrazol-5-yl)methanol . This compound represents a valuable, yet not extensively documented, building block for the synthesis of novel chemical entities with potential therapeutic applications. For researchers and drug development professionals, understanding the fundamental characteristics of such synthons is paramount for their effective utilization in the design and synthesis of new drug candidates. This guide will delve into its physicochemical properties, provide a plausible synthetic route with a detailed experimental protocol, and offer an in-depth analysis of its expected spectroscopic characteristics.

Physicochemical and Structural Properties

(1-ethyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole derivative with a hydroxymethyl group at the 5-position and an ethyl group at the 1-position of the pyrazole ring.

Chemical Structure

The chemical structure of (1-ethyl-1H-pyrazol-5-yl)methanol is presented below:

Caption: 2D Structure of (1-ethyl-1H-pyrazol-5-yl)methanol.

Core Physicochemical Data
PropertyValueSource
CAS Number 1007488-29-0[1]
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Physical Form Liquid (at room temperature)Sigma-Aldrich
Predicted XLogP3 0.3PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 2PubChem

Synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol: A Representative Pathway

A plausible and efficient synthetic route to (1-ethyl-1H-pyrazol-5-yl)methanol involves a two-step process starting from commercially available reagents. The first step is the synthesis of the key intermediate, 1-ethyl-1H-pyrazol-5-ol, followed by its formylation and subsequent reduction to the target alcohol.

synthesis_workflow cluster_step1 Step 1: Synthesis of 1-ethyl-1H-pyrazol-5-ol cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Reduction to the Alcohol Methyl 3-methoxyacrylate Methyl 3-methoxyacrylate 1-ethyl-1H-pyrazol-5-ol 1-ethyl-1H-pyrazol-5-ol Methyl 3-methoxyacrylate->1-ethyl-1H-pyrazol-5-ol NaOH, H2O, 40°C Ethylhydrazine Ethylhydrazine Ethylhydrazine->1-ethyl-1H-pyrazol-5-ol 1-ethyl-1H-pyrazole-5-carbaldehyde 1-ethyl-1H-pyrazole-5-carbaldehyde 1-ethyl-1H-pyrazol-5-ol->1-ethyl-1H-pyrazole-5-carbaldehyde POCl3, DMF (1-ethyl-1H-pyrazol-5-yl)methanol (1-ethyl-1H-pyrazol-5-yl)methanol 1-ethyl-1H-pyrazole-5-carbaldehyde->(1-ethyl-1H-pyrazol-5-yl)methanol NaBH4, Methanol

Caption: Synthetic workflow for (1-ethyl-1H-pyrazol-5-yl)methanol.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method based on established chemical transformations for the synthesis of pyrazole derivatives and the reduction of aldehydes.

Step 1: Synthesis of 1-ethyl-1H-pyrazol-5-ol [2]

  • To a slurry of ethylhydrazine oxalate (1.0 eq) in water, add a 50% w/v NaOH solution to adjust the pH to 9.5.

  • Heat the mixture to 40°C and add methyl 3-methoxyacrylate (0.67 eq) dropwise over 1 hour, maintaining the pH between 9.0 and 9.5 by the periodic addition of 50% w/v NaOH solution.

  • After the addition is complete, continue to stir the mixture for an additional 3 hours at 40°C.

  • Cool the mixture to 5°C and filter.

  • Concentrate the filtrate, cool to 5°C again, and filter to remove any further solids.

  • Acidify the filtrate to pH 3-4 with 6M HCl and extract with a 3:1 mixture of chloroform/isopropanol.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 1-ethyl-1H-pyrazol-5-ol.

Step 2: Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazol-5-ol

  • In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • To this cooled solution, add a solution of 1-ethyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole-5-carbaldehyde.

Step 3: Reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde

  • Dissolve the crude 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure (1-ethyl-1H-pyrazol-5-yl)methanol.

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two protons on the pyrazole ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.4Triplet (t)~7.3
CH₂ (ethyl)~4.1Quartet (q)~7.3
CH₂ (hydroxymethyl)~4.6Doublet (d)~5.5
OHVariable, ~2.0-4.0Broad Singlet (br s)-
H-4 (pyrazole)~6.2Doublet (d)~2.0
H-3 (pyrazole)~7.4Doublet (d)~2.0
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~15
CH₂ (ethyl)~45
CH₂ (hydroxymethyl)~58
C-4 (pyrazole)~105
C-3 (pyrazole)~138
C-5 (pyrazole)~145
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol, as well as C-H and C=N stretching vibrations.[6][7][8]

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (aliphatic)2850 - 3000Medium-Strong
C=N (pyrazole ring)1500 - 1600Medium
C-O (alcohol)1000 - 1260Strong
Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will likely involve the loss of a hydrogen radical, water, and fragmentation of the ethyl and hydroxymethyl groups.[9][10][11]

m/zPredicted Fragment
126[M]⁺
125[M-H]⁺
111[M-CH₃]⁺
97[M-C₂H₅]⁺ or [M-CHO]⁺
95[M-CH₂OH]⁺
81[M-C₂H₅-N]⁺

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically used drugs.[12] Its versatility allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.

applications cluster_core Core Scaffold cluster_derivatives Derivatives with Therapeutic Potential Pyrazole Pyrazole Anti-inflammatory Anti-inflammatory Pyrazole->Anti-inflammatory e.g., Celecoxib Anticancer Anticancer Pyrazole->Anticancer e.g., Crizotinib Analgesic Analgesic Pyrazole->Analgesic e.g., Difenamizole Antimicrobial Antimicrobial Pyrazole->Antimicrobial e.g., Pentatrazole (1-ethyl-1H-pyrazol-5-yl)methanol (1-ethyl-1H-pyrazol-5-yl)methanol (1-ethyl-1H-pyrazol-5-yl)methanol->Pyrazole is a derivative of

Caption: The pyrazole scaffold and its therapeutic applications.

(1-ethyl-1H-pyrazol-5-yl)methanol, with its reactive hydroxyl group, serves as an excellent starting point for the synthesis of more complex molecules. This hydroxyl group can be readily converted into other functional groups, such as halides, ethers, esters, and amines, providing access to a diverse library of pyrazole derivatives for biological screening.

Potential applications of compounds derived from (1-ethyl-1H-pyrazol-5-yl)methanol include:

  • Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature a substituted pyrazole core. The functional handle on this molecule allows for the introduction of various substituents to target the ATP-binding site of kinases.

  • Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel analogues can be synthesized to explore improved efficacy and selectivity.

  • Central Nervous System (CNS) Agents: Pyrazole derivatives have shown activity as anxiolytics and anticonvulsants. The lipophilicity and hydrogen bonding capacity of molecules derived from (1-ethyl-1H-pyrazol-5-yl)methanol can be modulated to optimize blood-brain barrier penetration.

Conclusion

(1-ethyl-1H-pyrazol-5-yl)methanol is a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data on this specific molecule is limited, its fundamental properties can be reliably predicted based on its structure and comparison with related compounds. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling its use in the synthesis of novel pyrazole derivatives. The diverse biological activities associated with the pyrazole scaffold underscore the potential of (1-ethyl-1H-pyrazol-5-yl)methanol as a starting material for the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to harness the potential of this versatile molecule in their drug discovery programs.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1959–1968. [Link]

  • “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation of Ethyl 5-Aryl(alkyl)-1H-pyrazole-3-carboxylate Derivatives and 3,5-disubstituted Pyrazoles. The Royal Society of Chemistry.
  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ,... ResearchGate. [Link]

  • WO 2009/071584 A1.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • Pyrazole - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. ResearchGate. [Link]

  • EP2008996A1 - Process for the production of pyrazoles.
  • US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem. [Link]

  • (12) United States Patent.
  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(1)/[13].pdf]([Link]13].pdf)

  • Alcohol : Mass Spectra Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-11. [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry.

Sources

Exploratory

The Expanding Therapeutic Potential of Pyrazole Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation is not arbitrary; it reflects the consistent appearance of the pyrazole core in a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[1] From the potent anti-inflammatory effects of Celecoxib to the antipsychotic activity of CDPPB and the anti-obesity properties of Rimonabant, the pyrazole nucleus has proven its mettle in drug design.[1] This guide focuses on a specific and highly promising class of these compounds: pyrazole methanol derivatives. The introduction of a methanol group (-CH₂OH) to the pyrazole core provides a crucial handle for further functionalization and can significantly influence the molecule's polarity, solubility, and hydrogen bonding capacity, thereby modulating its biological activity.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the biological activities of pyrazole methanol derivatives. We will delve into their synthesis, mechanisms of action, and the experimental protocols necessary for their evaluation, offering a comprehensive resource to empower further innovation in this exciting field.

A Spectrum of Biological Activities: From Inflammation to Cancer

The inherent structural features of the pyrazole ring, including its aromaticity and the presence of hydrogen bond donors and acceptors, allow its derivatives to interact with a diverse range of biological targets.[2] The addition of a methanol moiety further refines these interactions, leading to a broad spectrum of pharmacological effects.

Anti-inflammatory Activity: Targeting the Prostaglandin and Cytokine Cascades

Chronic inflammation is a key pathological driver in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Pyrazole derivatives have emerged as potent anti-inflammatory agents, most notably through their inhibition of cyclooxygenase (COX) enzymes.[3]

Mechanism of Action: The anti-inflammatory effects of many pyrazole derivatives are primarily attributed to their ability to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] By inhibiting COX-2, these compounds effectively reduce the synthesis of prostaglandins, thereby mitigating pain, swelling, and other hallmarks of inflammation.[3] Furthermore, some pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines like TNF-α and IL-6, and to suppress the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][3]

Below is a diagram illustrating the central role of the NF-κB signaling pathway in inflammation, a key target for many anti-inflammatory compounds.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Caption: The canonical NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity:

Compound ClassTargetIn Vitro Potency (IC₅₀)In Vivo Efficacy (% Edema Inhibition)Reference
3,5-DiarylpyrazolesCOX-20.01 µM75%[3]
Pyrazole-Thiazole HybridsCOX-2/5-LOX0.03 µM / 0.12 µMNot specified[3]
Pyrazolo-PyrimidinesCOX-20.015 µMValidated in arthritis models[3]
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a recurring motif in the design of novel anticancer agents.[4][5] Pyrazole methanol derivatives have demonstrated the ability to interfere with various stages of cancer progression, from inhibiting cell proliferation to inducing apoptosis.

Mechanism of Action: The anticancer activity of pyrazole derivatives is often multifactorial. They have been shown to target a range of critical cellular machinery, including:

  • Tubulin: By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6]

  • Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives act as inhibitors of RTKs such as EGFR and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[4][5]

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can halt the cell cycle, preventing uncontrolled cell division.[5]

Quantitative Data on Anticancer Activity:

Compound ClassTargetCell LineIn Vitro Potency (GI₅₀/IC₅₀)Reference
1H-Benzofuro[3,2-c]pyrazolesTubulinK562 (Leukemia)0.26 µM[6]
1H-Benzofuro[3,2-c]pyrazolesTubulinA549 (Lung)0.19 µM[6]
Pyrazolone-Pyrazole DerivativesVEGFR-2MCF-7 (Breast)16.50 µM[5]
Indole-Pyrazole HybridsCDK2HCT116 (Colon)< 23.7 µM[5]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Pyrazole derivatives have shown promise as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the pyrazole ring, modified by the methanol substituent, likely play a key role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

Quantitative Data on Antimicrobial Activity:

Compound ClassMicroorganismActivity (MIC/Zone of Inhibition)Reference
Pyrazole-based compoundsEscherichia coliMIC: 0.25 µg/mL
Pyrazole-based compoundsStreptococcus epidermidisMIC: 0.25 µg/mL
Pyrazole-based compoundsAspergillus nigerMIC: 1 µg/mL
Pyrazole-Sulfonamide HybridsBacillus subtilisPotent activity
Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing potential as novel antiepileptic drugs.

Mechanism of Action: The anticonvulsant activity of pyrazole derivatives is thought to involve the modulation of ion channels and neurotransmitter systems that regulate neuronal excitability. Some derivatives may act by enhancing the activity of the inhibitory neurotransmitter GABA or by blocking voltage-gated sodium or calcium channels, thereby reducing excessive neuronal firing.

Quantitative Data on Anticonvulsant Activity:

Compound ClassAnimal ModelActivityReference
Substituted PyrazolesMaximal Electroshock Seizure (MES)Significant anticonvulsive activity
Substituted PyrazolesSubcutaneous Pentylenetetrazole (scPTZ)Significant anticonvulsive activity
Pyrazolone DerivativesPTZ-induced seizuresRemarkable protective effect

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole methanol derivative and for the evaluation of its biological activities.

Synthesis of a Representative Pyrazole Methanol Derivative: (1-Phenyl-1H-pyrazol-4-yl)methanol

This two-step synthesis involves the Vilsmeier-Haack formylation of a hydrazone followed by the reduction of the resulting aldehyde.

Synthesis_Workflow Start Acetophenone & Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Aldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde Hydrazone->Aldehyde VH_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) VH_Reagent->Aldehyde Formylation Product (1-Phenyl-1H-pyrazol-4-yl)methanol Aldehyde->Product Reduction Sodium Borohydride (NaBH₄) Reduction->Product Reduction

References

Foundational

(1-ethyl-1H-pyrazol-5-yl)methanol CAS number and identification

An In-Depth Technical Guide to the Identification and Characterization of (1-ethyl-1H-pyrazol-5-yl)methanol Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Characterization of (1-ethyl-1H-pyrazol-5-yl)methanol

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] (1-ethyl-1H-pyrazol-5-yl)methanol is a key heterocyclic building block, valuable for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The unambiguous identification and characterization of such starting materials are paramount to ensuring the quality, safety, and efficacy of the final drug product. A failure to correctly identify the specific isomer or quantify impurities can have profound consequences on the synthetic process and biological outcomes. This guide, written from the perspective of a senior application scientist, provides a comprehensive, in-depth framework for the definitive identification of (1-ethyl-1H-pyrazol-5-yl)methanol. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating system of protocols for researchers, scientists, and drug development professionals.

Part 1: Core Identification Parameters

Every analytical endeavor begins with the fundamental identifiers of a chemical entity. These parameters form the basis of its unique identity in chemical databases and regulatory documentation. For (1-ethyl-1H-pyrazol-5-yl)methanol, these core attributes are summarized below.

ParameterValueSource
CAS Number 1007488-29-0Guidechem[5]
Molecular Formula C₆H₁₀N₂OGuidechem[5]
Molecular Weight 126.16 g/mol Guidechem[5]
IUPAC Name (1-ethyl-1H-pyrazol-5-yl)methanolN/A

The structural arrangement of these atoms is critical, as numerous isomers exist with the same molecular formula but different chemical properties (e.g., (1-ethyl-1H-pyrazol-3-yl)methanol, CAS 1007489-05-5[6]).

Structure and atom numbering of (1-ethyl-1H-pyrazol-5-yl)methanol.

Part 2: Synthetic Pathway and Potential Impurity Profile

Understanding the synthetic origin of a compound is crucial for predicting its potential impurity profile. A common and efficient route to (1-ethyl-1H-pyrazol-5-yl)methanol is the chemical reduction of its corresponding aldehyde, 1-ethyl-1H-pyrazole-5-carboxaldehyde (CAS 902837-62-1).[7]

This synthetic choice is logical because the aldehyde precursor can be synthesized via established methods like the Vilsmeier-Haack reaction on an appropriate hydrazone.[8] The subsequent reduction of the aldehyde to the primary alcohol is a high-yielding and clean transformation, typically employing a mild reducing agent like sodium borohydride (NaBH₄).

Logical workflow for the synthesis and key related impurities.

Trustworthiness through Self-Validation: A robust analytical method must be able to separate and detect not only the target compound but also its key potential impurities.

  • Unreacted Starting Material: The presence of the starting aldehyde, 1-ethyl-1H-pyrazole-5-carboxaldehyde, is a primary concern.

  • Process-Related Impurities: Depending on the reaction conditions, side products from the synthesis of the starting aldehyde may carry over.

  • Degradation Products: The target alcohol could be susceptible to oxidation, forming 1-ethyl-1H-pyrazole-5-carboxylic acid, especially under harsh workup or storage conditions.

Therefore, all characterization methods must be developed with the goal of resolving the target compound from these specific, predictable impurities.

Part 3: Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level information about a molecule's structure, confirming the connectivity of atoms and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can confirm the precise isomeric structure of the synthesized pyrazole.

Expertise in Spectral Prediction: While an experimental spectrum is the gold standard, we can predict the expected chemical shifts and multiplicities by drawing on data from structurally similar pyrazole derivatives.[9][10][11] The electron-donating ethyl group at N1 and the hydroxymethyl group at C5 will exert predictable influences on the pyrazole ring's electronic environment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale
Pyrazole C3-H ~7.4, d (J≈2 Hz)~138The proton at C3 is adjacent to C4-H, leading to doublet splitting. Its chemical shift is downfield due to the aromatic nature of the ring.
Pyrazole C4-H ~6.2, d (J≈2 Hz)~106The proton at C4 is coupled to C3-H. It is typically more shielded (upfield) than the C3 proton in this substitution pattern.
-CH₂OH ~4.7, s~58The two protons of the methylene group attached to the pyrazole ring are chemically equivalent and will appear as a singlet.
-CH₂OH Variable, br sN/AThe hydroxyl proton signal is often broad and its position is highly dependent on concentration and solvent.
N-CH₂CH₃ ~4.2, q (J≈7 Hz)~45The methylene protons of the N-ethyl group are coupled to the three protons of the adjacent methyl group, resulting in a quartet.
N-CH₂CH₃ ~1.5, t (J≈7 Hz)~15The methyl protons of the N-ethyl group are coupled to the two protons of the adjacent methylene group, resulting in a triplet.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the (1-ethyl-1H-pyrazol-5-yl)methanol sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[12]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[12]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and analyze coupling constants to verify atom connectivity. Compare the observed chemical shifts with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a relatively volatile compound like this.[13]

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The primary peak is expected at m/z = 126, corresponding to the molecular weight of C₆H₁₀N₂O.

  • Key Fragments:

    • m/z = 108: Loss of H₂O ([M-18]⁺).

    • m/z = 97: Loss of an ethyl group ([M-29]⁺).

    • m/z = 95: Loss of the hydroxymethyl radical ([M-CH₂OH]⁺).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[13]

  • Instrument Setup:

    • GC Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).[13]

    • Injector: Set to 250 °C with a split injection mode.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C.[13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and compare the fragmentation pattern with predicted pathways.

Self-validating workflow for GC-MS analysis.

Part 4: Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is the definitive technique for assessing purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this purpose.[14]

Expertise in Method Development: The choice of chromatographic conditions is driven by the physicochemical properties of the analyte. As a polar heterocyclic compound, (1-ethyl-1H-pyrazol-5-yl)methanol is well-suited for RP-HPLC. A C18 column provides a non-polar stationary phase that retains the molecule, while a polar mobile phase of water and an organic modifier (like acetonitrile) is used for elution.[15][16] A UV detector is ideal, as the pyrazole ring is chromophoric.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile (ACN).

  • Elution Method: Isocratic elution with 75% A and 25% B. (Note: This may require optimization, a gradient elution could also be used for separating impurities with different polarities).[16]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. The method should demonstrate baseline separation of the main peak from the potential impurities identified in Part 2.

Method Validation Parameters

A trustworthy protocol is a validated one. According to ICH Q2(R1) guidelines, key validation parameters include:[16]

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999
Accuracy The closeness of test results to the true value.% Recovery between 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

Conclusion

The definitive identification of (1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1007488-29-0) relies not on a single technique, but on a holistic and self-validating analytical workflow. By combining fundamental identification parameters with a rational understanding of the compound's synthesis and impurity profile, we can design robust characterization experiments. The orthogonal techniques of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provide a comprehensive and trustworthy dataset. This multi-faceted approach ensures that this critical building block meets the stringent quality standards required in research and drug development.

References

Exploratory

Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Pyrazole Scaffold for Novel Drug Discovery The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pyrazole Scaffold for Novel Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to modulate biological activity have cemented its status as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This guide provides a comprehensive exploration of the pyrazole core, from its fundamental properties and synthesis to its diverse therapeutic applications and future potential in drug discovery.

Physicochemical Properties and Structural Features

The unique arrangement of atoms in the pyrazole ring imparts a distinct set of physicochemical properties that make it highly attractive for drug design. It is a weak base, with the pKa of the conjugate acid being approximately 2.5. The two nitrogen atoms offer a combination of hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen) capabilities, allowing for versatile interactions with biological targets. Furthermore, the aromatic nature of the ring system provides a rigid scaffold that can be readily functionalized at multiple positions (N1, C3, C4, and C5), enabling fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Historical Perspective and Significance in Drug Discovery

The history of pyrazole-based drugs dates back to the late 19th century with the discovery of antipyretic and analgesic properties in pyrazolone derivatives like Antipyrine. However, it was the development of the selective COX-2 inhibitor Celecoxib (Celebrex) in the 1990s that truly highlighted the therapeutic potential of the pyrazole scaffold and sparked a surge in research interest. Today, pyrazole-containing compounds are found in a wide array of approved drugs and clinical candidates, targeting a diverse range of diseases from cancer and inflammation to central nervous system disorders and infectious diseases.

Synthetic Strategies for Pyrazole Derivatives: A Chemist's Toolkit

The facile and versatile synthesis of the pyrazole core is a key factor in its widespread use. A variety of synthetic routes have been developed, from classical condensation reactions to modern, more efficient methodologies.

Classical Synthesis: Knorr Pyrazole Synthesis

One of the most fundamental and widely used methods for constructing the pyrazole ring is the Knorr synthesis. This reaction involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.

  • Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the hydrazine derivative (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Modern and Greener Synthetic Approaches

While classical methods remain valuable, contemporary research focuses on developing more efficient, atom-economical, and environmentally friendly synthetic strategies.

  • Microwave-assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.

  • Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, offer significant advantages in terms of efficiency and molecular diversity. Several MCRs for the synthesis of complex pyrazole derivatives have been reported.

  • Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, has enabled novel and regioselective syntheses of pyrazoles under milder conditions.

Regioselective Functionalization of the Pyrazole Core

The ability to selectively introduce functional groups at specific positions on the pyrazole ring is crucial for SAR studies and lead optimization. Different positions on the ring exhibit distinct reactivities, which can be exploited for regioselective synthesis. For instance, the N1 position is readily alkylated or acylated, while the C4 position is susceptible to electrophilic substitution.

The Pyrazole Scaffold in Action: Therapeutic Applications and Mechanisms of Action

The structural and electronic properties of the pyrazole ring allow it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.

Anticancer Agents: Targeting Kinases and Cell Proliferation

Protein kinases are a major class of targets in oncology, and the pyrazole scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors. The pyrazole core can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region.

Crizotinib is a prime example of a successful pyrazole-based kinase inhibitor. It is an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. It is approved for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive. The pyrazole core of Crizotinib plays a crucial role in its binding to the ATP pocket of the kinase domain.

G RTK Receptor Tyrosine Kinase (e.g., ALK, c-Met) P Phosphorylation RTK->P Autophosphorylation Crizotinib Crizotinib Crizotinib->RTK Inhibits ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Crizotinib inhibits RTK autophosphorylation.

Anti-inflammatory Drugs: COX Inhibition and Beyond

The pyrazole scaffold is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. The diaryl-substituted pyrazole structure of Celecoxib allows it to fit into the larger active site of the COX-2 enzyme while being too bulky to effectively bind to the COX-1 isoform, leading to its selectivity and a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

CNS-active Agents: Modulating Receptors and Enzymes

Pyrazole derivatives have shown significant potential in the treatment of central nervous system disorders by modulating the activity of various receptors and enzymes. For example, certain pyrazole compounds have been investigated as cannabinoid receptor 1 (CB1) antagonists for the treatment of obesity and related metabolic disorders. Others have been explored as inhibitors of monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases.

Antimicrobial and Antiviral Applications

The pyrazole ring is present in a number of compounds with potent antimicrobial and antiviral activity. These compounds act through various mechanisms, including inhibition of essential enzymes in pathogens or disruption of viral replication processes.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrazole scaffold is a powerful strategy for optimizing the pharmacological properties of a lead compound.

Key Substituent Effects on Biological Activity

The nature and position of substituents on the pyrazole ring can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties.

PositionSubstituent TypeGeneral Effect on Activity
N1 Large, lipophilic groupsCan enhance potency and selectivity for certain targets.
C3 Aryl or heteroaryl groupsOften crucial for target recognition and binding.
C4 Halogens, small alkyl groupsCan modulate electronic properties and metabolic stability.
C5 Groups capable of H-bondingCan provide additional interactions with the target protein.
Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement, the substitution of a group with another that has similar physical or chemical properties, is a common strategy in lead optimization. For example, a phenyl group on the pyrazole ring might be replaced with a pyridine or thiophene ring to improve solubility or alter the metabolic profile. Scaffold hopping involves replacing the pyrazole core with another heterocyclic system while retaining the key pharmacophoric features, which can lead to new intellectual property and improved drug-like properties.

ADMET Profiling of Pyrazole-based Compounds

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical for the success of any drug discovery program. Pyrazole-containing compounds are generally metabolically stable, but specific substituents can introduce liabilities. For example, unsubstituted positions on the pyrazole ring can be susceptible to oxidation by cytochrome P450 enzymes. Therefore, careful ADMET profiling is necessary to identify and mitigate potential issues.

Future Directions and Emerging Opportunities

The pyrazole scaffold continues to be a rich source of inspiration for drug discovery.

Novel Targets and Therapeutic Areas

Researchers are actively exploring the potential of pyrazole derivatives against new and challenging biological targets, including those involved in neurodegenerative diseases, metabolic disorders, and rare genetic diseases. The versatility of pyrazole chemistry allows for the generation of large and diverse compound libraries for high-throughput screening against these targets.

Innovations in Pyrazole Chemistry

Advances in synthetic methodology, such as the development of novel catalytic systems and flow chemistry techniques, are enabling the more efficient and sustainable synthesis of complex pyrazole-based molecules. These innovations will undoubtedly accelerate the discovery of the next generation of pyrazole-containing drugs.

Conclusion

The pyrazole scaffold has firmly established itself as a privileged structure in drug discovery, with a remarkable track record of producing successful therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets ensure that it will remain a focus of research and development for years to come. As our understanding of disease biology and medicinal chemistry continues to evolve, the pyrazole ring is poised to provide the foundation for many more life-saving medicines.

References

  • A review on multi-component reactions for the synthesis of pyrazole derivatives. (ScienceDirect) [Link]

Foundational

Unveiling the Therapeutic Potential of Ethyl-Pyrazol Compounds: A Technical Guide to Pharmacological Target Identification

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs featuri...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this versatile heterocycle.[1][2][3] The addition of an ethyl group to this core structure can significantly influence its pharmacokinetic and pharmacodynamic properties, making ethyl-pyrazol compounds a promising area for novel drug discovery. This technical guide provides a comprehensive overview of potential pharmacological targets for ethyl-pyrazol compounds and details the experimental workflows for their identification and validation, empowering researchers to navigate the complexities of drug development.

Section 1: The Landscape of Ethyl-Pyrazol Pharmacological Targets

Ethyl-pyrazol derivatives have demonstrated a remarkable ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] While the specific targets are often dictated by the other substituents on the pyrazole ring, several key protein families have emerged as frequent interaction partners.

Protein Kinases: A Prominent Target Class

Protein kinases are a major focus for ethyl-pyrazol-based drug discovery, particularly in the field of oncology.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Ethyl-pyrazol compounds have been shown to inhibit a variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) are critical targets in cancer therapy, and several pyrazole derivatives have been developed as potent inhibitors.[5][6]

  • Non-Receptor Tyrosine Kinases: The BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia, is another key target for pyrazole-based inhibitors.[1]

  • Serine/Threonine Kinases: This family includes crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and key players in signaling cascades such as Akt, BRAF, and p38 MAP kinase.[4][7]

The inhibitory activity of selected ethyl-pyrazol and related pyrazole compounds against various kinases is summarized in the table below.

Compound ClassTarget KinaseIC50 (nM)Reference
Ethyl-pyrazole sulfonamideJNK12[4]
Ethyl-pyrazole sulfonamideJNK257[4]
Ethyl-pyrazole sulfonamideBRAF(V600E)98[4]
Pyrazole-basedAkt11.3[1]
Pyrazole-basedAurora A160[1]
Pyrazolo[3,4-g]isoquinolineHaspin57[8]
Pyrazolo[3,4-g]isoquinolineCLK1101[8]
Enzymes Beyond the Kinome

The therapeutic reach of ethyl-pyrazol compounds extends beyond kinases to other enzyme families critical in physiology and disease.

  • Cyclooxygenases (COX): Specifically, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1] Several pyrazole derivatives have been designed and synthesized as potent and selective COX-2 inhibitors.[9][10][11]

  • Other Enzymes: Research has also identified pyrazole derivatives that inhibit enzymes such as urease and butyrylcholinesterase, suggesting potential applications in treating ulcers and neurodegenerative diseases, respectively.[12]

Emerging Targets and Pathways

The exploration of ethyl-pyrazol pharmacology is a dynamic field with new targets and mechanisms of action continually being discovered. Computational approaches, such as molecular docking and pharmacophore modeling, have been instrumental in identifying potential new targets. For instance, in silico studies have suggested that pyrazole derivatives may interact with targets like carbonic anhydrase and Heat Shock Protein 90α (Hsp90α).

Section 2: A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a novel ethyl-pyrazol compound is a critical step in the drug discovery process. This section outlines a logical workflow, from initial target discovery to rigorous biophysical validation, providing the "why" and "how" for each experimental choice.

Target Discovery: Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein partners for your ethyl-pyrazol compound of interest. A combination of computational and experimental approaches is often the most effective strategy.

Computational methods offer a rapid and cost-effective way to prioritize potential targets based on the structure of the ethyl-pyrazol compound.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. By docking the ethyl-pyrazol compound against a library of protein structures, one can identify proteins with high binding affinity.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. This model can then be used to screen databases for proteins that are likely to interact with the compound.

Affinity-based methods utilize a modified version of the ethyl-pyrazol compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Key Principle: The ethyl-pyrazol compound is chemically modified to include a tag (e.g., biotin) that allows for its selective capture. This "bait" molecule is then incubated with the biological sample, and any proteins that bind to it are pulled down and identified, typically by mass spectrometry.

Experimental Protocol: Synthesis of a Biotinylated Ethyl-Pyrazole Probe

A crucial step in this process is the synthesis of a high-quality affinity probe. The following is a generalized protocol for the synthesis of a biotinylated ethyl-pyrazole derivative, starting from a readily available ethyl pyrazole-3-carboxylate.[3][5]

Step 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

  • React a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.[5][13]

  • Treat the intermediate with hydrazine hydrate in glacial acetic acid to yield the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[5][13]

Step 2: Introduction of a Linker Arm

To avoid steric hindrance between the biotin tag and the protein target, a linker arm is typically introduced. This can be achieved by modifying a functional group on the pyrazole or its substituents. For example, if the pyrazole contains a carboxylic acid, it can be coupled to a diamine linker using standard peptide coupling reagents.

Step 3: Biotinylation

  • Dissolve the linker-modified ethyl-pyrazole in a suitable solvent (e.g., DMF or DMSO).

  • Add an activated biotin derivative, such as NHS-biotin, to the solution.

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • Purify the biotinylated ethyl-pyrazole probe using chromatography.

Diagram: Affinity Purification Workflow

AffinityPurification cluster_synthesis Probe Synthesis cluster_experiment Experiment cluster_analysis Analysis EthylPyrazol Ethyl-Pyrazol Compound BiotinylatedProbe Biotinylated Probe EthylPyrazol->BiotinylatedProbe Chemical Synthesis BiotinTag Biotin Tag BiotinTag->BiotinylatedProbe Incubation Incubation BiotinylatedProbe->Incubation CellLysate Cell Lysate (Protein Mixture) CellLysate->Incubation StreptavidinBeads Streptavidin-coated Beads Incubation->StreptavidinBeads Capture Wash Wash StreptavidinBeads->Wash Remove Non-specific Binders Elution Elution Wash->Elution Release Bound Proteins SDS_PAGE SDS-PAGE Elution->SDS_PAGE Separate Proteins MassSpec Mass Spectrometry SDS_PAGE->MassSpec Identify Proteins TargetID Target Protein Identification MassSpec->TargetID

Caption: Workflow for identifying protein targets of ethyl-pyrazol compounds using affinity purification.

Target Validation: Confirming the Interaction

Once a list of potential targets has been generated, it is essential to validate these interactions using orthogonal methods. This step confirms that the binding is direct, specific, and occurs at a physiologically relevant concentration.

If the putative target is an enzyme, its activity can be measured in the presence and absence of the ethyl-pyrazol compound. A dose-dependent inhibition of enzyme activity is strong evidence of a direct interaction. For non-enzymatic targets like receptors, competitive binding assays can be employed.

Experimental Protocol: In Vitro Kinase Assay

  • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP.

  • Add the ethyl-pyrazol compound at various concentrations.

  • Incubate the reaction for a specific time at an optimal temperature.

  • Stop the reaction and measure the amount of product formed or substrate consumed. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Biophysical techniques provide quantitative data on the binding affinity, stoichiometry, and thermodynamics of the interaction between the ethyl-pyrazol compound and its target protein. These methods are crucial for understanding the molecular basis of the interaction and for guiding lead optimization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[14]

Key Principle: The target protein is immobilized on the sensor chip, and a solution containing the ethyl-pyrazol compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index, which is detected as a response. By analyzing the binding and dissociation kinetics, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

Experimental Protocol: SPR Analysis

  • Immobilize the purified target protein onto a suitable SPR sensor chip.

  • Prepare a series of dilutions of the ethyl-pyrazol compound in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the binding and dissociation phases in real-time.

  • Regenerate the sensor surface between injections to remove the bound compound.

  • Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

Diagram: SPR Sensorgram

SPR_Sensorgram xaxis Time (s) yaxis Response (RU) origin origin origin->xaxis origin->yaxis x_end x_end y_end y_end p1 p2 p1->p2 Association p3 p2->p3 Steady State p4 p3->p4 Dissociation p5 p4->p5 injection_start Compound Injection Start injection_stop Compound Injection Stop

Caption: A typical SPR sensorgram showing the association and dissociation of a ligand.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10][15][16]

Key Principle: A solution of the ethyl-pyrazol compound is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured by the calorimeter. The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16]

Experimental Protocol: ITC Analysis

  • Prepare solutions of the purified target protein and the ethyl-pyrazol compound in the same buffer.

  • Load the protein solution into the sample cell and the compound solution into the titration syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.[17]

Diagram: ITC Thermogram

ITC_Thermogram cluster_raw Raw Data cluster_fit Binding Isotherm xaxis_raw Time (min) yaxis_raw Power (µcal/sec) origin_raw origin_raw origin_raw->xaxis_raw origin_raw->yaxis_raw x_end_raw x_end_raw y_end_raw y_end_raw p1 p2 p1->p2 p3 p4 p3->p4 p5 p6 p5->p6 xaxis_fit Molar Ratio yaxis_fit kcal/mole of injectant origin_fit origin_fit origin_fit->xaxis_fit origin_fit->yaxis_fit x_end_fit x_end_fit y_end_fit y_end_fit d1 d2 d3 d4 d5 d6 d7 d8 d9

Caption: Representative ITC data showing the raw thermogram and the fitted binding isotherm.

Section 3: Conclusion and Future Directions

The ethyl-pyrazol scaffold represents a rich source of chemical diversity for the development of novel therapeutics. The systematic approach to target identification and validation outlined in this guide, combining computational, chemical biology, and biophysical methods, provides a robust framework for elucidating the mechanism of action of these promising compounds. As our understanding of the biological roles of various proteins continues to expand, so too will the opportunities for targeting them with innovative ethyl-pyrazol-based drugs. Future research will likely focus on exploring new chemical space around the ethyl-pyrazol core to identify compounds with improved potency, selectivity, and drug-like properties, ultimately leading to the development of the next generation of targeted therapies.

References

  • (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]

  • Gazzah, M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]

  • (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

  • Sharma, V., et al. (2019). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). Bioorganic Chemistry. [Link]

  • (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate. [Link]

  • El-Gamal, K. M., et al. (2024). Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. Bioorganic Chemistry. [Link]

  • Velazquez-Campoy, A., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]

  • (2022). Supercomputing Multi-Ligand Modeling, Simulation, Wavelet Analysis and Surface Plasmon Resonance to Develop Novel Combination Drugs: A Case Study of Arbidol and Baicalein Against Main Protease of SARS-CoV-2. MDPI. [Link]

  • (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • (2020). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. [Link]

  • Papalia, G. A., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • (2022). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. ResearchGate. [Link]

  • Masson, G., et al. (2016). Using surface plasmon resonance spectroscopy to characterize the inhibition of NGF-p75(NTR) and proNGF-p75(NTR) interactions by small molecule inhibitors. Pharmacological Research. [Link]

  • (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Kamboj, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • (n.d.). Protocol for biotinylation. Citeq Biologics. [Link]

  • (n.d.). Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins. Creative BioMart. [Link]

  • Harit, T., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. [Link]

  • Bosc, E., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • (n.d.). Site-specific biotinylation of purified proteins using BirA. PMC. [Link]

Sources

Exploratory

Elucidating the Mechanisms of Action for Pyrazole-Containing Molecules: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged scaffold."[3][4] This versatility has led to the successful development of numerous FDA-approved drugs targeting a wide array of clinical conditions, from cancer and inflammation to infectious diseases and neurological disorders.[3][5][6] Marketed drugs such as Celecoxib (anti-inflammatory), Crizotinib (anti-cancer), and Sildenafil (PDE5 inhibitor) underscore the therapeutic impact of pyrazole-containing molecules.[3]

However, the journey from a novel pyrazole-based compound to a clinically effective drug is contingent upon a rigorous and comprehensive understanding of its mechanism of action (MoA). Simply identifying a biological effect is insufficient; a deep mechanistic insight is crucial for optimizing potency, selectivity, and safety profiles. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for systematically elucidating the MoA of pyrazole-containing molecules. Moving beyond a mere listing of techniques, we will explore the causality behind experimental choices, presenting a logical, self-validating workflow from initial target hypothesis to in vivo proof-of-concept.

Section 1: The Target Landscape of Pyrazole-Based Molecules

The structural plasticity of the pyrazole ring allows it to interact with a diverse range of biological targets. Understanding these common target classes is fundamental to forming an initial mechanistic hypothesis.

  • Protein Kinases: This is arguably the most prominent target class for pyrazole derivatives.[7][8] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[7] Pyrazole scaffolds are frequently employed as "hinge-binding" motifs in ATP-competitive inhibitors, targeting key kinases such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and components of the mitogen-activated protein kinase (MAPK) pathway.[7][9][10]

  • Receptors (GPCRs and Nuclear Receptors): Pyrazole derivatives have been successfully developed as modulators of various receptors. This includes antagonists for G-protein coupled receptors (GPCRs), such as the EP1 receptor for pain management, and highly selective agonists for nuclear receptors like the estrogen receptor-α (ERα).[11][12]

  • Other Key Enzymes: The therapeutic reach of pyrazoles extends to other enzyme families. Notable examples include inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer therapy and inhibitors of phosphodiesterase 5 (PDE5).[3]

Section 2: An Integrated Workflow for Mechanism of Action Elucidation

A robust MoA study is not a linear path but an iterative process of hypothesis generation, testing, and refinement. The following workflow represents a logical and efficient progression of experiments designed to build a comprehensive mechanistic narrative.

MoA_Workflow cluster_0 Phase 1: Hypothesis & Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Target Validation cluster_3 Phase 4: Definitive Validation A In Silico Screening (Molecular Docking) B Phenotypic Screening (e.g., Cell Viability Assays) A->B informs C Biochemical Assays (e.g., Kinase Inhibition, IC50) B->C active compounds progress D Biophysical Binding Assays (SPR, ITC for KD, Kinetics) C->D confirms direct binding E Target Engagement Assays (e.g., CETSA) D->E confirmed binders progress F Pathway Analysis (e.g., Western Blot) E->F validates cellular MoA G Structural Biology (X-Ray Co-crystallography) F->G validated cellular hits progress H In Vivo Model Testing (Efficacy & PK/PD) G->H guides in vivo design

Caption: A logical workflow for MoA elucidation of pyrazole molecules.

Step 2.1: Target Hypothesis and Initial Screening

The initial phase focuses on identifying biologically active compounds and generating a primary hypothesis about their molecular target.

  • In Silico Modeling: Before synthesis or screening, molecular docking studies can predict the binding of pyrazole derivatives to the active sites of known targets.[13][14] This computational approach is cost-effective for prioritizing compounds and can provide the first structural hypothesis of the drug-target interaction.

  • Phenotypic Screening: The primary goal here is to confirm that the molecule has a biological effect in a relevant system. For anticancer agents, this typically involves cell viability or proliferation assays.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[15]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Step 2.2: Biochemical Validation of Direct Target Interaction

Once a compound shows cellular activity, the next critical step is to prove it directly interacts with its hypothesized target.

  • Biochemical Activity Assays: These assays measure the functional consequence of the compound binding to its target. For kinase inhibitors, this involves measuring the inhibition of substrate phosphorylation.

Experimental Protocol: General In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of a pyrazole compound against a purified kinase.[16]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare the target kinase and a specific substrate peptide or protein.

  • Compound Dilution: Create a serial dilution of the pyrazole test compound in DMSO, typically in 10-point, 3-fold dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound dilution, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is often set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure a competitive binding environment.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based technologies like HTRF® or AlphaScreen®.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Biophysical Binding Assays: These techniques provide orthogonal validation of a direct physical interaction and yield crucial data on binding affinity and kinetics.

    • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technology that monitors binding events in real-time.[17][18] It provides the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), offering a much deeper understanding of the binding event than a simple IC₅₀ value.[18][19]

    • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Step 2.3: Confirming Target Engagement in a Cellular Context

A compound that binds to a purified protein in a test tube may not necessarily engage the same target in the complex environment of a living cell. This phase is crucial for bridging the gap between biochemical activity and cellular effects.

  • Cellular Thermal Shift Assay (CETSA®): CETSA is the gold standard for verifying target engagement in intact cells or tissues. The principle is that when a ligand binds to its target protein, it confers thermal stability. This stabilization can be measured by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantifying the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.

  • Cellular Pathway Analysis: This step validates that the engagement of the target by the pyrazole compound leads to the expected downstream biological consequences. Western blotting is a workhorse technique for this purpose. For example, if a pyrazole is designed to inhibit a kinase in the PI3K/Akt pathway, a successful compound should reduce the phosphorylation of Akt and its downstream effectors like mTOR and S6 ribosomal protein.[13][20][21]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR pathway, a common target for pyrazole kinase inhibitors.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Culture cells to ~80% confluency, serum-starve if necessary, and then treat with the pyrazole compound for a specified time. Stimulate the pathway with an appropriate growth factor if required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To validate results, the membrane can be stripped of antibodies and re-probed for total protein levels (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin) to confirm that changes in phosphorylation are not due to changes in total protein amount or loading errors.

Step 2.4: Structural Elucidation of the Binding Mode

Visualizing the precise interaction between the pyrazole compound and its target provides invaluable information for structure-activity relationship (SAR) studies and future lead optimization.

  • X-ray Co-crystallography: This is the gold standard for determining the three-dimensional structure of the ligand-protein complex at atomic resolution. It can reveal the specific amino acid residues involved in binding, the orientation of the pyrazole core, and the hydrogen bonds and hydrophobic interactions that drive binding affinity and selectivity.[3]

Step 2.5: In Vivo Validation

The final step is to demonstrate that the compound's mechanism of action translates to therapeutic efficacy in a living organism.

  • Animal Models: For anticancer pyrazole compounds, this often involves using xenograft models, where human tumor cells are implanted into immunodeficient mice.[7] The compound is administered systemically, and its effect on tumor growth is monitored.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to correlate the drug exposure (PK) with the biological effect (PD). For a kinase inhibitor, this could involve measuring the level of the compound in the tumor tissue and, in parallel, assessing the phosphorylation status of its target in the same tissue to establish a dose-response relationship in vivo.

Section 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for making informed decisions in a drug discovery project. Quantitative data should be summarized in tables for easy comparison across a series of chemical analogs.

Table 1: Example Structure-Activity Relationship (SAR) Data for a Series of Pyrazole Kinase Inhibitors

Compound IDR1 GroupTarget Kinase IC₅₀ (nM)Kₑ (SPR, nM)Cell Viability IC₅₀ (nM)Target Engagement (CETSA ΔTₘ, °C)
PYR-001-H15021012001.1
PYR-002-CH₃45603502.5
PYR-003 -Cl 5 8 40 4.2
PYR-004-OCH₃981309501.8

This table demonstrates how integrating data from biochemical, biophysical, and cellular assays allows for the clear identification of a lead compound (PYR-003) with a consistent and potent profile across all stages of testing.

Conclusion and Future Perspectives

Elucidating the mechanism of action for a novel pyrazole-containing molecule is a multi-disciplinary endeavor that requires a strategic and integrated experimental approach. By systematically progressing from in silico predictions and phenotypic screens to rigorous biochemical, cellular, and in vivo validation, researchers can build a comprehensive and compelling case for their compound's therapeutic potential. The causality-driven workflow presented in this guide—emphasizing not just what to do, but why—is designed to ensure scientific integrity and accelerate the translation of promising pyrazole scaffolds from the laboratory to the clinic.

Future advancements, particularly in the realm of chemoproteomics and mass spectrometry-based target identification, will further empower researchers to unravel the mechanisms of novel compounds, including the identification of off-targets, which is critical for understanding the full safety and efficacy profile of a potential new drug.[22]

References

  • Guan, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Noser, A. A. et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega. Available at: [Link]

  • Becerra, D. & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Ramírez-Saldaña, O. A. et al. (2024). Multicomplex Pharmacophore Modeling of Estrogen Receptors Suggests the Probable Repurposing of Procaterol as an Antiproliferative Agent Against Breast Cancer Cells. MDPI. Available at: [Link]

  • Sharma, R. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Nitulescu, G. M. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Alam, M. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Teshima, K. et al. (2016). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. MedChemComm. Available at: [Link]

  • Naim, M. J. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Aksoydan, B. et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biomedicines. Available at: [Link]

  • Noser, A. A. et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega. Available at: [Link]

  • Nitulescu, G. M. et al. (2018). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Available at: [Link]

  • Guan, Y. et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]

  • Pargellis, C. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Stauffer, S. R. et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S. et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds. Available at: [Link]

  • Welker, M. E. & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Naim, M. J. et al. (2020). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

  • Notaro, G. et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. Available at: [Link]

  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Alam, M. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Pargellis, C. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab. Available at: [Link]

  • Wang, H. et al. (2024). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Hall, A. et al. (2007). Identification of novel pyrazole acid antagonists for the EP1 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yadav, S. et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemistry Africa. Available at: [Link]

  • Santos, L. S. et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Welker, M. E. & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry. Available at: [Link]

  • de Oliveira, R. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Gellibert, F. et al. (2004). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. Available at: [Link]

  • Alam, M. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. ResearchGate. Available at: [Link]

  • Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Creative Biostructure. Available at: [Link]

  • Konwar, D. et al. (2023). Binding poses of the newly derived pyrazole compounds with the receptor... ResearchGate. Available at: [Link]

  • Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. ResearchGate. Available at: [Link]

  • Kamal, A. et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. BMC Structural Biology. Available at: [Link]

  • Huber, W. (2006). Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology. Current Pharmaceutical Design. Available at: [Link]

  • Junker, A. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • de Oliveira, R. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Mphahlele, M. J. et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available at: [Link]

  • Chemistry For Everyone. (2024). How Is SPR Used To Study Various Biomolecular Interactions? YouTube. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol

Abstract (1-ethyl-1H-pyrazol-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into novel pharmaceutical candidates and functional materials. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-ethyl-1H-pyrazol-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into novel pharmaceutical candidates and functional materials. This document provides a detailed, field-proven protocol for its synthesis via a robust two-step pathway. The methodology is designed for high fidelity and scalability, beginning with the regioselective synthesis of ethyl 1-ethyl-1H-pyrazole-5-carboxylate, followed by its efficient reduction to the target primary alcohol. This guide emphasizes the chemical principles behind the procedural steps, ensuring both reproducibility and a deep understanding of the reaction dynamics for researchers.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The specific functionalization of the pyrazole ring allows for fine-tuning of a molecule's physicochemical and pharmacological properties. (1-ethyl-1H-pyrazol-5-yl)methanol, with its N-ethyl group and a primary alcohol at the C5 position, serves as a versatile synthon for introducing the pyrazole moiety and enabling further structural elaboration through esterification, etherification, or oxidation. This protocol details a reliable and efficient synthesis route accessible to organic chemists in a standard laboratory setting.

Overall Synthetic Strategy

The synthesis is strategically divided into two primary stages to ensure high purity and yield, avoiding the common pitfalls of controlling regioselectivity in direct N-alkylation of pre-functionalized pyrazoles.

  • Stage 1: Pyrazole Ring Formation. Construction of the N-ethylated pyrazole ring with a carboxylate handle at the C5 position. This is achieved through a classical Knorr-type condensation reaction.

  • Stage 2: Functional Group Reduction. Conversion of the stable ethyl ester intermediate to the desired primary alcohol using a powerful hydride reducing agent.

SynthesisWorkflow cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Ester Reduction A Ethylhydrazine C Cyclocondensation Reaction (Ethanol, Reflux) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Intermediate) C->D Formation of Pyrazole Ring E LiAlH₄ Reduction (Anhydrous THF, 0°C to RT) D->E F Aqueous Workup (Quenching) E->F Reduction of Ester G (1-ethyl-1H-pyrazol-5-yl)methanol (Final Product) F->G Isolation ReductionMechanism Ester Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + H⁻ (from LiAlH₄) LAH LiAlH₄ Aldehyde Intermediate Aldehyde Tetrahedral1->Aldehyde - EtO⁻ Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide + H⁻ (from LiAlH₄) Alcohol (1-ethyl-1H-pyrazol-5-yl)methanol Alkoxide->Alcohol Protonation Workup H₃O⁺ Workup

Sources

Application

Application Notes and Protocols for Pyrazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atom...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs, including the anti-inflammatory agent celecoxib and the analgesic antipyrine.[3][4] The continued interest in pyrazole derivatives stems from their broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][4] This guide provides a detailed exploration of the experimental procedures for the formation of the pyrazole ring, with a focus on the underlying mechanisms and practical considerations to empower researchers in their synthetic endeavors.

I. The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains one of the most straightforward and widely used methods for constructing the pyrazole core.[2][5][6][7] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8]

A. Underlying Mechanism

The Knorr synthesis is typically acid-catalyzed and proceeds through a well-defined mechanism.[7][8][9] The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[7]

A critical aspect to consider, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5] The outcome is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[5]

Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

B. Detailed Experimental Protocol: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of a classic pyrazolone derivative, Antipyrine, a compound with analgesic and antipyretic properties.[3]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in methanol. Note: This addition can be exothermic.[7]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture to reflux for 1-2 hours.[7]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the crude product.[7]

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[7]

C. Tabulated Reaction Parameters
1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)
AcetylacetoneHydrazine hydrateEthanolAcetic acidReflux185-95
Ethyl benzoylacetatePhenylhydrazine1-PropanolAcetic acid1001~90[10]
DibenzoylmethaneHydrazine hydrateAcetic acid-Reflux2>90
TrifluoroacetylacetonePhenylhydrazineEthanol-Room Temp2470-80
D. Troubleshooting and Field-Proven Insights
  • Low Yield: Incomplete reaction can be a cause. Ensure sufficient reaction time and temperature. The purity of the starting materials is also crucial.

  • Formation of Regioisomers: With unsymmetrical 1,3-diketones, a mixture of isomers is common.[5] Careful control of reaction conditions (e.g., pH, temperature) can sometimes favor one isomer.[11] Chromatographic separation is often necessary.

  • Side Reactions: Overheating can lead to decomposition. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration is advisable.

II. Synthesis from α,β-Unsaturated Carbonyl Compounds

Another important route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines.[5][6] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.

A. Mechanistic Pathway

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via condensation of the remaining nitrogen with the carbonyl group to form a pyrazoline. The pyrazoline can then be oxidized to the aromatic pyrazole in a separate step or in situ.

Experimental Workflow for Pyrazole Synthesis from Chalcones

Chalcone_Workflow Start Start: α,β-Unsaturated Carbonyl (Chalcone) & Hydrazine Reaction Reaction: Michael Addition & Intramolecular Condensation Start->Reaction Pyrazoline Intermediate: Pyrazoline Reaction->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Pyrazole Product: Pyrazole Oxidation->Pyrazole Purification Purification: Crystallization or Chromatography Pyrazole->Purification End End: Pure Pyrazole Purification->End

Caption: A typical experimental workflow for pyrazole synthesis from chalcones.

B. Detailed Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazole

This protocol describes the synthesis of a 3,5-diaryl-1H-pyrazole from a chalcone derivative.

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., air, iodine, or hydrogen peroxide)[6]

Procedure:

  • Dissolve the chalcone (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Heat the mixture to reflux for 3-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, if the pyrazoline intermediate has precipitated, it can be isolated by filtration.

  • Oxidation: The isolated pyrazoline can be oxidized to the pyrazole. A common method is to dissolve it in a suitable solvent and treat it with an oxidizing agent. For in-situ oxidation, bubbling air through the refluxing reaction mixture can be effective.

  • Work-up and Purification: After oxidation, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization or column chromatography can be used for further purification.

III. Modern and Greener Synthetic Approaches

While classical methods are robust, contemporary research focuses on developing more efficient and environmentally benign protocols.

A. Multicomponent Reactions (MCRs)

MCRs offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry.[6] One-pot three-component synthesis of pyrazoles often involves the reaction of an aldehyde, a ketone, and a hydrazine.[12]

B. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. Several protocols for the microwave-assisted Knorr synthesis and related reactions have been reported.

C. Solvent-Free and Catalyst-Free Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry.[13] Some pyrazole syntheses can be performed under solvent-free conditions by simply grinding the reactants together, sometimes with a solid support or a catalytic amount of a solid acid.

IV. Safety and Handling Precautions

Hydrazine and its derivatives are toxic and potentially carcinogenic. [14][15][16][17] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[14][15][17][18] Hydrazine is also a strong reducing agent and can react violently with oxidizing agents.[15]

V. Conclusion

The synthesis of the pyrazole ring is a well-established and continually evolving field. The classical Knorr synthesis and its variations remain the workhorses for accessing a wide array of pyrazole derivatives. Modern methodologies, including multicomponent reactions and microwave-assisted synthesis, offer more efficient and environmentally friendly alternatives. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and adherence to safety guidelines are paramount for the successful synthesis of these important heterocyclic compounds.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Process for the preparation of pyrazoles.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Nexchem. [Link]

  • Mechanism for the formation of pyrazole. ResearchGate. [Link]

  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]

Sources

Method

The Versatile Synthon: Applications of (1-ethyl-1H-pyrazol-5-yl)methanol in Modern Organic Synthesis

Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its prevalence in a wide array of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a favored building block for targeting various biological pathways. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. (1-ethyl-1H-pyrazol-5-yl)methanol emerges as a particularly valuable synthon, offering a reactive "handle"—the hydroxymethyl group—for elaboration into more complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of (1-ethyl-1H-pyrazol-5-yl)methanol, complete with detailed application notes and protocols for its key transformations.

Core Synthetic Transformations and Applications

The synthetic utility of (1-ethyl-1H-pyrazol-5-yl)methanol primarily revolves around the versatile reactivity of its primary alcohol functionality. This allows for its conversion into a variety of other functional groups, making it a linchpin for the construction of diverse molecular libraries. The key transformations include oxidation to the corresponding aldehyde, conversion to halomethyl derivatives for subsequent nucleophilic substitution, and etherification/esterification for modifying steric and electronic properties.

Oxidation to 1-ethyl-1H-pyrazole-5-carbaldehyde: A Gateway to Further Functionalization

The oxidation of (1-ethyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde, 1-ethyl-1H-pyrazole-5-carbaldehyde, is a pivotal transformation. Pyrazole aldehydes are valuable intermediates, readily participating in a host of carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig reactions, reductive aminations, and aldol condensations.

Scientific Rationale:

The choice of oxidant is critical to ensure high yields and prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are generally preferred. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), is a reliable method that operates at low temperatures, minimizing side reactions. An alternative, non-metal-based oxidant is Dess-Martin periodinane (DMP), which offers the advantage of proceeding under neutral conditions at room temperature. For larger-scale syntheses, manganese dioxide (MnO₂) is a cost-effective and selective oxidant for benzylic and allylic-type alcohols, a category that includes our substrate due to the adjacent aromatic pyrazole ring.

Protocol 1: Oxidation using Manganese Dioxide (MnO₂)

This protocol is advantageous for its simplicity and the ease of removal of the inorganic byproduct by filtration.

Materials:

  • (1-ethyl-1H-pyrazol-5-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a solution of (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (20 mL/mmol), add activated manganese dioxide (10 eq).

  • Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 1-ethyl-1H-pyrazole-5-carbaldehyde, which can be used in the next step without further purification or purified by silica gel chromatography if necessary.

Data Presentation: Comparison of Oxidation Methods

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
MnO₂ DCM, room temp.Mild, easy workup, cost-effectiveHeterogeneous, requires a large excess
Dess-Martin Periodinane DCM, room temp.Neutral conditions, high yieldsExpensive, potentially explosive
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°CHigh yields, general applicabilityRequires cryogenic temperatures, unpleasant odor

Visualization of Synthetic Pathways

G cluster_0 Core Transformations of (1-ethyl-1H-pyrazol-5-yl)methanol cluster_1 Applications A (1-ethyl-1H-pyrazol-5-yl)methanol B 1-ethyl-1H-pyrazole-5-carbaldehyde A->B Oxidation (e.g., MnO₂) C 5-(chloromethyl)-1-ethyl-1H-pyrazole A->C Halogenation (e.g., SOCl₂) D (1-ethyl-1H-pyrazol-5-yl)methyl ethers/esters A->D Etherification / Esterification E Wittig Olefination Products B->E Wittig Reaction F Substituted Amines B->F Reductive Amination C->F Nucleophilic Substitution G Ester/Ether-linked Bioactive Molecules D->G Pharmacophore Modification

Caption: Key synthetic transformations of (1-ethyl-1H-pyrazol-5-yl)methanol.

Conversion to 5-(halomethyl)-1-ethyl-1H-pyrazoles: Activating the Synthon for Nucleophilic Substitution

The conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) transforms the substrate into an excellent electrophile for a wide range of nucleophilic substitution reactions. This opens up avenues for introducing nitrogen, sulfur, oxygen, and carbon-based nucleophiles, significantly expanding the molecular diversity accessible from the starting material.

Scientific Rationale:

Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup. For the synthesis of the corresponding bromomethyl derivative, phosphorus tribromide (PBr₃) is a suitable choice. These reactions are typically performed in an inert solvent and often in the presence of a base like pyridine to neutralize the acidic byproducts.

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)

Materials:

  • (1-ethyl-1H-pyrazol-5-yl)methanol

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (15 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(chloromethyl)-1-ethyl-1H-pyrazole.

Etherification and Esterification: Modulating Physicochemical Properties

Direct etherification or esterification of the hydroxymethyl group provides a straightforward method to introduce a variety of substituents that can modulate the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. These modifications are crucial in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.

Scientific Rationale:

Standard Williamson ether synthesis conditions (deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide) can be employed for ether formation. For ester synthesis, Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or acylation with an acyl chloride or anhydride in the presence of a base are common methods. The choice of method depends on the nature of the desired ether or ester and the compatibility of other functional groups in the molecule.

Protocol 3: Williamson Ether Synthesis

Materials:

  • (1-ethyl-1H-pyrazol-5-yl)methanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired ether.

Visualization of the Synthetic Workflow

workflow start Start: (1-ethyl-1H-pyrazol-5-yl)methanol oxidation Oxidation (Protocol 1) start->oxidation halogenation Halogenation (Protocol 2) start->halogenation ether_ester Etherification/ Esterification (Protocol 3) start->ether_ester aldehyde 1-ethyl-1H-pyrazole- 5-carbaldehyde oxidation->aldehyde halide 5-(halomethyl)-1-ethyl- 1H-pyrazole halogenation->halide derivative Ether/Ester Derivatives ether_ester->derivative application1 Further C-C/C-N Bond Formation aldehyde->application1 application2 Nucleophilic Substitution halide->application2 application3 Bioactive Molecule Analogs derivative->application3

Caption: Synthetic workflow from (1-ethyl-1H-pyrazol-5-yl)methanol.

Conclusion and Future Outlook

(1-ethyl-1H-pyrazol-5-yl)methanol represents a highly valuable and versatile building block in organic synthesis. Its strategic placement of a reactive hydroxymethyl group on the biologically significant pyrazole scaffold allows for a multitude of synthetic manipulations. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this synthon in the creation of novel chemical entities with diverse applications, particularly in the realms of medicinal chemistry and materials science. As the demand for novel heterocyclic compounds continues to grow, the importance of well-designed, functionalized building blocks like (1-ethyl-1H-pyrazol-5-yl)methanol will undoubtedly increase, paving the way for future discoveries and innovations.

References

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. [1]

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. [Link][2]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link][3][4]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link][5]

Sources

Application

Application Notes &amp; Protocols: Derivatization of (1-ethyl-1H-pyrazol-5-yl)methanol for Bioactive Compound Synthesis

< Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its prevalence in a multitude of FDA-approved drugs and its ability to impart favorable physicochemical and pharmacological properties to molecules.[3][4] Pyrazole-containing drugs have shown remarkable efficacy across a spectrum of therapeutic areas, including inflammation (Celecoxib), cancer (Crizotinib, Ruxolitinib), and erectile dysfunction (Sildenafil).[3][5][6]

The versatility of the pyrazole core lies in its unique electronic properties and the multiple sites available for chemical modification.[7][8] The two nitrogen atoms can act as hydrogen bond donors or acceptors, and the carbon atoms of the ring can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles. Specifically, the pyrazole ring often serves as a bioisostere for phenyl groups or other heterocycles, offering advantages in metabolic stability and aqueous solubility.[9]

This guide focuses on a specific, yet versatile, starting material: (1-ethyl-1H-pyrazol-5-yl)methanol . This building block offers three key points for diversification: the primary alcohol at the C5 position, the C4 position of the pyrazole ring, and potentially the ethyl group at the N1 position. The primary alcohol is a particularly attractive functional handle for introducing a wide range of chemical moieties through well-established reactions like esterification and etherification.

This document provides a detailed framework and actionable protocols for researchers engaged in drug discovery, outlining strategies to synthesize a library of novel derivatives from (1-ethyl-1H-pyrazol-5-yl)methanol and evaluate their potential as bioactive agents.

Strategic Derivatization of (1-ethyl-1H-pyrazol-5-yl)methanol

The core strategy is to leverage the primary alcohol of (1-ethyl-1H-pyrazol-5-yl)methanol as the principal site for diversification. This hydroxyl group allows for the introduction of a vast array of functionalities, which can probe interactions with biological targets and systematically modify the molecule's properties.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} idot Caption: Synthetic workflow for creating diverse bioactive candidates.

Strategy 1: Esterification of the C5-Methanol

Esterification is a robust and high-yielding reaction ideal for creating large, diverse libraries. The resulting ester linkage can act as a key interaction point with biological targets or serve as a cleavable linker for prodrug strategies.

Causality: The choice of carboxylic acid partner is critical. Aromatic acids can introduce potential π-stacking interactions, while aliphatic acids can modulate lipophilicity. Functional groups on the acid (e.g., amines, halogens) can introduce new hydrogen bonding or halogen bonding capabilities.

Protocol 1.1: Steglich Esterification for Amide-Containing Carboxylic Acids

This protocol is designed for coupling (1-ethyl-1H-pyrazol-5-yl)methanol with a carboxylic acid that may be sensitive to the harsh conditions of Fischer esterification.[10]

Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol.

Materials:

  • (1-ethyl-1H-pyrazol-5-yl)methanol

  • Carboxylic acid of choice (e.g., 4-acetamidobenzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) to the solution.

  • Add DMAP (0.1 eq) to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Scientist's Note: A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Strategy 2: Etherification of the C5-Methanol

Formation of an ether linkage provides a metabolically stable alternative to the ester. Ethers can significantly alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.

Causality: The Williamson ether synthesis is a classic and reliable method. However, for more complex or acid-sensitive substrates, modern catalyzed methods offer milder conditions and broader substrate scope.[11][12] An iron-catalyzed etherification provides an environmentally benign and efficient route.[12]

Protocol 2.1: Iron-Catalyzed Unsymmetrical Etherification

This protocol describes the formation of an unsymmetrical ether by reacting (1-ethyl-1H-pyrazol-5-yl)methanol with a more reactive alcohol (e.g., a benzylic alcohol) under mild iron catalysis.[11][12]

Principle: Iron(III) triflate acts as a Lewis acid to activate the more reactive alcohol (e.g., benzyl alcohol), facilitating the formation of a carbocation-like intermediate. The less reactive primary alcohol, (1-ethyl-1H-pyrazol-5-yl)methanol, then acts as a nucleophile to form the unsymmetrical ether.[12]

Materials:

  • (1-ethyl-1H-pyrazol-5-yl)methanol

  • Secondary benzylic alcohol (e.g., 1-phenylethanol) (1.0 eq)

  • Iron(III) triflate (Fe(OTf)₃) (5 mol%)

  • Ammonium chloride (NH₄Cl) (5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add Fe(OTf)₃ (0.05 eq) and NH₄Cl (0.05 eq).

  • Add anhydrous DCM, followed by the secondary benzylic alcohol (1.0 eq) and (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq).

  • Seal the tube and heat the reaction mixture to 45 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Biological Evaluation of Synthesized Derivatives

The pyrazole scaffold is a known pharmacophore for a variety of biological targets, with kinase inhibition being particularly prominent.[2][13] Pyrazole derivatives have demonstrated potent activity against targets like EGFR, VEGFR-2, and JNK, which are critical in cancer and inflammatory diseases.[14][15]

dot graph { layout="neato"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} idot Caption: Pyrazole inhibitors targeting key nodes in signaling pathways.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general template for screening the synthesized derivatives against a panel of protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using luminescence-based methods where the amount of ATP remaining after the reaction is proportional to the light output. Lower light output indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Kinase of interest (e.g., EGFR, JNK1)

  • Corresponding kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (specific to the kinase)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

  • In the 384-well plate, add the kinase, substrate, and buffer mixture.

  • Add 1 µL of the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • After a brief incubation, add the Kinase Detection Reagent.

  • Incubate for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Summary and Interpretation

Systematic derivatization allows for the construction of a Structure-Activity Relationship (SAR) table. This is crucial for understanding how different chemical modifications impact biological activity.

Compound IDR Group (via Ester/Ether Linkage)Linkage TypeKinase IC₅₀ (nM)
SM-01 -H (Starting Material)Alcohol>10,000
ED-01 -C(O)-Ph-4-NHAcEster850
ED-02 -C(O)-CyclohexylEster2,300
ET-01 -CH₂-PhEther450
ET-02 -CH₂-Ph-4-ClEther150

Interpretation: The initial data suggests that converting the alcohol to either an ester or an ether enhances activity. The ether linkage appears more favorable than the ester in this limited set. The introduction of a chloro-substituted benzyl group (ET-02) significantly improved potency over the unsubstituted benzyl group (ET-01), suggesting a potential beneficial interaction in the kinase active site. This provides a clear direction for the next round of synthesis, focusing on substituted benzyl ethers.

Conclusion

(1-ethyl-1H-pyrazol-5-yl)methanol is a valuable and versatile starting material for the synthesis of novel bioactive compounds. By systematically applying fundamental organic reactions like esterification and etherification, researchers can rapidly generate libraries of derivatives. When coupled with targeted biological screening, this approach enables the efficient exploration of chemical space and the development of structure-activity relationships, ultimately paving the way for the discovery of new therapeutic agents.[16][17]

References

  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Frontiers in Chemistry. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Ovid. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. [Link]

  • PubMed Central. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

  • ACS Publications. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. [Link]

  • ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. [Link]

  • PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Arabian Journal of Chemistry. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]

  • ACS Publications. (n.d.). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]

  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. [Link]

  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]

  • ResearchGate. (n.d.). Etherification Mechanism of DMDHEU with Primary Alcohols in Acidic Condition Studied with ab initio Quantum Chemistry Methods. [Link]

  • Jack Westin. (n.d.). Ether formation. [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]

  • PubChem. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. [Link]

Sources

Method

Comprehensive Analytical Characterization of (1-ethyl-1H-pyrazol-5-yl)methanol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of (1...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of (1-ethyl-1H-pyrazol-5-yl)methanol, a key heterocyclic building block in pharmaceutical and agrochemical research. We present a multi-technique approach encompassing spectroscopic, chromatographic, and thermal analysis methods. The protocols detailed herein are designed to ensure the unambiguous confirmation of molecular structure, verification of purity, and assessment of thermal stability, which are critical parameters for drug development and quality control. This guide is intended for researchers and scientists who require robust, self-validating analytical workflows for pyrazole-based compounds.

Introduction: The Need for Rigorous Characterization

(1-ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0) belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities and applications in medicinal chemistry.[1][2] As with any active pharmaceutical ingredient (API) precursor or intermediate, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility, safety, and efficacy in subsequent research and development phases.

This guide moves beyond a simple listing of techniques. It explains the causality behind experimental choices, providing the "why" alongside the "how." The methods described are designed to form a self-validating system, where data from one technique corroborates findings from another, building a cohesive and trustworthy analytical profile of the compound.

Physicochemical Properties

A summary of the key identifiers for (1-ethyl-1H-pyrazol-5-yl)methanol is provided below.

PropertyValueSource
CAS Number 1007488-29-0[3]
Molecular Formula C₆H₁₀N₂O[3]
Molecular Weight 126.16 g/mol [3]
Monoisotopic Mass 126.0793 g/mol [4]

Integrated Analytical Workflow

A successful characterization strategy relies on the integration of multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization (Identity) cluster_1 Secondary Characterization (Purity & Properties) NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Definitive Structure Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry - Molecular Weight - Fragmentation MS->Report FTIR FTIR Spectroscopy - Functional Groups FTIR->Report HPLC RP-HPLC - Purity Assay - Quantification HPLC->Report Thermal Thermal Analysis (DSC/TGA) - Stability, Melting Point Thermal->Report UV_Vis UV-Vis Spectroscopy - Chromophore Analysis - λmax for HPLC UV_Vis->HPLC Inform λmax selection UV_Vis->Report Sample Sample Received: (1-ethyl-1H-pyrazol-5-yl)methanol Sample->NMR Dissolve in CDCl₃ or DMSO-d₆ Sample->MS Dilute in MeOH/H₂O Sample->FTIR Analyze neat (ATR) Sample->HPLC Prepare standard solutions Sample->Thermal Use solid sample Sample->UV_Vis Dissolve in Ethanol/MeOH

Caption: Integrated workflow for the comprehensive characterization of (1-ethyl-1H-pyrazol-5-yl)methanol.

Structural Elucidation and Verification

The primary goal of characterization is to confirm that the synthesized molecule has the correct, unambiguous chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For (1-ethyl-1H-pyrazol-5-yl)methanol, both ¹H and ¹³C NMR are essential.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice. However, if the hydroxyl (-OH) proton signal is too broad or difficult to identify, switching to deuterated dimethyl sulfoxide (DMSO-d₆) is recommended, as it slows the proton exchange rate and often results in a sharper, more easily identifiable OH signal.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Protons Predicted δ (ppm) Multiplicity Coupling Constant (J) Assignment
-CH₂-CH₃ ~1.45 Triplet ~7.2 Hz Methyl protons of the ethyl group
-CH₂-CH₃ ~4.15 Quartet ~7.2 Hz Methylene protons of the ethyl group
-CH₂OH ~4.70 Singlet - Methylene protons adjacent to the hydroxyl group
Pyrazole H4 ~6.20 Doublet ~2.0 Hz Pyrazole ring proton at C4
Pyrazole H3 ~7.40 Doublet ~2.0 Hz Pyrazole ring proton at C3

| -OH | ~2.5-4.0 | Broad Singlet | - | Exchangeable hydroxyl proton |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Predicted δ (ppm) Assignment
-CH₂-C H₃ ~15 Ethyl group methyl carbon
-C H₂-CH₃ ~45 Ethyl group methylene carbon
-C H₂OH ~58 Methanol carbon
Pyrazole C4 ~105 Pyrazole ring carbon C4
Pyrazole C3 ~138 Pyrazole ring carbon C3

| Pyrazole C5 | ~145 | Pyrazole ring carbon C5 (substituted) |

These predictions are based on the analysis of structurally similar pyrazole derivatives.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry serves to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.

  • Expected Observation: In positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition.

    • Calculated [M+H]⁺: 127.0866 for C₆H₁₁N₂O⁺

    • Calculated [M+Na]⁺: 149.0685 for C₆H₁₀N₂ONa⁺

Expert Insight: The observation of the molecular ion within a narrow mass tolerance (e.g., < 5 ppm) in HRMS provides very high confidence in the assigned molecular formula. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic losses, such as the loss of water (-18 Da) or the hydroxymethyl group (-31 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) accessory is recommended for analyzing the solid sample directly.

Expected Vibrational Frequencies

Frequency (cm⁻¹) Intensity Assignment
~3350-3200 Strong, Broad O-H stretch (alcohol, hydrogen-bonded)
~3120-3100 Medium C-H stretch (pyrazole ring)
~2980-2850 Medium C-H stretch (aliphatic -CH₂, -CH₃)
~1580-1500 Medium-Strong C=N and C=C stretching vibrations of the pyrazole ring

| ~1100-1000 | Strong | C-O stretch (primary alcohol) |

The presence of a strong, broad peak above 3200 cm⁻¹ is highly indicative of the hydroxyl group, while the combination of aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule.[8][9][10]

Structural_Probes cluster_mol cluster_labels mol l_h_ethyl_ch2 ¹H NMR (Quartet) l_h_ethyl_ch2->mol l_h_ethyl_ch3 ¹H NMR (Triplet) l_h_ethyl_ch3->mol l_c_ethyl ¹³C NMR l_c_ethyl->mol l_h_ring_h3 ¹H NMR (Doublet) l_h_ring_h3->mol l_h_ring_h4 ¹H NMR (Doublet) l_h_ring_h4->mol l_c_ring ¹³C NMR FTIR (C=N, C=C) l_c_ring->mol l_oh FTIR (Broad O-H) ¹H NMR (Broad Singlet) l_oh->mol l_ch2oh_h ¹H NMR (Singlet) l_ch2oh_h->mol l_ch2oh_c ¹³C NMR l_ch2oh_c->mol l_co FTIR (C-O Stretch) l_co->mol l_ms MS confirms Total Mass (126.16 Da) l_ms->mol

Caption: Correlation of analytical techniques to specific structural features of the molecule.

Purity Assessment and Thermal Stability

Once identity is confirmed, purity and stability must be established.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) with UV detection is the gold standard for assessing the purity of small organic molecules.

Expert Insight: The pyrazole ring contains a chromophore suitable for UV detection. A full UV-Vis spectrum should be acquired first to determine the wavelength of maximum absorbance (λmax), which is expected to be in the 200-240 nm range.[11][12] This ensures maximum sensitivity for the purity assay. Method development should aim for a symmetric peak with a tailing factor close to 1.0 and a high number of theoretical plates.

Recommended Starting HPLC Conditions

Parameter Recommended Setting Justification
Column C18, 4.6 x 150 mm, 5 µm Standard for small molecule reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 min A broad gradient is effective for separating potential impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV at λmax (~210 nm) Provides high sensitivity for the pyrazole chromophore.
Injection Volume 10 µL A typical volume to avoid column overload.

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

The purity is calculated from the peak area percentage of the main component relative to the total area of all observed peaks.

Thermal Analysis (DSC/TGA)

Thermal analysis provides critical information on the material's stability, melting behavior, and solvent/water content.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. This is used to identify the decomposition temperature and to quantify any residual solvent or water. A single, sharp weight loss step indicates decomposition, whereas a small weight loss at lower temperatures (<120 °C) may suggest the presence of volatile impurities or water.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. This is used to determine the melting point (observed as a sharp endothermic peak) and to assess thermal stability.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Weigh approximately 5-10 mg of (1-ethyl-1H-pyrazol-5-yl)methanol directly into an NMR tube.

  • Add ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and vortex until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer.

  • Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹H, a 45-degree pulse with 16-32 scans is typical. For ¹³C, a 30-degree pulse with 1024 or more scans is recommended.

  • To confirm the -OH peak, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH peak should diminish or disappear.

Protocol 2: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL for analysis.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution and run the gradient method.

  • Data Processing: Integrate all peaks detected. Calculate the area percent of the main peak to determine purity.

References

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Image]. Retrieved from [Link]

  • MDPI. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]

  • National Institutes of Health. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

  • National Institutes of Health. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of [18-C-6H3O+][OH−] high frequency region. Retrieved from [Link]

  • International Journal of ChemTech & Pharm Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Thermal Analysis and Pyrazoles. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-ethyl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing (1-ethyl-1H-pyrazol-5-yl)methanol

Introduction: The Pyrazole Scaffold in Modern Agrochemicals The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns tha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Pyrazole derivatives have led to the commercialization of highly effective fungicides, herbicides, and insecticides.[1][2] A key functional group within this class of compounds is the pyrazole carboxamide, which has been successfully exploited in a number of commercial agrochemicals.

This application note provides a detailed guide for researchers and professionals in the agrochemical industry on the synthetic utility of (1-ethyl-1H-pyrazol-5-yl)methanol as a versatile starting material for the synthesis of pyrazole-based agrochemicals. We will present a representative synthetic workflow, including a detailed, step-by-step protocol for the preparation of a model pyrazole carboxamide fungicide. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy: From Methanol to Carboxamide

The primary synthetic challenge in utilizing (1-ethyl-1H-pyrazol-5-yl)methanol for the synthesis of pyrazole carboxamide agrochemicals lies in the efficient and clean oxidation of the hydroxymethyl group to a carboxylic acid. This transformation is a critical step as the resulting pyrazole-5-carboxylic acid is the immediate precursor for the formation of the desired amide bond.

The overall synthetic workflow can be visualized as a two-step process:

  • Oxidation: Conversion of (1-ethyl-1H-pyrazol-5-yl)methanol to 1-ethyl-1H-pyrazole-5-carboxylic acid.

  • Amidation: Coupling of the resulting carboxylic acid with a target amine to form the final pyrazole carboxamide.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation Start (1-ethyl-1H-pyrazol-5-yl)methanol Intermediate 1-ethyl-1H-pyrazole-5-carboxylic acid Start->Intermediate [Oxidizing Agent] e.g., KMnO4, Jones Reagent Final_Product Pyrazole Carboxamide (Agrochemical) Intermediate->Final_Product [Coupling Agent] e.g., SOCl2, then amine Amine Target Amine (e.g., 2-aminotoluene) Amine->Final_Product

Caption: Synthetic workflow from (1-ethyl-1H-pyrazol-5-yl)methanol to a target pyrazole carboxamide agrochemical.

Experimental Protocols

Part 1: Oxidation of (1-ethyl-1H-pyrazol-5-yl)methanol to 1-ethyl-1H-pyrazole-5-carboxylic acid

Principle: The primary alcohol of (1-ethyl-1H-pyrazol-5-yl)methanol is oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For this protocol, we will use potassium permanganate (KMnO₄) under basic conditions, a robust and cost-effective method for this type of oxidation. The reaction is followed by an acidic workup to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Materials:

  • (1-ethyl-1H-pyrazol-5-yl)methanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Acetone

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1-ethyl-1H-pyrazol-5-yl)methanol (5.0 g, 35.7 mmol) in a mixture of acetone (50 mL) and water (25 mL).

  • To this solution, add a solution of sodium hydroxide (1.6 g, 40 mmol) in water (20 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate (8.5 g, 53.8 mmol) in water (100 mL) to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with water (2 x 25 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford 1-ethyl-1H-pyrazole-5-carboxylic acid.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Synthesis of a Model Pyrazole Carboxamide Fungicide

Principle: The newly synthesized 1-ethyl-1H-pyrazole-5-carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The acid chloride is then reacted in situ with a desired amine (in this representative protocol, 2-aminotoluene) to form the final pyrazole carboxamide. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Materials:

  • 1-ethyl-1H-pyrazole-5-carboxylic acid (from Part 1)

  • Thionyl chloride (SOCl₂)

  • 2-aminotoluene

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 1-ethyl-1H-pyrazole-5-carboxylic acid (3.0 g, 21.4 mmol).

  • Add thionyl chloride (5.1 g, 3.1 mL, 42.8 mmol) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours. The solid should dissolve to form a clear solution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-ethyl-1H-pyrazole-5-carbonyl chloride is used in the next step without further purification.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (40 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 2-aminotoluene (2.5 g, 23.5 mmol) and pyridine (1.86 g, 1.9 mL, 23.5 mmol) in anhydrous dichloromethane (20 mL).

  • Add the amine solution dropwise to the acid chloride solution at 0 °C using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyrazole carboxamide.

Expected Yield: 70-80%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its structure and purity.

Data Presentation

Compound Molecular Weight ( g/mol ) Physical State Melting Point (°C) Typical Yield
(1-ethyl-1H-pyrazol-5-yl)methanol126.16Colorless to pale yellow liquid--
1-ethyl-1H-pyrazole-5-carboxylic acid140.14White to off-white solid145-14875-85%
N-(2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide229.28White to off-white solidTo be determined70-80%

Trustworthiness and Self-Validation

The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be monitored by TLC to ensure completion. The purity of the intermediates and the final product should be confirmed by standard analytical techniques such as NMR and mass spectrometry. The provided yield ranges are typical for these types of reactions, and significant deviations may indicate issues with starting material purity, reaction conditions, or workup procedures.

Conclusion

(1-ethyl-1H-pyrazol-5-yl)methanol is a valuable and versatile building block for the synthesis of a wide range of pyrazole-based agrochemicals. The straightforward oxidation to the corresponding carboxylic acid, followed by amidation, provides a reliable route to pyrazole carboxamides, a class of compounds with proven fungicidal, herbicidal, and insecticidal activity. The protocols detailed in this application note offer a practical guide for researchers in the agrochemical field to explore the potential of this important synthon in the discovery and development of novel crop protection agents.

References

  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Pest Management Science, 63(7), 641-651. [Link]

  • Fu, B., Li, Y., Wu, J., & Yang, S. (2019). Pyrazole-based derivatives as potential agrochemicals. Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of Pyrazole Derivatives

Introduction: The Rationale for Antioxidant Profiling of Pyrazole Derivatives In the landscape of medicinal chemistry, the pyrazole scaffold is a "privileged structure" due to its presence in a wide array of pharmacologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Antioxidant Profiling of Pyrazole Derivatives

In the landscape of medicinal chemistry, the pyrazole scaffold is a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Beyond their established roles as anti-inflammatory, anticancer, and antimicrobial agents, pyrazole derivatives are gaining significant attention for their potential as antioxidants.[1][3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[6] Consequently, the discovery of novel, potent antioxidants is a critical pursuit in drug development.[1]

The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the N-H proton within the pyrazole ring and the influence of various substituents on the core structure.[1] However, simply synthesizing a novel pyrazole derivative is insufficient; its antioxidant potential must be rigorously and systematically quantified. This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the antioxidant activity of pyrazole derivatives, progressing from fundamental chemical assays to more biologically relevant cellular models. The protocols herein are designed not just as a series of steps but as a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data.

Strategic Workflow for Antioxidant Assessment

A hierarchical screening approach is the most efficient strategy. It begins with rapid, high-throughput in vitro chemical assays to establish primary activity and concludes with cell-based assays that provide insights into performance in a biological context.

G cluster_0 Primary Screening: In Vitro Chemical Assays cluster_1 Secondary Screening: Biological Relevance cluster_2 Data Analysis & Interpretation DPPH DPPH Assay (Radical Scavenging) CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA ABTS ABTS Assay (Radical Scavenging) ABTS->CAA FRAP FRAP Assay (Reducing Power) FRAP->CAA Analysis IC50 / TEAC Calculation Structure-Activity Relationship (SAR) Lead Compound Identification CAA->Analysis

Caption: Hierarchical workflow for antioxidant activity screening.

Primary Screening: In Vitro Chemical Assays

These assays are the workhorses of antioxidant screening. They are rapid, cost-effective, and provide a fundamental measure of a compound's ability to interact with stable free radicals or reduce metal ions.[7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Causality: The DPPH assay is one of the most common and technically simple methods for evaluating antioxidant potential.[7][9] Its foundation lies in the stability of the DPPH free radical, which has a deep violet color due to its unpaired electron, showing maximum absorbance around 517 nm.[9] When a pyrazole derivative (or any antioxidant) donates a hydrogen atom or an electron, it neutralizes the DPPH radical, converting it to the non-radical form, DPPH-H.[9][10] This process leads to a stoichiometric loss of the violet color, which is measured as a decrease in absorbance.[9][10] The degree of discoloration is directly proportional to the scavenging activity of the compound.[9]

G DPPH_Radical DPPH• (Violet Radical) DPPH_Neutral DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_Neutral H• donation Antioxidant + Pyrazole-H (Antioxidant) Pyrazole_Radical + Pyrazole• (Oxidized) Antioxidant->Pyrazole_Radical

Caption: Mechanism of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh daily and stored in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil), as DPPH is light-sensitive.[11] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the concentration-dependent activity.

    • Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox using the same solvent.[5]

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the pyrazole derivative solutions (or positive control) to the wells.

    • For the blank/control well, add 100 µL of the solvent instead of the test compound.[9]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[11] The incubation time is critical and should be optimized based on the reaction kinetics of your compounds.

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [9] Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

    • Plot the % Scavenging Activity against the concentration of the pyrazole derivative.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle of Causality: The ABTS assay is highly versatile, capable of measuring the antioxidant activity of both hydrophilic and lipophilic compounds.[12] The assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[12] This radical is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[12] The reduction of ABTS•+ by the pyrazole derivative (via electron or hydrogen donation) causes decolorization, which is measured by the decrease in absorbance at 734 nm.[12]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13] This incubation period is essential for the complete formation of the radical cation.

    • ABTS•+ Working Solution: Before the assay, dilute the radical solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-Well Plate Format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the pyrazole derivative solutions (or a standard like Trolox) at various concentrations.

    • Mix and incubate at room temperature for a defined period (e.g., 6-10 minutes).

    • Measure the absorbance at 734 nm.[12][13]

  • Data Analysis:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition against different concentrations of Trolox. The antioxidant capacity of the pyrazole derivative is then expressed as µM of Trolox equivalents.[12]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of Causality: Unlike radical scavenging assays, the FRAP assay measures the reducing power of an antioxidant. It does not measure the ability to quench radicals but rather the capacity to donate an electron. The principle is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[14] This reduction results in the formation of an intense blue-colored complex, with an absorbance maximum at 593 nm.[15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16] Warm this solution to 37°C before use.

  • Assay Procedure (96-Well Plate Format):

    • Add 180 µL of the FRAP working reagent to each well.

    • Add 20 µL of the pyrazole derivative solutions, standard (e.g., FeSO₄ or Trolox), or blank (solvent).

    • Mix and incubate at 37°C for a specified time (typically 4-30 minutes).

    • Measure the absorbance at 593 nm.[14]

  • Data Analysis:

    • Create a standard curve using a known reducing agent, typically ferrous sulfate (FeSO₄).

    • The reducing power of the pyrazole derivative is expressed as µM of Fe(II) equivalents.

AssayPrincipleWavelengthStandard ControlKey Output
DPPH H•/e⁻ donation to a stable radical~517 nmAscorbic Acid, TroloxIC50 (lower is better)
ABTS H•/e⁻ donation to a radical cation~734 nmTroloxTEAC (higher is better)
FRAP Reduction of Fe³⁺ to Fe²⁺~593 nmFeSO₄, TroloxFe(II) Equivalents (higher is better)
Caption: Summary of primary in vitro antioxidant assays.

Secondary Screening: Cellular Antioxidant Activity (CAA) Assay

Principle of Causality: While chemical assays are invaluable for initial screening, they lack biological relevance as they do not account for cellular uptake, distribution, and metabolism of the test compound.[7][17][18] The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[17][18] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[17][18] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[17][18] Then, ROS generated by a free radical initiator (like ABAP) oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17][19] An effective antioxidant, such as a bioactive pyrazole derivative, will enter the cell and quench the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[20]

G cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell Permeable) Esterases Cellular Esterases DCFH_DA->Esterases Enters cell DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS (from Initiator) DCFH->ROS DCF DCF (Highly Fluorescent) ROS->DCF Oxidation Neutralized Neutralized ROS Pyrazole Pyrazole Derivative Pyrazole->ROS Scavenges

Sources

Application

Application Notes and Protocols for Evaluating the Antibacterial Properties of Pyrazole Compounds

Introduction: The Promise of Pyrazole Compounds in Combating Bacterial Resistance The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Compounds in Combating Bacterial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery of novel antibacterial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[2][3][4][5] Their structural versatility allows for targeted modifications to enhance efficacy and overcome existing resistance mechanisms.[2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework of standardized techniques to rigorously evaluate the antibacterial potential of novel pyrazole compounds, from initial screening to in-depth characterization.

A Hierarchical Approach to Antibacterial Evaluation

A systematic and tiered approach is essential for the efficient evaluation of novel pyrazole candidates. This process begins with broad primary screening to identify active compounds, followed by quantitative assays to determine potency, and culminates in more complex studies to understand the spectrum of activity and mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Bactericidal vs. Bacteriostatic Activity cluster_3 Phase 4: Safety & Mechanism A Compound Library of Pyrazole Derivatives B Disk Diffusion Assay A->B Impregnate disks C Qualitative Assessment (Zone of Inhibition) B->C Measure diameter D Broth Microdilution Assay C->D Select active compounds E Determine Minimum Inhibitory Concentration (MIC) D->E Lowest concentration with no visible growth F Minimum Bactericidal Concentration (MBC) Assay E->F Subculture from MIC plate G Time-Kill Kinetics Assay E->G Test at multiples of MIC H Determine Bactericidal/Bacteriostatic Nature F->H G->H I Cytotoxicity Assays (e.g., MTT, LDH) H->I J Mechanism of Action Studies (e.g., Membrane Permeability) H->J K Lead Candidate Profile I->K J->K

Caption: Hierarchical workflow for evaluating antibacterial pyrazole compounds.

Phase 1: Primary Screening for Antibacterial Activity

The initial step involves screening a library of pyrazole compounds to qualitatively identify those with antibacterial properties. The disk diffusion assay is a widely used, simple, and cost-effective method for this purpose.[6][7][8]

Protocol 1: Kirby-Bauer Disk Diffusion Assay

Principle: This method involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a specific bacterium.[6][9] The compound diffuses into the agar, and if it inhibits bacterial growth, a clear zone of inhibition will form around the disk.[6][9][10] The diameter of this zone provides a qualitative measure of the compound's activity.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates[11]

  • Sterile paper disks (6 mm diameter)[9]

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[11]

  • Sterile saline solution (0.85%)[9]

  • Sterile cotton swabs, forceps, and micropipettes[9][11]

  • Incubator (35°C ± 2°C)[9]

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform bacterial lawn.[6][10][11] Allow the plate to dry for 5-15 minutes.[10][11]

  • Disk Preparation and Placement: Aseptically apply a known volume (e.g., 20 µL) of the pyrazole compound solution onto a sterile paper disk.[9] Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disk onto the inoculated MHA plate.[9][11] Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater antibacterial activity.

Phase 2: Quantitative Assessment of Antibacterial Potency

Compounds showing promising activity in the primary screen should be further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][12] The broth microdilution method is the gold standard for determining MIC values.[13][14][15]

Protocol 2: Broth Microdilution Assay for MIC Determination

Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[16] Each well is then inoculated with a standardized bacterial suspension.[12] After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[13][16][17]

Materials:

  • 96-well microtiter plates[12]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Test pyrazole compounds

  • Bacterial strains

  • Sterile saline or PBS

  • Microplate reader (optional)[16]

Procedure:

  • Compound Dilution: Prepare a stock solution of the pyrazole compound. In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.[13][16] Typically, 50-100 µL of broth is used per well.[12]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).[13]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[13][16]

  • MIC Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[12][17] Alternatively, a microplate reader can be used to measure optical density at 600 nm.[16]

Parameter Description Typical Values
Inoculum Size Final concentration of bacteria in each well.~5 x 10⁵ CFU/mL
Incubation Time Duration of incubation before reading results.16-20 hours
Incubation Temp. Standard temperature for growth of most bacteria.35°C ± 2°C
Growth Medium Standardized broth for susceptibility testing.Cation-Adjusted Mueller-Hinton Broth (CAMHB)
MIC Endpoint The lowest concentration that inhibits visible growth.Expressed in µg/mL or µM

Table 1: Key Parameters for Broth Microdilution MIC Assay.

Phase 3: Differentiating Bactericidal and Bacteriostatic Activity

Once the MIC is determined, it is crucial to understand whether a compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).[18] This is determined by assessing the Minimum Bactericidal Concentration (MBC) and through time-kill kinetic assays.[19]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a ≥99.9% (3-log10) reduction in the initial bacterial inoculum.[20][21][22] This assay is performed as a follow-up to the MIC test by subculturing the contents of the wells that showed no visible growth onto an antibiotic-free agar medium.[21][22]

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells showing no turbidity (at and above the MIC).[23]

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., MHA).[20]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][23] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]

Protocol 4: Time-Kill Kinetics Assay

Principle: This dynamic assay evaluates the rate and extent of bacterial killing over time when exposed to specific concentrations of the pyrazole compound.[18][19] It provides a more detailed picture of the compound's pharmacodynamics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18][24]

Procedure:

  • Preparation: Prepare flasks or tubes with CAMHB containing the pyrazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[25] Perform serial dilutions and plate onto agar to determine the viable bacterial count (CFU/mL).[19]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. This generates time-kill curves that illustrate the rate of bacterial killing.[19][25]

G cluster_0 Assay Setup cluster_1 Time-Point Sampling cluster_2 Data Analysis A Prepare bacterial inoculum (~5x10^5 CFU/mL) B Add compound at multiples of MIC (e.g., 0.5x, 1x, 2x, 4x) A->B C Incubate at 37°C B->C D Withdraw aliquots at 0, 2, 4, 8, 24 hours C->D E Perform serial dilutions D->E F Plate on agar E->F G Incubate plates and count colonies (CFU) F->G H Calculate Log10 CFU/mL for each time point G->H I Plot Log10 CFU/mL vs. Time H->I J Interpret Curves: - Bactericidal (≥3-log reduction) - Bacteriostatic (inhibition) I->J

Caption: Workflow of the Time-Kill Kinetics Assay.

Phase 4: Preliminary Safety and Mechanism of Action Insights

A promising antibacterial agent must be selectively toxic to microbial cells with minimal harm to the host.[26] Therefore, evaluating the cytotoxicity of pyrazole compounds against mammalian cell lines is a critical step.[27] Additionally, initial studies to elucidate the mechanism of action can guide further drug development.

Protocol 5: Cytotoxicity Assessment (MTT & LDH Assays)

Principle:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[27] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, serving as a marker for cytotoxicity.[27][28][29]

Brief Protocol (MTT):

  • Seed a mammalian cell line (e.g., HeLa, HaCaT) in a 96-well plate and allow cells to attach.[30]

  • Treat cells with serial dilutions of the pyrazole compound for a specified time (e.g., 24 hours).[30]

  • Add MTT solution and incubate to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).[30]

  • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

Brief Protocol (LDH):

  • Seed and treat cells as in the MTT assay.

  • Collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture from an LDH assay kit.[30]

  • Incubate to allow for the enzymatic reaction that produces a colored product.

  • Measure the absorbance. An increase in absorbance correlates with increased cell membrane damage and cytotoxicity.

Exploring the Mechanism of Action (MOA)

Understanding how a pyrazole compound exerts its antibacterial effect is vital. Potential bacterial targets include the cell wall, cell membrane, protein synthesis, and nucleic acid synthesis.[26][31][32][33]

Potential MOA Assays:

  • Cell Membrane Integrity: Use fluorescent dyes like propidium iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes.

  • Inhibition of Protein Synthesis: Assess the incorporation of radiolabeled amino acids into bacterial proteins.

  • Inhibition of DNA Synthesis: Monitor the incorporation of radiolabeled thymidine. Pyrazole derivatives have been reported to act as DNA gyrase inhibitors.[2]

  • Inhibition of Cell Wall Synthesis: Some antibiotics interfere with the biosynthesis of peptidoglycans, which is essential for the integrity of the cell wall.[31]

Conclusion

The protocols outlined in this guide provide a robust and systematic framework for the comprehensive evaluation of pyrazole compounds as potential antibacterial agents. By progressing from high-throughput primary screening to detailed quantitative and mechanistic studies, researchers can effectively identify and characterize lead candidates for further preclinical and clinical development. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the accuracy, reproducibility, and comparability of results.[34][35][36][37][38] The continued exploration of pyrazole scaffolds, guided by rigorous microbiological evaluation, holds significant promise in the critical fight against antimicrobial resistance.

References

  • Jadhav, S. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. Available at: [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Thabaut, A., et al. (1984). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. Pathologie Biologie. Available at: [Link]

  • Wikipedia. Minimum bactericidal concentration. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Bentham Science. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available at: [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]

  • Bentham Science Publishers. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available at: [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available at: [Link]

  • National Institutes of Health. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • Wikipedia. Disk diffusion test. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available at: [Link]

  • MDPI. (2024). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

  • Acta Scientific. (2023). A Review on Pyranopyrazole as an Antibacterial Agent. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Available at: [Link]

  • Nelson Labs. Time-Kill Evaluations. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • MDPI. (2024). Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. Available at: [Link]

  • National Institutes of Health. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Available at: [Link]

  • National Institutes of Health. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • National Institutes of Health. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Available at: [Link]

  • National Institutes of Health. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available at: [Link]

Sources

Method

Application Notes and Protocols: High-Efficiency Synthesis of Bioactive Scaffolds via Multicomponent Reactions of Pyrazole Methanol Derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Convergence of Efficiency and Privilege in Modern Synthesis In the landscape of medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Efficiency and Privilege in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the pursuit of molecular diversity and complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs) represent a pinnacle of synthetic efficiency, embodying the principles of pot, atom, and step economy (PASE) by combining three or more reactants in a single, concerted operation to form a complex product.[1][2] This strategy minimizes waste, reduces purification steps, and provides rapid access to large libraries of structurally diverse molecules.

When this powerful synthetic tool is applied to a "biologically privileged" scaffold, the potential for discovering novel therapeutic agents increases dramatically. The pyrazole ring system is one such scaffold, a five-membered N-heterocycle that is a cornerstone in a multitude of FDA-approved drugs, including Celecoxib (anti-inflammatory), Rimonabant (anorectic), and Sildenafil (vasodilator).[1][3][4] Its metabolic stability and versatile substitution patterns make it a highly attractive core for drug design.[4][5][6]

This guide focuses on the application of pyrazole methanol derivatives within the MCR paradigm. While the alcohol functionality itself is not typically a direct participant, its facile and high-yielding oxidation to the corresponding pyrazole aldehyde provides a crucial electrophilic component, unlocking a vast and versatile chemical space for the synthesis of novel, bioactive heterocyclic systems.

PART 1: The Pyrazole Aldehyde - A Versatile MCR Component

The primary role of pyrazole methanol in this context is as a stable precursor to the more reactive pyrazole aldehyde. The aldehyde functionality is a key electrophile in a wide array of classic MCRs. The oxidation is a trivial, often quantitative, step that can be performed using standard reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), making the pyrazole methanol an excellent and stable starting point for library synthesis.

G PyrazoleMethanol Pyrazole Methanol (Stable Precursor) Oxidation Oxidation (e.g., MnO₂, PCC) PyrazoleMethanol->Oxidation Facile Conversion PyrazoleAldehyde Pyrazole Aldehyde (Key Electrophile) Oxidation->PyrazoleAldehyde MCR Multicomponent Reaction (MCR) PyrazoleAldehyde->MCR Component 1 Products Diverse Bioactive Heterocycles MCR->Products

Caption: Workflow: From Pyrazole Methanol to Bioactive Compounds.

PART 2: Synthesis of Pyrano[2,3-c]pyrazoles via Four-Component Reaction

This reaction is one of the most powerful methods for creating the densely functionalized pyrano[2,3-c]pyrazole scaffold, which is known for a wide range of biological activities.[7][8]

Principle & Mechanism

This one-pot synthesis involves a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. The pyrazole aldehyde acts as the electrophilic starting point. The reaction proceeds by first forming a pyrazolone in situ from a β-ketoester and hydrazine, which then participates in the cascade.

G cluster_0 Reaction Cascade P_Aldehyde Pyrazole Aldehyde Malononitrile Malononitrile Knoevenagel Knoevenagel Condensation Michael_Acceptor Michael Acceptor (Intermediate A) Pyrazolone Pyrazolone (from Hydrazine + β-Ketoester) Michael_Addition Michael Addition Intermediate_B Intermediate B Cyclization O-Cyclization & Tautomerization Product Pyrano[2,3-c]pyrazole

Caption: Mechanism for Pyrano[2,3-c]pyrazole Synthesis.

Application Note: A Scaffold for Antimicrobial and Anticancer Agents

The pyrano[2,3-c]pyrazole core is a privileged structure found in compounds with significant pharmacological properties.[7] The efficiency of this four-component reaction allows for the rapid generation of compound libraries to screen for various activities, including:

  • Antimicrobial Activity: Many derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[1]

  • Anticancer Potential: The scaffold has been incorporated into molecules targeting various cancer cell lines.[6]

The choice of a catalyst is critical for efficiency and green chemistry principles. While bases like piperidine are common, modern protocols often employ heterogeneous catalysts or even catalyst-free conditions in green solvents like water or ethanol, simplifying workup and improving the environmental profile of the synthesis.[1][8]

Detailed Protocol: Green Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol is adapted from methodologies utilizing aqueous media, which enhances the reaction rate and simplifies product isolation.[1][8]

Reagents and Materials

ComponentExampleMW ( g/mol )Molar Eq.Amount
Pyrazole Aldehyde1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde186.211.0186 mg (1.0 mmol)
Active MethyleneMalononitrile66.061.066 mg (1.0 mmol)
β-KetoesterEthyl Acetoacetate130.141.0130 mg (1.0 mmol)
Hydrazine SourceHydrazine Hydrate (64%)50.061.050 mg (1.0 mmol)
SolventWater18.02-5 mL
CatalystPiperidine85.1510 mol%~8.5 mg (0.1 mmol)

Step-by-Step Procedure

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine the pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in 5 mL of water.

  • Catalyst Addition: Add piperidine (10 mol%) to the suspension.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Typically, a solid product will precipitate out of the solution as the reaction proceeds.

  • Workup and Isolation: After completion (usually 20-60 minutes, confirmed by TLC), collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough after this step. If further purification is needed, recrystallization from ethanol can be performed.

  • Characterization: Dry the final product, 6-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole, and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3: The Biginelli Reaction for Pyrazolo-Fused Dihydropyrimidinones

The Biginelli reaction, discovered in 1891, is a classic MCR for synthesizing dihydropyrimidinones (DHPMs), which are well-known for their therapeutic properties, including as calcium channel blockers.[9] Using a 5-aminopyrazole as the urea component allows for the creation of novel pyrazolo[1,5-a]pyrimidine scaffolds.[10]

Principle & Mechanism

This acid-catalyzed reaction involves the condensation of an aldehyde (our pyrazole aldehyde), a β-dicarbonyl compound, and a urea or thiourea equivalent (here, an aminopyrazole). The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes cyclocondensation.

G cluster_1 Biginelli-Type Reaction P_Aldehyde Pyrazole Aldehyde Aminopyrazole 5-Aminopyrazole (Urea Component) Condensation1 Condensation Imine Imine Intermediate Ketoester β-Ketoester Addition Nucleophilic Addition Intermediate_C Open-Chain Intermediate Cyclization2 Cyclization & Dehydration Product Pyrazolo[1,5-a]pyrimidine

Caption: Plausible Mechanism for the Biginelli-Type Reaction.

Application Note: Scaffolds for Kinase Inhibitors and CNS Agents

The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore with a broad range of activities.[10] Its structural similarity to purines makes it an effective scaffold for developing kinase inhibitors, which are crucial in oncology. The ability to rapidly diversify three points of the molecule (from the aldehyde, the dicarbonyl, and the aminopyrazole) makes this MCR an invaluable tool for structure-activity relationship (SAR) studies.

Detailed Protocol: Catalyst-Free Synthesis of a Pyrazolo[1,5-a]pyrimidine

This protocol highlights a catalyst-free approach in a high-boiling solvent, which simplifies the procedure and avoids metal contamination.[10]

Reagents and Materials

ComponentExampleMW ( g/mol )Molar Eq.Amount
Aminopyrazole5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile184.201.0184 mg (1.0 mmol)
AldehydeBenzaldehyde106.121.1117 mg (1.1 mmol)
1,3-DicarbonylEthyl Acetoacetate130.141.1143 mg (1.1 mmol)
SolventDimethylformamide (DMF)73.09-3 mL

Step-by-Step Procedure

  • Reaction Setup: To a sealable reaction vial, add 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.0 mmol), benzaldehyde (1.1 mmol), ethyl acetoacetate (1.1 mmol), and DMF (3 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 120 °C with stirring. Monitor the reaction by TLC (ethyl acetate/hexane, 40:60 v/v).

  • Workup and Isolation: After 4-6 hours, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Purification: The resulting precipitate is collected by vacuum filtration. The crude solid is then washed with water and a small amount of diethyl ether. Recrystallization from an appropriate solvent like ethanol or isopropanol yields the pure product.

  • Characterization: The final product is dried and characterized by spectroscopic methods to confirm the structure of the 4,7-dihydropyrazolo[1,5-a]pyrimidine.

PART 4: The Ugi Reaction for Synthesizing Complex Pyrazole-Containing Acyldipeptides

The Ugi four-component reaction (Ugi-4CR) is the cornerstone of isocyanide-based MCRs. It masterfully assembles an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold, creating immense molecular diversity in a single step.[3][11]

Principle & Mechanism

The reaction is initiated by the formation of an imine from the pyrazole aldehyde and the amine. This imine is then protonated by the carboxylic acid, forming an iminium ion. The nucleophilic isocyanide attacks the iminium ion, creating a nitrilium ion intermediate. This intermediate is finally trapped by the carboxylate anion in a Mumm rearrangement to yield the stable final product.

G cluster_2 Ugi Four-Component Reaction P_Aldehyde Pyrazole Aldehyde Amine Amine Carboxylic_Acid Carboxylic Acid Isocyanide Isocyanide

Caption: Simplified Mechanism of the Ugi Reaction.

Application Note: Rapid Access to Peptidomimetic Libraries

The Ugi reaction is unparalleled for its ability to generate peptide-like molecules with high diversity.[3] By incorporating a pyrazole aldehyde, the resulting peptidomimetics are endowed with the favorable pharmacological properties of the pyrazole scaffold. This is particularly valuable in drug discovery programs targeting proteases or protein-protein interactions. The reaction is remarkably tolerant of a wide range of functional groups, allowing for the use of complex and diverse starting materials without the need for protecting groups.

Detailed Protocol: Synthesis of a Pyrazole-Containing Peptidomimetic

This protocol uses methanol as a solvent, which is standard for Ugi reactions due to its ability to dissolve a wide range of reactants.

Reagents and Materials

ComponentExampleMW ( g/mol )Molar Eq.Amount
Pyrazole Aldehyde1H-Pyrazole-4-carbaldehyde96.091.096 mg (1.0 mmol)
AmineBenzylamine107.151.0107 mg (1.0 mmol)
Carboxylic AcidAcetic Acid60.051.060 mg (1.0 mmol)
Isocyanidetert-Butyl Isocyanide83.131.083 mg (1.0 mmol)
SolventMethanol32.04-4 mL

Step-by-Step Procedure

  • Reactant Preparation: In a 10 mL vial, dissolve the 1H-pyrazole-4-carbaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (2 mL). Stir for 20 minutes to facilitate imine formation.

  • Component Addition: To the same vial, add the acetic acid (1.0 mmol) followed by the tert-butyl isocyanide (1.0 mmol). Safety Note: Isocyanides are highly toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Ugi product.

  • Characterization: Confirm the structure of the final peptidomimetic product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References

  • Cárdenas-Galindo, L. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available from: [Link][1][2][3][12]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Wang, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. Available from: [Link]

  • Request PDF. (n.d.). One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. ResearchGate. Available from: [Link][7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link][5]

  • Semantic Scholar. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Arote, R. B., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available from: [Link][6]

  • Bentham Science. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. PubMed. Available from: [Link]

  • Noolvi, M. N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1855-1882. Available from: [Link][4]

  • Kiseleva, A. S., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances, 6(76), 72661-72669. Available from: [Link][10]

  • National Center for Biotechnology Information. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available from: [Link]

  • Request PDF. (n.d.). Catalytic Potential of Pyrazolone Based Dioxidomolybdenum(VI) Complexes for Multicomponent Biginelli Reactions, Epoxidation of Olefins and Oxidative Bromination of Phenol Derivatives. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Available from: [Link]

  • Vlase, L., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 23(21), 13391. Available from: [Link][9]

  • International Formulae Group. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Maher, K., & Shireen, M. (2019). Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. Research Journal of Chemistry and Environment, 23(10), 139-152. Available from: [Link]

  • Ahmad, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability, 1(10), 2636-2655. Available from: [Link][8]

  • Patil, P., et al. (2015). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. Molecules, 20(2), 2697-2713. Available from: [Link][11]

  • Request PDF. (2013). Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2017). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 13, 149-155. Available from: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available from: [Link]

  • Sharma, U., et al. (2015). An efficient Passerini tetrazole reaction (PT-3CR). Green Chemistry, 17(3), 1612-1616. Available from: [Link]

  • Sunderhaus, J. D., & Martin, S. F. (2009). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 109(8), 3923-3955. Available from: [Link]

  • Request PDF. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Shaaban, S., et al. (2019). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Molecules, 24(22), 4165. Available from: [Link]

  • Sharma, U., et al. (2015). An Efficient Passerini Tetrazole Reaction (PT-3CR). PLoS ONE, 10(3), e0119358. Available from: [Link]

  • CORE. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Development of Antimitotic Agents from Pyrazole Precursors

Introduction The disruption of mitosis is a cornerstone of cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, a critical apparatu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The disruption of mitosis is a cornerstone of cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[1][2] Consequently, agents that interfere with microtubule dynamics can induce mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells, making tubulin a highly validated and attractive therapeutic target.[1]

Pyrazole derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5][6] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a framework that can be readily functionalized to optimize interactions with biological targets.[7][8] Numerous studies have demonstrated that specific pyrazole-based compounds can function as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[9][10][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of novel antimitotic agents derived from pyrazole precursors. It moves beyond simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into the synthesis, biological evaluation, and optimization of this promising class of compounds.

Section 1: Strategic Framework for Pyrazole-Based Antimitotic Drug Discovery

The development of a novel antimitotic agent is a multi-stage process that begins with rational design and synthesis and progresses through a cascade of biological assays to identify and validate lead compounds. This workflow ensures that resources are focused on candidates with the most promising pharmacological profiles.

The overall strategy involves an iterative cycle of chemical synthesis and biological evaluation. Initial cytotoxicity screening identifies active compounds, which are then subjected to mechanistic assays to confirm their effect on tubulin polymerization. Cellular assays, such as cell cycle analysis, further elucidate the downstream consequences of target engagement. The data from these assays inform the next round of synthesis in a process of lead optimization.

cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation Cascade cluster_2 Optimization A Rational Design & Precursor Selection B Synthesis of Pyrazole Library A->B Chemical Synthesis C In Vitro Cytotoxicity Screening (SRB Assay) B->C D Mechanism of Action: Tubulin Polymerization Assay C->D Identify Hits E Cellular Consequence: Cell Cycle Analysis D->E Confirm On-Target Effect F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design & Resynthesis

Caption: High-level workflow for the development of pyrazole-based antimitotic agents.

Section 2: Synthesis of Pyrazole-Based Compound Library

The versatility of pyrazole chemistry allows for the creation of diverse compound libraries from common precursors.[7] A frequent and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. By varying the substituents on both precursors, a wide range of analogues can be generated to explore the structure-activity relationship (SAR).

Scientific Rationale: The choice of a multicomponent reaction is strategic for efficiency in library generation. Using precursors with different electronic and steric properties (e.g., electron-donating vs. electron-withdrawing groups, bulky vs. compact groups) is crucial for comprehensively probing the chemical space around the pyrazole scaffold to identify key features required for potent tubulin inhibition.[4]

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol describes a representative one-pot synthesis of a pyrazole derivative library.

Materials:

  • Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates, column chromatography setup.

Procedure:

  • Reaction Setup: To a solution of the substituted 1,3-diketone (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add the substituted hydrazine hydrochloride (1.1 eq).

  • Acid Catalyst: Add glacial acetic acid (2-3 drops) to the mixture. The acid catalyzes the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Section 3: Biological Evaluation Protocols

Primary Screening: In Vitro Cytotoxicity

The initial step in biological evaluation is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. This helps identify "hit" compounds that possess antiproliferative activity. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.

Causality Behind the Choice: The SRB assay measures cell density based on the staining of total cellular protein, making it less susceptible to interference from metabolic changes that can affect tetrazolium-based assays like MTT.[12][13] Its endpoint is stable, and the assay shows good linearity with cell number, making it a reliable choice for high-throughput screening.[14][15]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay[16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test Compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO, final concentration ≤0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[16]

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Pour off the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC₅₀ Values
Compound IDCancer Cell LineIC₅₀ (µM)
PYR-001MCF-7 (Breast)5.2
PYR-001A549 (Lung)7.8
PYR-001HCT-116 (Colon)4.1
PYR-002MCF-7 (Breast)0.9
PYR-002A549 (Lung)1.3
PYR-002HCT-116 (Colon)0.7
DoxorubicinMCF-7 (Breast)0.15

Table represents hypothetical data for illustrative purposes.

Mechanism of Action: Direct Target Engagement

Compounds that show significant cytotoxicity must be evaluated for their direct effect on the intended target: tubulin. The in vitro tubulin polymerization assay is the gold standard for this purpose.

Principle of the Assay: This assay monitors the polymerization of purified tubulin into microtubules. The process can be measured by the increase in light scattering (turbidity) at 340-350 nm.[1] An inhibitor of polymerization, like many pyrazole-based compounds, will prevent this increase in turbidity. The assay follows a sigmoidal curve with a lag phase (nucleation), an elongation phase (growth), and a plateau (steady-state). Inhibitors alter the shape of this curve.[1]

Protocol 3: In Vitro Tubulin Polymerization Assay[1][18]

Materials:

  • Tubulin (>99% pure, bovine brain), stored at -80°C

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Colchicine or Nocodazole (inhibitors)

  • Negative Control: Paclitaxel (stabilizer)

  • UV-transparent 96-well plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Thaw all reagents on ice.

  • Reaction Mix: On ice, prepare the tubulin reaction mix. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Finally, add tubulin to a final concentration of 3-4 mg/mL.

  • Compound Addition: In a pre-warmed 96-well plate, add 10 µL of the diluted test compound, positive control, or vehicle control (DMSO in buffer).

  • Initiate Polymerization: Add 90 µL of the tubulin reaction mix to each well to initiate the reaction. Pipette gently to mix without introducing bubbles.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Data Analysis: Plot absorbance versus time for each concentration. Determine the IC₅₀ for tubulin polymerization inhibition by plotting the maximum polymerization rate (Vmax) or the plateau absorbance (Amax) against the compound concentration.

Cellular Consequence: Cell Cycle Analysis

A direct consequence of inhibiting tubulin polymerization is the failure of mitotic spindle formation, leading to cell cycle arrest at the G2/M checkpoint.[9][11] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is a powerful method to quantify this effect.

Principle of the Assay: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[19][20] This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content).[19][21] An accumulation of cells in the G2/M phase population following treatment indicates mitotic arrest.

cluster_0 Mitotic Arrest Point G1 G1 Phase (2N DNA) S S Phase (Synthesis) G1->S G2M G2/M Phase (4N DNA) S->G2M G2M->G1 Inhibitor->G2M Pyrazole-Based Inhibitor Action

Caption: Pyrazole-based tubulin inhibitors block the cell cycle at the G2/M transition.

Protocol 4: Cell Cycle Analysis via PI Staining and Flow Cytometry[19][21]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with various concentrations of the test compound (e.g., 1x and 5x the IC₅₀ value) and a vehicle control for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells by trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA, which PI can also stain.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a blue/green laser (488 nm) and collecting fluorescence emission in the red spectrum (~610 nm). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control.

Section 4: Structure-Activity Relationship and Lead Optimization

The data gathered from the biological assays are critical for guiding the next phase of drug development: lead optimization. By correlating the chemical structures of the synthesized pyrazoles with their biological activities, a Structure-Activity Relationship (SAR) can be established.[3][4][22]

Example of SAR Analysis:

  • Observation: Compounds with an electron-withdrawing group (e.g., -Cl, -CF₃) at the para-position of the N1-phenyl ring show higher potency.

  • Hypothesis: This substitution enhances binding to a specific hydrophobic pocket in the colchicine-binding site of tubulin.

  • Next Step: Synthesize a new set of analogues with different electron-withdrawing groups at that position to confirm the hypothesis and potentially improve potency further.

This iterative process of design, synthesis, and testing is fundamental to refining a "hit" compound into a "lead" candidate with improved efficacy, selectivity, and drug-like properties.

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion

The development of antimitotic agents from pyrazole precursors represents a promising avenue in anticancer drug discovery. The structural versatility of the pyrazole scaffold allows for extensive chemical modification to achieve high potency and selectivity. By employing a systematic workflow encompassing rational synthesis, robust cytotoxicity screening, direct target-engagement assays, and cellular mechanism-of-action studies, researchers can effectively identify and optimize novel drug candidates. The protocols and strategic insights provided in this guide offer a validated framework to accelerate the journey from initial concept to a promising preclinical lead compound.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed.
  • Application Notes and Protocols for Tubulin Polymerization Assay with "Tubulin Inhibitor 15". Benchchem.
  • Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. PubMed.
  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scirp.org.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. NIH.
  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). ResearchGate.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Tubulin Polymerization Assay. Bio-protocol.
  • In vitro tubulin polymerization assay. Bio-protocol.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. SciSpace.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH.
  • A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. PubMed.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate.
  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed.
  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Unveiling the Cytostatic Effects of Anticancer Agent 65: A Detailed Guide to Cell Cycle Analysis by Flow Cytometry. Benchchem.
  • Basic Methods of Cell Cycle Analysis. MDPI.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Mohammed Adil Shareef Ph.D (Chemical Sciences), M. Pharmacy (Pharma Chem) Postdoctoral Researcher at Temple University. ResearchGate.
  • Cell Cycle Analysis.
  • Monitoring Cell Cycle Progression in Cancer Cells | Agilent. Agilent.
  • Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye. PMC - NIH.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Ethyl Pyrazole Synthesis

Introduction N-substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2][3] The synthesis of 1-ethylpyrazole, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2][3] The synthesis of 1-ethylpyrazole, a common variant, presents several optimization challenges that can impact yield, purity, and scalability. The primary hurdles include controlling regioselectivity in unsymmetrical pyrazoles, minimizing side reactions, and establishing robust, reproducible conditions.[4][5][6]

This technical support guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the synthesis of N-ethyl pyrazoles. It is designed for researchers, chemists, and drug development professionals seeking to streamline their synthetic workflows and overcome common experimental obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing both diagnostic reasoning and actionable solutions.

Q1: My reaction yield is critically low or the reaction is not proceeding. What are the likely causes and how can I improve it?

Low conversion is a frequent issue stemming from suboptimal reaction conditions, reagent quality, or inherent reactivity limitations.[7] A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Inappropriate Base or Incomplete Deprotonation: The N-alkylation of pyrazole typically requires a base to deprotonate the N-H proton, generating the more nucleophilic pyrazolate anion. If the base is too weak or used in insufficient quantity, the reaction will be sluggish.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective. For milder conditions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile can be excellent, with cesium often enhancing reactivity.[8] Ensure at least one equivalent of the base is used.

  • Low Reactivity of Ethylating Agent: The reactivity of ethyl halides follows the order: I > Br > Cl. If you are using ethyl chloride, the reaction may require harsh conditions (high temperature, long reaction times).

    • Solution: Switch to ethyl bromide or, for maximum reactivity, ethyl iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting ethyl bromide or chloride to the more reactive ethyl iodide, which can significantly accelerate the reaction.[9]

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Start at room temperature, then incrementally heat to 50 °C, 80 °C, or reflux, while monitoring the reaction progress by TLC or LC-MS.[10] For some systems, microwave irradiation can dramatically reduce reaction times.[11]

  • Solvent and Reagent Purity: Water is a common culprit. It can quench strong bases like NaH and hydrolyze some alkylating agents.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Check the purity of your starting pyrazole and ethylating agent.

Q2: I am getting a mixture of two isomers (N1 and N2 alkylation). How can I improve the regioselectivity?

This is the most common challenge in the alkylation of unsymmetrical pyrazoles. The similar electronic properties of the two nitrogen atoms often lead to the formation of regioisomeric mixtures that are difficult to separate.[4][6] The regiochemical outcome is a delicate balance of steric, electronic, and conditional factors.

Key Factors & Optimization Strategies:

  • Steric Hindrance: This is the most powerful directing factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom.[6][11][12]

    • Strategy: If your pyrazole has substituents at the C3 and C5 positions, the ethyl group will predominantly add to the nitrogen adjacent to the smaller substituent. This is a fundamental consideration during the design of the pyrazole core itself.

  • Solvent Polarity: The solvent system can dramatically influence the isomer ratio.

    • Strategy: Polar aprotic solvents like DMF, DMSO, and NMP tend to favor the formation of a single regioisomer.[12] In contrast, polar protic solvents like ethanol can lead to poor selectivity.[12] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have also been shown to dramatically enhance regioselectivity in certain pyrazole formations.

  • Choice of Base and Counter-ion: The base and its corresponding cation can alter the nucleophilicity of the two nitrogen atoms.[4]

    • Strategy: The combination of K₂CO₃ in DMSO has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[13] Larger cations (like Cs⁺ from Cs₂CO₃) can also influence the selectivity.

Table 1: General Effect of Conditions on Regioselectivity of Pyrazole N-Alkylation
FactorConditionLikely OutcomeRationale
Steric Effects Bulky C3 substituent, small C5 substituentFavors N1-alkylationThe ethylating agent approaches the less sterically hindered N1 nitrogen.[6][11]
Solvent Polar Aprotic (DMF, DMSO)Improved selectivityStabilizes the pyrazolate anion and facilitates a consistent reaction pathway.[12]
Polar Protic (Ethanol)Poor selectivityCan solvate the anion differently and participate in hydrogen bonding, reducing selectivity.[12]
Base/Cation NaH in THF/DMFSelectivity depends heavily on stericsForms the sodium pyrazolate salt; the cation coordinates, influencing the site of attack.
K₂CO₃ or Cs₂CO₃ in DMSOOften high N1-selectivityProvides a heterogeneous or highly polar environment that can strongly favor one isomer.[8][13]
Q3: I'm observing significant side-product formation. What are the common side reactions and how can I mitigate them?

Side reactions reduce yield and complicate purification. The most common issues are over-alkylation and reactions at other functional groups.

Common Side Reactions & Prevention:

  • Over-Alkylation (Quaternization): The N-ethyl pyrazole product can be further alkylated by the ethylating agent to form a dialkylpyrazolium salt. This is especially prevalent if the product is more nucleophilic than the starting material.[14][15]

    • Prevention:

      • Control Stoichiometry: Use a slight excess of the pyrazole relative to the ethylating agent (e.g., 1.1 equivalents of pyrazole to 1.0 equivalent of ethyl halide).

      • Lower Temperature: Run the reaction at the lowest effective temperature.

      • Slow Addition: Add the ethylating agent slowly (dropwise) to the reaction mixture to maintain its low concentration and disfavor the second alkylation event.

  • Reaction at Other Functional Groups: If your pyrazole contains other nucleophilic sites (e.g., hydroxyl, amino, or thiol groups), these may also be alkylated.

    • Prevention: Employ a protecting group strategy for sensitive functional groups before performing the N-alkylation. The choice of protecting group will depend on its stability to the alkylation conditions.

  • Iodination-Related Side Reactions: When synthesizing iodinated N-ethyl pyrazoles, over-iodination to di- or tri-iodinated products can occur, especially on electron-rich pyrazole rings.[16]

    • Prevention: Carefully control the stoichiometry of the iodinating agent (e.g., N-Iodosuccinimide) and use milder reaction conditions (lower temperature, shorter time).[1][16]

Q4: My purification is challenging. How can I effectively separate my N-ethyl pyrazole from isomers and starting materials?

Purification is often complicated by the similar physical properties of starting materials, products, and byproducts.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Tip for Isomer Separation: Regioisomers of N-alkylated pyrazoles often have small differences in polarity. Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) on silica gel to achieve separation.

    • Tip for Basic Compounds: Pyrazoles are basic and can streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[17] Alternatively, using neutral or basic alumina as the stationary phase can be effective.[18]

  • Acid-Base Extraction: This can be used to remove unreacted pyrazole starting material.

    • Procedure: Dissolve the crude reaction mixture in a solvent like dichloromethane or ethyl acetate. Wash with a dilute acid solution (e.g., 1M HCl). The basic N-H pyrazole will be protonated and move to the aqueous layer, while the N-ethyl pyrazole product remains in the organic layer. Neutralize the aqueous layer and extract to recover the starting material if needed.

  • Recrystallization/Precipitation: If your product is a solid, recrystallization is an excellent method for achieving high purity.[17]

    • Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, then cool slowly to allow crystals to form. Alternatively, dissolving the compound in a good solvent (e.g., ethyl acetate) and slowly adding a poor solvent (e.g., hexanes) until turbidity appears can induce precipitation of the desired product.[17]

General FAQs for N-Ethyl Pyrazole Synthesis

What is the general mechanism for the N-alkylation of pyrazole?

The reaction proceeds via a nucleophilic substitution mechanism (typically Sₙ2). First, a base removes the acidic proton from the pyrazole N-H, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide), displacing the leaving group (e.g., bromide) to form the N-ethyl pyrazole.[19]

How do I choose the best ethylating agent?

The choice depends on the desired reactivity and cost.

Ethylating AgentRelative ReactivityNotes
Ethyl Iodide HighestMost reactive but also most expensive and potentially less stable. Ideal for difficult alkylations.
Ethyl Bromide MediumA good balance of reactivity and cost. The most commonly used agent.[8][19]
Diethyl Sulfate HighA powerful ethylating agent, but it is toxic and requires careful handling.
Ethyl Tosylate MediumA good leaving group, often used for clean reactions.
Trichloroacetimidates VariesCan be used under acidic conditions, offering an alternative to base-mediated methods.[11]
Are there any enzymatic or "greener" methods available?

Yes, recent research has focused on greener approaches.

  • Enzymatic Alkylation: Engineered methyltransferases have been used in a two-enzyme cascade system to achieve highly regioselective pyrazole alkylation (including ethylation) using simple haloalkanes. This method offers unprecedented selectivity (>99%).[5]

  • Ionic Liquids: Using ionic liquids as both the solvent and catalyst can accelerate the reaction and, in some cases, improve yields compared to traditional organic solvents. The ionic liquid can often be recovered and reused.[19][20]

Experimental Protocols & Workflows

Protocol 1: Standard N-Ethylation using Ethyl Bromide and K₂CO₃

This protocol is a robust starting point for the N-ethylation of a generic pyrazole.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting pyrazole (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of pyrazole).

  • Ethylating Agent: Add ethyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Diagram 1: General Experimental Workflow

This diagram illustrates the typical sequence of operations for an N-alkylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep 1. Assemble & Dry Glassware reagents 2. Add Pyrazole, Base, Solvent add_ethyl 3. Add Ethylating Agent reagents->add_ethyl heat 4. Heat & Stir monitor 5. Monitor Progress (TLC/LC-MS) quench 6. Quench & Extract monitor->quench wash 7. Wash Organic Layer dry 8. Dry & Concentrate purify 9. Column Chromatography dry->purify char 10. Characterize Product

A standard workflow for N-ethylation of pyrazole.

Diagram 2: Troubleshooting Flowchart for Low Yield

This decision tree helps diagnose and solve issues related to low reaction conversion.

G start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm workup_issue Potential Workup/ Purification Loss check_sm->workup_issue sm_consumed check_base Base Strong Enough? (e.g., K2CO3 vs NaH) check_sm->check_base sm_not_consumed sm_consumed YES workup_sol Action: - Check aqueous layer for product - Modify extraction pH - Re-evaluate purification method workup_issue->workup_sol sm_not_consumed NO check_temp Temperature Too Low? check_base->check_temp base_ok base_sol Action: - Use stronger base (e.g., NaH) - Ensure base is fresh/dry check_base->base_sol base_not_ok base_ok YES check_reagent Ethylating Agent Reactive Enough? (Br vs I) check_temp->check_reagent temp_ok temp_sol Action: - Increase reaction temperature - Increase reaction time check_temp->temp_sol temp_not_ok base_not_ok NO temp_ok YES reagent_sol_final Action: - Check reagent purity - Use anhydrous solvent check_reagent->reagent_sol_final reagent_ok reagent_sol Action: - Use EtI instead of EtBr - Add catalytic KI check_reagent->reagent_sol reagent_not_ok temp_not_ok NO reagent_ok YES reagent_not_ok NO

A decision tree for diagnosing low-yield reactions.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). MDPI. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2010). ResearchGate. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2017). ResearchGate. [Link]

  • Pyrazole. (n.d.). SlideShare. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

  • Method for purifying pyrazoles. (2011).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. (n.d.). Khimiya Geterotsiklicheskikh Soedinenii. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • Regioselective Synthesis of Ethyl Pyrazolecarboxylates from Ethyl 3-[(Dimethylamino)methylidene]pyruvate and Diethyl 3-[(Dimethy. (2003). ElectronicsAndBooks. [Link]3524.shtml)

Sources

Optimization

Technical Support Center: Synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol

Welcome to the technical support center for the synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Overview of Synthetic Strategy

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves a multi-step process. A common and effective route begins with the formation of the N-ethylpyrazole core, followed by formylation at the C5 position, and subsequent reduction of the resulting aldehyde to the desired primary alcohol. Each of these stages presents unique challenges and opportunities for optimization.

This guide will address issues across this synthetic sequence, providing detailed troubleshooting advice, frequently asked questions, and validated protocols.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter during the synthesis. Each issue is analyzed by potential cause and actionable solutions.

Problem 1: Low or No Yield of 1-ethyl-1H-pyrazole (N-Alkylation Step)

The initial N-alkylation of pyrazole is a critical step that dictates the overall success of the synthesis. Low yields at this stage are common and often traced back to several key factors.

  • Potential Cause A: Incomplete Deprotonation of Pyrazole

    • Scientific Rationale: The N-H proton of the pyrazole ring must be removed by a base to generate the pyrazolate anion, a potent nucleophile that readily reacts with an ethylating agent (e.g., ethyl iodide, diethyl sulfate). Incomplete deprotonation results in unreacted starting material and diminished yield.[1]

    • Solutions:

      • Choice of Base: Ensure the base is strong enough to fully deprotonate the pyrazole. Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is highly effective. Alternatively, potassium carbonate (K2CO3) can be used, often requiring slightly higher temperatures.[2]

      • Reaction Conditions: When using NaH, allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the ethylating agent.

      • Solvent Purity: The presence of water or other protic impurities in the solvent will quench the base and the pyrazolate anion. Always use anhydrous solvents.

  • Potential Cause B: Poor Quality or Inappropriate Ethylating Agent

    • Scientific Rationale: The efficiency of the alkylation depends on the reactivity of the ethylating agent. Alkyl halides are common choices.[1]

    • Solutions:

      • Verify Reagent Quality: Use freshly opened or properly stored ethyl iodide or ethyl bromide. These reagents can degrade over time.

      • Consider Alternatives: Diethyl sulfate is a potent and often more reactive ethylating agent, which can be beneficial if alkyl halides are giving poor results.

  • Potential Cause C: Formation of Regioisomers

    • Scientific Rationale: For substituted pyrazoles, alkylation can sometimes occur at both nitrogen atoms, leading to a mixture of regioisomers and complicating purification.[3] For unsubstituted pyrazole, this is not an issue as the two nitrogens are equivalent. However, if starting with a pre-functionalized pyrazole, careful selection of reaction conditions is crucial to control regioselectivity.

Problem 2: Low Yield in the Formylation of 1-ethyl-1H-pyrazole

Introducing the formyl group (-CHO) at the C5 position is typically achieved via electrophilic substitution, often using a Vilsmeier-Haack type reaction.

  • Potential Cause A: Inactive Vilsmeier Reagent

    • Scientific Rationale: The Vilsmeier reagent (chloro(dimethylamino)methylene]dimethylammonium chloride) is typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reagent is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions.

    • Solutions:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.

      • Order of Addition: The standard procedure involves cooling DMF and slowly adding POCl3 to form the reagent before adding the 1-ethyl-1H-pyrazole. Reversing the order can lead to side reactions.

  • Potential Cause B: Incorrect Stoichiometry or Temperature

    • Scientific Rationale: The stoichiometry of the Vilsmeier reagent relative to the pyrazole is critical. An excess is often required, but a large excess can lead to undesired side products. Temperature control is also vital, as the reaction is exothermic.

    • Solutions:

      • Optimize Reagent Ratio: Start with a modest excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) and adjust based on reaction monitoring (TLC or GC-MS).

      • Temperature Management: The initial formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C). The subsequent reaction with the pyrazole may require heating, which should be carefully controlled and optimized.

Problem 3: Incomplete Reduction of the Pyrazole-5-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. While generally a high-yielding transformation, several issues can arise.

  • Potential Cause A: Reductant Inactivity or Insufficiency

    • Scientific Rationale: Sodium borohydride (NaBH4) is a common and effective reducing agent for this transformation.[4] Its reducing power can be diminished by improper storage or exposure to moisture.

    • Solutions:

      • Use Fresh Reagent: Use a freshly opened container of NaBH4 for best results.

      • Stoichiometry: While NaBH4 provides multiple hydride equivalents, using a slight excess (e.g., 1.5-2.0 equivalents) is recommended to ensure the reaction goes to completion.

      • Solvent Choice: The reduction is typically performed in an alcohol solvent like methanol or ethanol at cool temperatures (0-10 °C).

  • Potential Cause B: Difficult Workup and Product Isolation

    • Scientific Rationale: The product, (1-ethyl-1H-pyrazol-5-yl)methanol, is a polar molecule with good water solubility. This can make extraction from aqueous workup solutions challenging, leading to apparent low yields.

    • Solutions:

      • pH Adjustment: After quenching the reaction (typically with a mild acid), ensure the aqueous layer is neutralized or slightly basic before extraction to ensure the product is in its neutral form.

      • Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.

      • Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and break up emulsions.

      • Continuous Extraction: For particularly water-soluble products, continuous liquid-liquid extraction may be necessary to achieve high recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool.

Q2: My final product is an oil and difficult to purify. What are the best purification methods? A2: (1-ethyl-1H-pyrazol-5-yl)methanol is often isolated as an oil. The primary method for purification is flash column chromatography on silica gel.[5] A gradient elution starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation from less polar impurities. Another technique involves converting the pyrazole into an acid addition salt, crystallizing it for purification, and then neutralizing it to recover the purified free base.[6]

Q3: Can I use a different ethylating agent for the first step? A3: Yes. While ethyl iodide and diethyl sulfate are common, other reagents like ethyl bromide or ethyl tosylate can also be used. The choice often depends on availability, cost, and reactivity. The general principle of deprotonating the pyrazole first remains the same.[1]

Q4: Are there any one-pot methods available for this synthesis? A4: While a complete one-pot synthesis from pyrazole to the final alcohol is not commonly reported, multi-component reactions are a cornerstone of modern pyrazole synthesis.[3][7] For instance, it's possible to generate a pyrazole ester in one pot and then perform the reduction in a subsequent step.[8] However, for this specific target, a stepwise approach with isolation of intermediates generally provides better control and higher overall yields.

Data & Protocols

Table 1: Recommended Reagent Stoichiometry
StepReactionKey ReagentEquivalents (relative to starting pyrazole)
1N-EthylationPyrazole1.0
Base (e.g., NaH)1.1 - 1.2
Ethylating Agent1.1 - 1.2
2Formylation1-ethyl-1H-pyrazole1.0
POCl₃1.5 - 2.0
DMFUsed as solvent and reagent
3ReductionPyrazole-5-carbaldehyde1.0
NaBH₄1.5 - 2.0
Diagram 1: General Synthetic Workflow

This diagram illustrates the three-stage process for synthesizing (1-ethyl-1H-pyrazol-5-yl)methanol.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction Pyrazole Pyrazole Ethylpyrazole 1-ethyl-1H-pyrazole Pyrazole->Ethylpyrazole  NaH, Ethyl Iodide  Anhydrous THF Aldehyde 1-ethyl-1H-pyrazole-5-carbaldehyde Ethylpyrazole->Aldehyde  POCl₃, DMF  0°C to heat Methanol (1-ethyl-1H-pyrazol-5-yl)methanol Aldehyde->Methanol  NaBH₄  Methanol, 0°C G A Reaction Mixture (Post-Reduction) B Quench Reaction (e.g., add water/dilute acid) A->B C Neutralize to pH 7-8 (e.g., NaHCO₃) B->C D Extract with Organic Solvent (e.g., Ethyl Acetate) C->D E Combine Organic Layers D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Crude Product (Oil) H->I J Flash Column Chromatography (Silica Gel) I->J K Pure (1-ethyl-1H-pyrazol-5-yl)methanol J->K

Sources

Troubleshooting

Technical Support Center: Purification of Crude Pyrazole Methanol Products

Welcome to the Technical Support Center for the purification of crude pyrazole methanol products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude pyrazole methanol products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.

This resource is structured to address common challenges encountered during the purification of pyrazole methanols, offering troubleshooting guides and frequently asked questions in a user-friendly format. Our goal is to empower you with the knowledge to not only purify your compounds but also to understand and overcome the hurdles you may face in the process.

Understanding the Landscape: Common Impurities in Pyrazole Methanol Synthesis

The synthesis of pyrazole methanols, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can result in a variety of impurities.[1] A thorough understanding of these potential byproducts is the first step toward effective purification.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines are common contaminants.[1]

  • Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric pyrazole products, which can be particularly challenging to separate.[1][2]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[1]

  • Hydrazine-Related Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities, often imparting a yellow or red hue to the crude product.[1]

  • Solvents: Residual solvents from the reaction or initial workup can also be present.

The initial identification of these impurities is crucial and can be achieved through a combination of chromatographic and spectroscopic techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Troubleshooting and FAQ: Purification Techniques

This section provides detailed troubleshooting guides and frequently asked questions for the most common purification techniques applied to crude pyrazole methanol products.

Recrystallization: The First Line of Defense

Recrystallization is often the most straightforward and effective method for purifying solid pyrazole methanol products, particularly for removing minor colored impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing pyrazole methanol derivatives?

A1: The choice of solvent is critical and depends on the polarity of your specific pyrazole methanol derivative. Commonly used single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[3] For many pyrazole compounds, mixed solvent systems are highly effective. A typical approach is to dissolve the compound in a hot "good" solvent (like ethanol or methanol) and then add a hot "anti-solvent" (like water or hexane) until turbidity appears, followed by slow cooling.[3][4]

Q2: My pyrazole methanol is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point.[3] Here are several strategies to resolve this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[3]

  • Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container can help promote gradual cooling.[3]

  • Change the Solvent System: Experiment with different solvent combinations. A solvent with a lower boiling point might be beneficial.[3]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[3]

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield can be frustrating. Consider these points to maximize your recovery:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product.[3]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation.

  • Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[3]

Q4: How can I remove colored impurities during recrystallization?

A4: Activated charcoal is often effective for removing colored impurities. Add a small amount to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, which may slightly reduce the yield.[3]

Experimental Protocol: Mixed-Solvent Recrystallization

This method is particularly useful when a single ideal solvent cannot be identified.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole methanol product in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (turbid).[5]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them.[5]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot 'Good' Solvent A->B C Add Hot 'Anti-Solvent' to Turbidity B->C D Add 'Good' Solvent to Clarity C->D E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold 'Poor' Solvent G->H I Dry Crystals H->I

Column Chromatography: For Challenging Separations

Column chromatography is a powerful technique for separating compounds with similar polarities, such as regioisomers, and for purifying oily products.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the best stationary and mobile phases for purifying pyrazole methanols?

A1: Silica gel is the most common stationary phase.[6] For the mobile phase, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically used.[6] The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3-0.4 for your desired product.[6]

Q2: My basic pyrazole methanol is streaking on the silica gel column. What should I do?

A2: Basic compounds can interact strongly with the acidic silica gel, leading to poor separation. You can deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent.[4] Alternatively, using neutral alumina as the stationary phase can be a good solution.[4]

Q3: How can I effectively separate regioisomers of my pyrazole methanol?

A3: Column chromatography is the preferred method for separating regioisomers.[1][2] Careful optimization of the mobile phase polarity is key. A shallow gradient of increasing polarity can often provide the necessary resolution.

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for your product.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Loading: Dissolve your crude product in a minimal amount of the TLC solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).[6]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing your purified product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole methanol.[6]

Chromatography_Troubleshooting Start Crude Pyrazole Methanol TLC TLC Analysis: Determine Eluent Start->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Issue Streaking or Poor Separation? Analyze->Issue Combine Combine Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Issue->Combine No Deactivate Deactivate Silica with Et3N or Use Alumina Issue->Deactivate Yes Deactivate->Pack

Acid-Base Extraction: Exploiting Chemical Properties

Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This property can be exploited to separate them from non-basic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: When should I consider using acid-base extraction?

A1: Acid-base extraction is particularly useful for removing non-basic, colored impurities and unreacted hydrazine.[1] It can be a highly effective preliminary purification step before recrystallization or chromatography.[1]

Q2: What acid and base should I use?

A2: A dilute aqueous acid solution, such as 1 M HCl, is typically used to extract the pyrazole into the aqueous phase.[1] For the subsequent basification to recover the pyrazole, a dilute base like 1 M NaOH is commonly employed.[1]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole methanol product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake vigorously and allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer containing the protonated pyrazole salt into a clean flask.[1]

  • Basification: Cool the aqueous extract in an ice bath and slowly add a dilute base (e.g., 1 M NaOH) with stirring until the solution is basic.[1]

  • Isolation: The pyrazole product should precipitate out and can be collected by filtration. Alternatively, it can be extracted back into an organic solvent, dried, and concentrated.[1]

Comparative Summary of Purification Techniques
Purification MethodPurity of Final ProductYield (%)Key Impurities Removed
Recrystallization Good to Excellent60-90%Minor colored impurities, some starting materials
Column Chromatography Excellent (>98%)40-70%Regioisomers, unreacted starting materials, closely related byproducts
Acid-Base Extraction Good70-95%Hydrazine-related impurities, colored byproducts, non-basic impurities

Note: Purity and yield are typical ranges and can vary significantly based on the specific compound and crude mixture composition.[1]

References
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • BenchChem. (n.d.). Strategies to avoid unwanted isomer formation in pyrazole synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

From the desk of the Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. As a core scaffold in medicinal chemistry and materials science, the pyrazole nucleus is indispensable.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. As a core scaffold in medicinal chemistry and materials science, the pyrazole nucleus is indispensable.[1][2] However, its synthesis, particularly the regioselective construction of polysubstituted pyrazoles, presents a persistent challenge for researchers. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers when unsymmetrical precursors are used.[3][4][5][6][7][8]

This guide is designed to provide direct, actionable advice to troubleshoot common issues, explain the mechanistic rationale behind experimental choices, and offer robust protocols to help you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in pyrazole synthesis and why is it the primary challenge?

A1: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific structural isomer. In the context of pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, the reaction can produce two different regioisomers.[9] This occurs because the initial nucleophilic attack can happen at either of the two distinct carbonyl carbons.[9] Controlling which isomer forms is critical because regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity, making the separation of these mixtures difficult and undesirable.[10][11]

Q2: What are the fundamental factors that control the regiochemical outcome of the Knorr pyrazole synthesis?

A2: The final ratio of regioisomers is a result of a delicate balance between several competing factors:[6]

  • Electronic Effects: The initial attack of the hydrazine's most nucleophilic nitrogen atom typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl.[9][10] For instance, a carbonyl adjacent to a strong electron-withdrawing group like a trifluoromethyl (-CF₃) group is significantly more electrophilic.[7][10]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block attack at the nearest carbonyl group.[9][10] The reaction will preferentially occur at the less sterically hindered site.

  • Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and tunable factor.

    • pH: Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[9][10][12]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer.[13]

    • Temperature: Can influence whether the reaction is under kinetic (low temperature, favoring the fastest-formed product) or thermodynamic (high temperature, favoring the most stable product) control.

Q3: Are there synthetic methods that bypass the regioselectivity issues of the classical Knorr synthesis?

A3: Yes, several modern methods offer inherent regiocontrol:

  • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or a related dipolarophile is a powerful and highly regioselective alternative.[7][14] For instance, using N-tosylhydrazones to generate diazo compounds in situ for reaction with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[15][16][17][18]

  • Using 1,3-Dicarbonyl Surrogates: Instead of traditional diketones, precursors with differentiated reactivity can be used.

    • Acetylenic (α,β-alkynyl) Ketones: Their reaction with hydrazines is often highly regioselective, affording single pyrazole isomers in high yields.[3][7][19]

    • β-Enaminones: These compounds react with hydrazines with high regioselectivity, as the initial attack is directed to the more reactive carbonyl carbon.[7][19]

  • Metal-Catalyzed Approaches: Various transition-metal-catalyzed reactions, using copper, palladium, or silver, have been developed to achieve high regioselectivity under mild conditions.[1][3][20]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers that is difficult to separate.

  • Underlying Cause: The electronic and steric environments of the two carbonyl groups in your 1,3-dicarbonyl are too similar. The chosen reaction conditions (e.g., neutral pH in ethanol) are not sufficient to differentiate between the two potential reaction pathways.

  • Troubleshooting Workflow:

    Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem 2: The major product is the undesired regioisomer.

  • Underlying Cause: The intrinsic properties of your substrates favor the formation of the unwanted isomer under the current conditions. For example, in the reaction of methylhydrazine with an unsymmetrical diketone, the more nucleophilic substituted nitrogen (N1) may preferentially attack the more electrophilic carbonyl, leading to one isomer, while the unsubstituted nitrogen (N2) attacking the same carbonyl would lead to the other.

  • Solutions:

    • Reverse the Polarity Demand: If possible, modify the substituents on your 1,3-dicarbonyl. Swapping an electron-withdrawing group for an electron-donating group can reverse the relative electrophilicity of the carbonyls.

    • Exploit Steric Bulk: Introduce a bulky group on the N1-position of your hydrazine (e.g., switch from methylhydrazine to phenylhydrazine or a more hindered arylhydrazine). This can force the reaction to occur at the less sterically hindered carbonyl of the diketone, potentially favoring your desired isomer.

    • Switch Reaction Conditions Drastically: As mentioned, moving from acidic to basic conditions can fundamentally change the attacking nucleophile and reverse selectivity.[9] A systematic screen is essential.

Problem 3: I've already made the mixture. How can I separate the isomers?

  • Underlying Cause: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making separation by standard techniques challenging.[11][21]

  • Separation Strategies:

    • Optimized Column Chromatography: This is the most common method.[11][19][21]

      • Use a long column with high-quality silica gel.

      • Screen a wide range of solvent systems (eluents) with small polarity increments using TLC to find the optimal separation window.

      • For basic pyrazoles, consider deactivating the silica gel with triethylamine or using neutral alumina to prevent peak tailing.[21]

    • Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide superior resolution for very difficult separations. Chiral stationary phases can sometimes resolve isomers even if the molecules themselves are not chiral.[22]

    • Crystallization: Attempt fractional crystallization from various solvents. This can be a highly effective, scalable purification method if a suitable solvent system that selectively crystallizes one isomer can be identified.[21]

Data Presentation

The choice of reaction conditions can have a profound impact on the regiomeric ratio. The following table illustrates the powerful effect of solvent choice on the condensation of a substituted 1,3-diketone with methylhydrazine.

Table 1: Effect of Solvent on Regioselectivity

1,3-Diketone (R)HydrazineSolventTemp (°C)Regioisomeric Ratio (5-R : 3-R)Reference
PhenylMethylhydrazineEthanol2575 : 25[13]
PhenylMethylhydrazineHFIP 2599 : 1 [13]
4-MeO-PhenylMethylhydrazineEthanol2580 : 20[13]
4-MeO-PhenylMethylhydrazineHFIP 2599 : 1 [13]
4-CF₃-PhenylMethylhydrazineEthanol2560 : 40[13]
4-CF₃-PhenylMethylhydrazineHFIP 2598 : 2 [13]

Data synthesized from J. Org. Chem. 2013, 78, 9, 4549–4558.[13] As shown, switching from a conventional solvent like ethanol to a fluorinated alcohol like HFIP dramatically improves the selectivity for the 5-substituted pyrazole isomer.

Key Experimental Protocols

Protocol 1: Regioselective Knorr Condensation Using a Fluorinated Alcohol[13]

This protocol describes a general method for achieving high regioselectivity by leveraging the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent.

Caption: General workflow for HFIP-mediated regioselective pyrazole synthesis.
  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2-0.3 M solution)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3-5 mL).

    • To this stirring solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 1-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP solvent.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired, major regioisomer.

Protocol 2: Highly Regioselective Synthesis via [3+2] Cycloaddition[15][16]

This protocol provides a robust alternative for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regiocontrol, avoiding the use of 1,3-dicarbonyls altogether.

  • Materials:

    • N-alkylated tosylhydrazone (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

    • 18-crown-6 (0.1 mmol, 0.1 equiv)

    • Anhydrous Pyridine (as solvent)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-alkylated tosylhydrazone (1.0 mmol), potassium tert-butoxide (2.0 mmol), and 18-crown-6 (0.1 mmol).

    • Add anhydrous pyridine via syringe to dissolve the solids.

    • Add the terminal alkyne (1.2 mmol) to the mixture.

    • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring by TLC.

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the single, pure 1,3,5-trisubstituted pyrazole regioisomer.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. Available from: [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). Chemistry of Heterocyclic Compounds. Available from: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available from: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles. ResearchGate. Available from: [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Available from: [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]

  • Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University Repository. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Synthesis of pyrazoles. YouTube. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. Available from: [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]

Sources

Troubleshooting

stability and degradation pathways of (1-ethyl-1H-pyrazol-5-yl)methanol

Introduction: A Guide to Navigating the Stability of (1-ethyl-1H-pyrazol-5-yl)methanol Welcome to the dedicated technical support guide for (1-ethyl-1H-pyrazol-5-yl)methanol. As researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Navigating the Stability of (1-ethyl-1H-pyrazol-5-yl)methanol

Welcome to the dedicated technical support guide for (1-ethyl-1H-pyrazol-5-yl)methanol. As researchers and drug development professionals, understanding the stability and degradation profile of a molecule is paramount to ensuring experimental reproducibility, data integrity, and the ultimate success of a research program. This guide is structured as a dynamic troubleshooting manual and an in-depth FAQ resource. It moves beyond simple procedural lists to explain the underlying chemical principles governing the stability of this pyrazole derivative. Our goal is to empower you with the knowledge to anticipate potential challenges, diagnose experimental anomalies, and implement robust solutions.

The pyrazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds.[1] While the pyrazole ring itself is generally robust, its stability can be significantly influenced by its substituents and the experimental conditions it is subjected to.[2] This guide will specifically address the nuances of the N-ethyl and C5-hydroxymethyl groups on the pyrazole ring of the topic compound.

Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and actionable, step-by-step solutions.

Question 1: My solution of (1-ethyl-1H-pyrazol-5-yl)methanol has developed a yellow or brown tint. What is causing this discoloration?

Answer: Discoloration is a common and immediate indicator of chemical degradation. For a molecule like (1-ethyl-1H-pyrazol-5-yl)methanol, this is most likely due to oxidation . The formation of highly conjugated systems or polymeric byproducts, which absorb visible light, often results in a colored solution.

Probable Causes & Mechanistic Insights:

  • Oxidative Stress: The primary alcohol moiety (-CH₂OH) is susceptible to oxidation, potentially forming the corresponding aldehyde and subsequently the carboxylic acid. This process can be accelerated by atmospheric oxygen, trace metal impurities in solvents, or exposure to light. While pyrazoles are generally stable to oxidation, the side chains are more vulnerable.[2]

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly in the UV spectrum.[3] Energy from light absorption can promote the formation of radical species, initiating a cascade of degradation reactions.

  • Solvent Impurities: The use of lower-grade solvents can introduce reactive impurities. For instance, trace amounts of formaldehyde in methanol have been shown to react with pharmaceuticals, causing degradation artifacts.[4] Peroxides in solvents like THF or diethyl ether are also potent oxidizing agents.

dot

Caption: Causes of solution discoloration.

Troubleshooting & Preventative Actions:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade or higher-purity solvents to minimize reactive impurities.

  • Inert Atmosphere: For preparing stock solutions or running sensitive reactions, degas the solvent by sparging with nitrogen or argon. Store solutions under an inert atmosphere to prevent air oxidation.

  • Protect from Light: Store both the solid compound and its solutions in amber glass vials or wrap containers with aluminum foil to block light exposure.[5]

  • Chelate Trace Metals: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like EDTA to your buffer systems, if compatible with your experimental design.

Question 2: I am observing new, unexpected peaks in my LC-MS or GC-MS analysis over time. How can I identify these degradation products?

Answer: The appearance of new peaks is a clear sign of degradation and the formation of new chemical entities. Based on the structure of (1-ethyl-1H-pyrazol-5-yl)methanol (MW: 126.16 g/mol ), the most probable degradation pathways involve oxidation of the hydroxymethyl group.

Likely Degradation Pathways & Products:

  • Oxidation to Aldehyde: The primary alcohol is oxidized to (1-ethyl-1H-pyrazol-5-yl)carbaldehyde.

    • Mass Change: -2 Da (loss of two hydrogen atoms)

    • Expected [M+H]⁺: m/z 125.07

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to 1-ethyl-1H-pyrazole-5-carboxylic acid.

    • Mass Change: +14 Da (net addition of an oxygen atom and loss of two hydrogen atoms from the alcohol)

    • Expected [M+H]⁺: m/z 141.06

dot

Degradation_Pathway A (1-ethyl-1H-pyrazol-5-yl)methanol MW: 126.16 [M+H]⁺: 127.08 B (1-ethyl-1H-pyrazol-5-yl)carbaldehyde MW: 124.14 [M+H]⁺: 125.07 A->B Oxidation (-2H) C 1-ethyl-1H-pyrazole-5-carboxylic acid MW: 140.14 [M+H]⁺: 141.06 B->C Oxidation (+O)

Caption: Primary oxidative degradation pathway.

Identification Strategy:

To confirm these pathways, a forced degradation (or stress testing) study is the definitive approach. This involves intentionally exposing the compound to harsh conditions to generate the potential degradation products in detectable amounts.

Protocol: Forced Degradation Study

This protocol outlines the steps to investigate the stability of (1-ethyl-1H-pyrazol-5-yl)methanol under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN). ACN is a relatively inert solvent suitable for this purpose.[6]

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours. Pyrazole derivatives can show instability in basic pH.[7][8]

  • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Stress: Dilute with ACN:Water (1:1). Incubate at 80°C for 48 hours, protected from light.

  • Photolytic Stress: Dilute with ACN:Water (1:1). Expose to direct sunlight or a photostability chamber for 48 hours.

  • Control: Dilute with ACN:Water (1:1). Keep at 4°C in the dark.

3. Sample Analysis:

  • After incubation, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating method, typically a reverse-phase HPLC with UV and Mass Spectrometry (LC-MS) detection.

  • Method Example:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

    • Detection: UV at 220 nm and 254 nm; ESI+ Mass Spectrometry.

4. Data Interpretation:

  • Compare the chromatograms from the stressed samples to the control.

  • Characterize new peaks by their mass-to-charge ratio (m/z) to identify them as the predicted aldehyde, carboxylic acid, or other degradants.

Stress ConditionExpected StabilityProbable Degradation Products
Acid (1M HCl, 60°C) Likely StableMinimal degradation expected. The pyrazole ring is generally stable in acid.[2]
Base (1M NaOH, 60°C) Potential InstabilityOxidation to aldehyde and carboxylic acid may be accelerated.
Oxidative (3% H₂O₂, RT) UnstableSignificant formation of aldehyde (m/z 125) and carboxylic acid (m/z 141).
Thermal (80°C) Moderate InstabilitySlow formation of oxidative products.
Photolytic (Light) Potential InstabilityFormation of oxidative products and potentially other radical-mediated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (1-ethyl-1H-pyrazol-5-yl)methanol? A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Refrigeration (2-8°C) is recommended.[5][9] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against long-term oxidative degradation.

Q2: In which common laboratory solvents is the compound most stable for preparing stock solutions? A2: The choice of solvent is critical.

  • High Stability (Recommended): Aprotic solvents such as Acetonitrile (ACN), Dichloromethane (DCM), and Toluene are excellent choices for short-term storage and experimental use, assuming they are high-purity and anhydrous.[5]

  • Moderate Stability: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be used, but they are hygroscopic and can contain reactive impurities. Use fresh, high-purity grades.

  • Lower Stability (Use with Caution): Protic solvents like methanol, ethanol, and water are generally not recommended for long-term storage of stock solutions without specific stability data.[5] They can participate in degradation reactions and often contain more dissolved oxygen. If an aqueous buffer is required, prepare it fresh and consider de-gassing it before use.

Q3: Is the compound expected to be stable across a range of pH values in aqueous buffers? A3: While the pyrazole ring itself is generally stable to hydrolysis, the overall stability can be pH-dependent.[3]

  • Neutral to Mildly Acidic (pH 4-7): This is likely the range of greatest stability.

  • Strongly Acidic (pH < 2): Generally stable, although extreme conditions should always be verified.

  • Basic (pH > 8): Caution is advised. Basic conditions can significantly accelerate the rate of oxidation of the hydroxymethyl group. Studies on related pyrazole esters have shown rapid hydrolysis at pH 8.[7][8] While this is a different reaction, it highlights the potential for base-mediated reactivity in the pyrazole class.

Q4: How can I quickly check for degradation without running a full LC-MS analysis? A4: While LC-MS is the gold standard, you can perform a quick check using Thin Layer Chromatography (TLC).

  • Spot a fresh solution of your compound on a TLC plate alongside the aged or suspect solution.

  • Develop the plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

  • Visualize under a UV lamp (254 nm). The appearance of new spots or significant tailing/streaking in the lane of the suspect solution compared to the fresh one indicates the presence of impurities or degradation products.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. Benchchem.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • (1-Methyl-1H-pyrazol-5-yl)methanol. Sigma-Aldrich.
  • Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. ResearchGate.

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of Pyrazole Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to solvent selection and its impact on reaction outcomes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthetic routes.

This document is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for a deeper understanding of fundamental principles.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of pyrazole derivatives where the solvent is often a key factor.

Q1: My reaction yield is consistently low. How can I determine if the solvent is the problem and what should I do?

A1: Low yield is a frequent issue where the solvent plays a critical, multifaceted role. The problem often stems from poor solubility of reactants, stabilization of unproductive intermediates, or the promotion of side reactions.

Possible Causes & Causal Analysis:

  • Poor Reactant Solubility: If one or more of your starting materials (e.g., the 1,3-dicarbonyl compound or the hydrazine derivative) are not fully dissolved, the reaction becomes heterogeneous and the rate will be dramatically reduced. This is a common issue when scaling up reactions, as mixing efficiency differs from small-scale batches[1].

  • Unfavorable Reaction Pathway: The solvent's polarity and its ability to hydrogen bond can influence the reaction mechanism. Protic solvents like ethanol can stabilize charged intermediates and facilitate proton transfer, which is often crucial for the cyclization and dehydration steps[2][3]. However, in some cases, aprotic solvents may be superior. For instance, cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents like DMF or N,N-dimethylacetamide (DMAc) can give better results than in traditional polar protic solvents like ethanol[3][4].

  • Product Precipitation: In some cases, the desired product may be insoluble in the reaction solvent and precipitate out of the solution. While this can be advantageous for purification (see Le Châtelier's principle), if it precipitates too early or traps starting materials, it can halt the reaction prematurely. A solvent that works on a small scale might not be optimal for a larger batch concerning product precipitation[1].

Troubleshooting Workflow:

  • Solubility Check: Before starting the reaction, test the solubility of your starting materials in your chosen solvent at the intended reaction temperature. If solubility is poor, a different solvent or a co-solvent system is necessary.

  • Conduct a Solvent Screen: The most effective way to address this is to perform a systematic solvent screen. This involves running the reaction in parallel with a variety of solvents of different classes. A detailed protocol is provided below.

  • Consider "Green" Alternatives: Recent research has shown that unconventional solvents can dramatically improve yields. Deep Eutectic Solvents (DESs) are biodegradable, can dissolve a wide range of compounds, and often accelerate reaction rates[5]. Water has also been shown to be a highly effective solvent for certain pyrazole syntheses, sometimes providing the best yields in the shortest time, especially with ultrasound assistance[6][7].

Experimental Protocol: Solvent Screening for Yield Optimization

This protocol outlines a parallel synthesis approach to efficiently identify an optimal solvent.

  • Preparation:

    • Set up 6 identical reaction vials, each with a magnetic stir bar.

    • To each vial, add your 1,3-dicarbonyl compound (1.0 eq) and hydrazine derivative (1.1 eq).

  • Solvent Addition:

    • To each vial, add one of the selected solvents (ensure the concentration is consistent across all reactions, e.g., 0.1 M).

      • Vial 1: Ethanol (Polar, Protic)

      • Vial 2: Acetonitrile (Polar, Aprotic)

      • Vial 3: Toluene (Non-polar)

      • Vial 4: N,N-Dimethylformamide (DMF) (Polar, Aprotic)

      • Vial 5: Water (Polar, Protic, Green)[7]

      • Vial 6: Solvent-Free (if reactants are liquid or low-melting solids)[8][9]

  • Reaction Execution:

    • Place all vials in a heating block at the desired temperature (e.g., 80 °C).

    • Allow the reactions to stir for a predetermined time (e.g., 4 hours).

  • Monitoring & Analysis:

    • Take a small aliquot from each vial every hour and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Work-up & Yield Determination:

    • After the reaction time, cool the vials to room temperature.

    • Perform an identical work-up procedure for each reaction.

    • Isolate the product and determine the crude and/or purified yield for each solvent.

    • Compare the yields and reaction progress to identify the most effective solvent.

G cluster_setup Setup cluster_solvents Solvent Addition cluster_reaction Execution cluster_analysis Analysis cluster_conclusion Conclusion Setup Prepare 6 Vials (Reactants + Stir Bar) s1 Ethanol Setup->s1 Add Solvents s2 Acetonitrile Setup->s2 Add Solvents s3 Toluene Setup->s3 Add Solvents s4 DMF Setup->s4 Add Solvents s5 Water Setup->s5 Add Solvents s6 Solvent-Free Setup->s6 Add Solvents React Heat & Stir (e.g., 80°C, 4h) s1->React s2->React s3->React s4->React s5->React s6->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Hourly Aliquots Workup Identical Work-up & Isolation Monitor->Workup Yield Determine Yields Workup->Yield Conclusion Identify Optimal Solvent Yield->Conclusion

Q2: My reaction is producing a mixture of regioisomers. How can solvent choice improve regioselectivity?

A2: This is a classic problem when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines. The solvent can profoundly influence which of the two nitrogen atoms of the hydrazine attacks which of the two carbonyl carbons, thereby dictating the final regioisomeric ratio.

Causal Analysis:

The regioselectivity is a function of both kinetic and thermodynamic control, which are influenced by the solvent environment.

  • Nucleophilicity of Hydrazine: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The solvent can modulate this. Protic solvents can hydrogen-bond with the more basic nitrogen, potentially hindering its nucleophilic attack and favoring reaction at the other nitrogen.

  • Reactivity of Carbonyls: The two carbonyl groups in an unsymmetrical diketone also have different electrophilicities. Polar aprotic solvents can coordinate with the carbonyl oxygen, but protic solvents can protonate it, significantly enhancing its electrophilicity and directing the initial attack.

  • Fluorinated Solvents: A notable advancement is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents have strong hydrogen-bond-donating ability but are weakly coordinating. This unique property can significantly improve regioselectivity in pyrazole formation compared to traditional solvents like ethanol, often favoring the formation of a single desired isomer[10][11].

Troubleshooting & Optimization:

  • Switch Solvent Class: If you are using a protic solvent like ethanol and getting poor selectivity, try an aprotic solvent like DMF or acetonitrile, or a non-polar one like toluene[3]. The change in polarity and hydrogen bonding capability can alter the preferred reaction pathway.

  • Implement Fluorinated Alcohols: For challenging cases, switching to TFE or HFIP as the solvent is a highly recommended strategy to enhance regioselectivity[10].

  • Temperature Control: Lowering the reaction temperature can often favor the kinetically controlled product, which may be the desired regioisomer.

SolventSolvent TypeTypical Effect on RegioselectivityReference
EthanolPolar ProticOften gives mixtures of regioisomers.[3][10]
DMF, DMAcPolar AproticCan improve regioselectivity over protic solvents in certain cases.[3][4]
TolueneNon-polarCan alter selectivity due to different transition state stabilization.[12]
TFE, HFIPFluorinated AlcoholSignificantly improves regioselectivity, often leading to a single isomer.[10]
Q3: My reaction mixture develops a deep yellow/red color, and the final product is impure. What is causing this and how can I fix it?

A3: The formation of intense color often indicates decomposition or side reactions, particularly involving the hydrazine starting material. Phenylhydrazine, for example, is prone to oxidation and can form colored byproducts[13].

Possible Causes & Solutions:

  • Hydrazine Decomposition: Hydrazines can be sensitive to air and heat. Solvents with high boiling points that require prolonged heating can exacerbate this issue.

    • Solution: Use a lower-boiling solvent if possible, or shorten the reaction time. Modern techniques like microwave or ultrasound irradiation can drastically reduce reaction times from hours to minutes, minimizing decomposition[8][14][15]. Ensure you are using a high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Oxidation of Intermediates: The pyrazoline intermediate can sometimes be oxidized to the final pyrazole, but over-oxidation or side reactions can lead to colored impurities.

    • Solution: Purification via activated charcoal treatment can effectively adsorb many colored impurities. Add a small amount of activated charcoal to a solution of your crude product, stir for 15-30 minutes, and then filter through celite to remove the charcoal[13].

  • Acid/Base Extraction: Pyrazoles are weakly basic. You can often purify your product by dissolving the crude material in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic colored impurities behind in the organic layer. You can then neutralize the aqueous layer with a base and extract your purified pyrazole back into an organic solvent[13].

Part 2: Frequently Asked Questions (FAQs)

Q4: How does the choice between a protic and an aprotic solvent affect the mechanism of pyrazole synthesis?

A4: The choice between a protic (e.g., ethanol, water) and an aprotic (e.g., DMF, acetonitrile) solvent directly influences key steps in the pyrazole formation mechanism, primarily the initial condensation and the final dehydration.

G P1 P1 Intermediate Intermediate P1->Intermediate P2 P2 P2->Intermediate P3 P3 Pyrazoline Pyrazoline P3->Pyrazoline

  • Protic Solvents (e.g., Ethanol, Acetic Acid, Water): These solvents possess acidic protons and can act as both hydrogen bond donors and acceptors.

    • Carbonyl Activation: They can hydrogen-bond to the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

    • Proton Shuttling: They excel at facilitating the proton transfers necessary for the cyclization and the final elimination of a water molecule (dehydration) to form the aromatic pyrazole ring[2]. This is why ethanol is a traditional and often effective choice.

  • Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents lack acidic protons.

    • Nucleophile Reactivity: By not forming strong hydrogen bonds with the hydrazine, they can sometimes leave the hydrazine nucleophile "freer" and more reactive.

    • Mechanism Shift: In their presence, the reaction may proceed through a different transition state, which can be beneficial for controlling regioselectivity or avoiding specific side reactions[3]. High polarity aprotic solvents like DMF are particularly effective at dissolving a wide range of substrates.

Q5: What are "green solvents" for pyrazole synthesis and what are their advantages?

A5: Green solvents are alternatives to traditional volatile organic compounds (VOCs) that are more environmentally benign, less toxic, and often derived from renewable resources[16][17][18]. Their use in pyrazole synthesis is a major focus of modern chemistry to make processes more sustainable.

Key Green Solvents and Their Advantages:

  • Water: It is abundant, non-toxic, non-flammable, and inexpensive. For certain multicomponent reactions leading to pyrazole derivatives, water has been shown to be the most effective solvent, providing high yields in short reaction times, especially when combined with energy sources like ultrasound[6][7][19].

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point. They are biodegradable, have low toxicity, and possess excellent solvating power for a wide range of organic and inorganic compounds[5]. In pyrazole synthesis, DESs can act as both the solvent and a catalyst, accelerating reaction rates and simplifying purification[5].

  • Ethanol: Often derived from renewable resources (bio-ethanol), it is a relatively green and effective polar protic solvent for many pyrazole syntheses[2][20].

  • Solvent-Free Reactions: The "greenest" solvent is no solvent at all. Many pyrazole syntheses can be performed under solvent-free conditions, often with microwave or ultrasound assistance[8][9][14][21]. This approach maximizes atom economy, simplifies work-up, and eliminates solvent waste.

Q6: How do microwave and ultrasound assistance interact with solvent choice in pyrazole synthesis?

A6: Microwave (MW) and ultrasound (US) are energy sources that can dramatically accelerate pyrazole syntheses. The choice of solvent is critical to the effectiveness of these techniques.[14][15]

  • Microwave-Assisted Synthesis: Microwaves heat a reaction mixture through dielectric heating, which relies on the ability of a solvent to absorb microwave energy.

    • Polar Solvents (e.g., DMF, Ethanol): These are excellent for microwave chemistry because their permanent dipoles align with the oscillating electric field, generating heat rapidly and uniformly throughout the solution. This leads to a drastic reduction in reaction time[8][14]. For example, a reaction that takes 12 hours under conventional reflux might be completed in 5-10 minutes in a microwave reactor[14].

    • Non-polar Solvents (e.g., Toluene): These are "transparent" to microwaves and do not heat up. They are generally poor choices unless one of the reactants itself is polar and can absorb the energy.

    • Solvent-Free: If the reactants are polar, a solvent may not be needed at all, leading to a very efficient and green procedure[4][22][23].

  • Ultrasound-Assisted Synthesis: Ultrasound promotes reactions through acoustic cavitation—the formation and collapse of microscopic bubbles. This process creates localized hot spots with extremely high temperatures and pressures, enhancing reactivity.

    • Solvent's Role: The solvent's physical properties (viscosity, surface tension, vapor pressure) affect the cavitation process. Water is an excellent solvent for many ultrasound-assisted pyrazole syntheses, often leading to high yields at room temperature[6][19]. The combination of ultrasound and water provides a powerful, green synthetic method[19].

References

  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
  • Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PubMed Central.
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Journal of Emerging Technologies and Innovative Research.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). ResearchGate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central.
  • What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.).
  • Kaur, N., et al. (2020). Recent Advances in the Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. (2025). ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of (1-ethyl-1H-pyrazol-5-yl)methanol

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (1-ethyl-1H-pyrazol-5-yl)methanol. We prov...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (1-ethyl-1H-pyrazol-5-yl)methanol. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address common challenges encountered during production. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate issues but also to build a deeper understanding of your process.

The synthetic strategy detailed in this guide follows a reliable and scalable three-step sequence:

  • Synthesis of the Pyrazole Core: Formation of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate.

  • N-Ethylation: Alkylation of the pyrazolone intermediate to introduce the N-ethyl group.

  • Reduction: Conversion of the pyrazolone to the target (1-ethyl-1H-pyrazol-5-yl)methanol.

This guide is structured to follow this workflow, providing specific FAQs and troubleshooting advice at each critical stage.

Overall Synthesis Workflow

Synthesis_Workflow A Ethyl Acetoacetate + Hydrazine Hydrate B 3-methyl-1H-pyrazol-5(4H)-one A->B Knorr Cyclization C N-Ethylation (e.g., Ethyl Iodide, Base) B->C D 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one C->D E Reduction (e.g., NaBH4) D->E F (1-ethyl-1H-pyrazol-5-yl)methanol E->F

Caption: High-level overview of the synthetic route.

Part 1: Frequently Asked Questions (General)

This section addresses high-level questions applicable to the overall process.

QuestionAnswer
What are the primary safety concerns for this synthesis? The key hazards involve hydrazine hydrate (toxic, corrosive), ethyl iodide (toxic, potential carcinogen), and sodium borohydride (reacts with water to produce flammable hydrogen gas). Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have quenching protocols in place before starting reactions.
Which analytical techniques are recommended for in-process control? Thin-Layer Chromatography (TLC) is invaluable for monitoring reaction completion at each step. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) is recommended for quantitative purity analysis, especially for the final product release.[1]
What is a realistic overall yield for this three-step sequence on a lab scale? While yields are process-dependent, a well-optimized laboratory synthesis can be expected to achieve an overall yield of 50-65%. Each step—cyclization, ethylation, and reduction—can realistically achieve yields in the 80-90% range, but cumulative losses during workup and purification will lower the final overall yield.
Are there greener solvent alternatives that can be considered for scale-up? Absolutely. For the N-ethylation, solvents like acetonitrile or acetone can be effective. For the reduction and workup, 2-methyltetrahydrofuran (2-MeTHF) is an excellent green alternative to THF or diethyl ether, offering higher boiling points and reduced water miscibility. Recent reviews emphasize the importance of shifting towards more sustainable chemical practices in pyrazole synthesis.[2][3]

Part 2: Troubleshooting Guide by Synthesis Stage

Stage 1: Knorr Pyrazole Synthesis

This foundational step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, a classic and versatile method for constructing this heterocyclic core.[4][5][6]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.

  • Add ethyl acetoacetate (1.0 eq.) to the ethanol and stir to dissolve.

  • Carefully add hydrazine hydrate (1.0-1.1 eq.) dropwise to the solution. An exotherm is often observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting ethyl acetoacetate is consumed.

  • Cool the mixture to room temperature, then further cool in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7][8]

Question/IssueProbable Cause(s) & Scientific ExplanationRecommended Solution(s)
Low yield of the pyrazolone product. Incomplete Reaction: Insufficient reflux time or temperature can lead to incomplete conversion. Product Loss During Workup: The product has some solubility in ethanol; using an excessive volume for washing will dissolve a significant portion of the product.Optimize Reaction Time: Monitor the reaction hourly by TLC after the first hour of reflux. Minimize Wash Solvent: Use a minimal amount of ice-cold ethanol for washing the filtered product to reduce solubility losses.
The product is oily or fails to crystallize. Presence of Water: Using aqueous hydrazine or non-absolute ethanol can inhibit crystallization and lead to an oily product. Impurity Formation: Side reactions can produce impurities that act as crystallization inhibitors.Use Anhydrous Reagents: Ensure the use of absolute ethanol and a high-purity source of hydrazine hydrate. Purification: If an oil persists, perform a solvent swap to a non-polar solvent like heptane to precipitate the product, or purify via column chromatography.
Stage 2: N-Ethylation

This step introduces the ethyl group onto the pyrazole nitrogen. Controlling regioselectivity is the primary challenge, as alkylation can occur at either of the two nitrogen atoms.[9]

  • Suspend 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.

  • Add ethyl iodide or ethyl bromide (1.1-1.2 eq.) to the suspension.

  • Heat the mixture (e.g., to 60-80 °C) and stir vigorously for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Question/IssueProbable Cause(s) & Scientific ExplanationRecommended Solution(s)
Reaction is slow or incomplete. Insufficient Base Strength/Solubility: The base may not be strong enough or soluble enough in the chosen solvent to deprotonate the pyrazole efficiently. Low Temperature: The activation energy for the Sₙ2 reaction may not be met.Change Base/Solvent System: If using K₂CO₃ in acetonitrile, consider switching to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF for more efficient deprotonation. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.
Formation of multiple products (isomerism). Lack of Regiocontrol: Pyrazoles can be alkylated at either N1 or N2. The reaction conditions (solvent, temperature, counter-ion) heavily influence the ratio of the resulting regioisomers.Solvent Screening: Polar aprotic solvents like DMF often favor alkylation at the more sterically accessible nitrogen. Experiment with different solvents to optimize for the desired isomer. Temperature Control: Lowering the reaction temperature can sometimes increase the regioselectivity of the reaction.
Difficulties with scale-up due to exotherm. Poor Heat Dissipation: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. An uncontrolled exotherm can lead to side reactions and safety hazards.[10]Controlled Reagent Addition: Add the ethylating agent slowly and sub-surface in the reactor to control the reaction rate and manage the exotherm. Improved Cooling: Ensure the reactor's cooling system is adequate. Monitor the internal reaction temperature, not just the jacket temperature.[10]
Stage 3: Reduction to (1-ethyl-1H-pyrazol-5-yl)methanol

The final step is the reduction of the carbonyl group of the pyrazolone to the target primary alcohol.

  • Dissolve 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq.) in a suitable solvent like methanol or ethanol in a flask cooled in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise, maintaining the internal temperature below 10-15 °C. Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding acetone, followed by water or dilute acid (e.g., 1M HCl) to neutralize the mixture.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as needed.

Question/IssueProbable Cause(s) & Scientific ExplanationRecommended Solution(s)
Incomplete reduction. Insufficient Reducing Agent: Some of the NaBH₄ may have been consumed by reacting with the protic solvent. Low Temperature/Short Time: The reaction may not have reached completion.Increase Reagent Stoichiometry: Increase the equivalents of NaBH₄ to 2.5-3.0 eq. Extend Reaction Time: Allow the reaction to proceed overnight at room temperature after the initial addition.
Product is difficult to extract from the aqueous layer. Product is Water-Soluble: The hydroxyl group and pyrazole nitrogens impart significant water solubility to the product, making extraction inefficient.Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase. Use a More Polar Extraction Solvent: Consider using a solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for more efficient extraction.
Formation of borate esters during workup. Complexation with Boron: The product alcohol can form stable borate esters, which can complicate isolation and purification.Acidic Workup: Ensure the quenching and workup are performed under slightly acidic conditions (pH 5-6) to hydrolyze any borate complexes.

Part 3: Advanced Troubleshooting & Process Optimization

This diagram provides a logical decision tree for diagnosing common overarching problems during the scale-up process.

Troubleshooting_Tree Start Problem: Low Overall Yield or Purity Cause1 Issue in Stage 1: Knorr Cyclization Start->Cause1 Cause2 Issue in Stage 2: N-Ethylation Start->Cause2 Cause3 Issue in Stage 3: Reduction Start->Cause3 Cause4 Issue in Purification Start->Cause4 Sol1a Incomplete reaction? (Check TLC/NMR of crude) Cause1->Sol1a Sol1b Impure starting materials? Cause1->Sol1b Sol2a Regioisomer formation? (Check NMR of crude) Cause2->Sol2a Sol2b Poor conversion? Cause2->Sol2b Sol2c Side reactions from exotherm? Cause2->Sol2c Sol3a Incomplete reduction? (Check TLC/NMR of crude) Cause3->Sol3a Sol3b Product loss in workup? Cause3->Sol3b Sol4a Decomposition on silica? Cause4->Sol4a Sol4b Poor recovery from column? Cause4->Sol4b Sol4c Failure to crystallize? Cause4->Sol4c

Caption: A decision tree for root cause analysis of low yield or purity.

References

  • BenchChem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem.
  • National Institutes of Health (NIH).
  • MDPI.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Journal of Medicinal and Chemical Sciences.
  • ResearchGate.
  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ResearchGate.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Organic Syntheses. 5.
  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Deriv
  • YouTube. synthesis of pyrazoles.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ACS Publications.
  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.
  • RSC Publishing. Reduction of some esters of pyrazole-3,4-dicarboxylic acid.
  • ResearchGate. Synthesis of 3-(2-aminoethyl)
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Bangladesh Journals Online. Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.
  • TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf.
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • PubMed.
  • ChemicalBook. (1-Phenyl-1H-pyrazol-4-yl)methanol synthesis.
  • ACS Publications.
  • MDPI.
  • Grignard Reaction: Synthesis of Triphenylmethanol.
  • National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Green Synthetic Strategies for Pyrazole Deriv
  • Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • ResearchGate. Producing p‐tolylmethanol derivatives through an eco‐friendly electro‐organic method: A highly efficient Grignard reaction utilizing a magnesium electrode.
  • MDPI.

Sources

Optimization

Technical Support Center: Minimizing By-Product Formation in Pyrazole Synthesis

Prepared by the Applications Science Division Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis is often plagued by the formation of unwanted by-products, leading to reduced yields and complex purification challenges.[1]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring the selective formation of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among chemists working on pyrazole synthesis.

Q1: What are the primary types of by-products I should anticipate in my pyrazole synthesis?

A1: By-product formation is highly dependent on your chosen synthetic route. However, most issues can be categorized into three main classes:

  • Regioisomers: This is the most common and challenging issue, particularly when using unsymmetrical starting materials like a 1,3-diketone in the Knorr synthesis.[2][3] The reaction can produce two different constitutional isomers that are often difficult to separate due to their similar physical properties.[4]

  • Incompletely Reacted Intermediates: Many pyrazole syntheses proceed via a non-aromatic intermediate, such as a pyrazoline.[5][6] If the final aromatization step (either through oxidation or elimination) is incomplete, you will isolate this intermediate as a significant impurity.[7]

  • Starting Material Degradation & Side-Reactions: Hydrazine derivatives can be unstable and prone to oxidation, leading to colored impurities and a complex reaction profile.[8] Similarly, some 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions under the reaction conditions.[8]

Q2: My reaction mixture is turning a dark yellow or red color. Is this normal, and what causes it?

A2: This is a very common observation, especially when working with hydrazine derivatives.[2] The discoloration is often due to the formation of minor impurities from the oxidation of the hydrazine starting material or the formation of highly conjugated side-products like azines. While often not the major by-product, these colored impurities can complicate purification. Running the reaction under an inert atmosphere (Nitrogen or Argon) and using freshly purified hydrazine can often mitigate the intensity of the color change.[8]

Q3: How can I definitively identify the by-products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for accurate identification:[2]

  • Thin-Layer Chromatography (TLC): Your first and quickest tool. It will reveal the complexity of your mixture. Co-spotting with your starting materials is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation. The presence of regioisomers will manifest as duplicate sets of peaks in both ¹H and ¹³C NMR spectra. Incompletely cyclized intermediates like pyrazolines will show characteristic signals in the aliphatic region (typically 3-5 ppm) that would be absent in the aromatic pyrazole product.

  • Mass Spectrometry (MS) / LC-MS: This will confirm that your by-products have the same mass as your desired product (in the case of regioisomers) or help identify intermediates and degradation products by their molecular weight.

Part 2: Troubleshooting Guides for Specific Issues

This section provides detailed troubleshooting for the most common and impactful by-product scenarios encountered in the lab.

Issue 1: Formation of Regioisomers in Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a workhorse reaction.[9][10] However, when using an unsymmetrical dicarbonyl (where R¹ ≠ R³), a mixture of two regioisomers is frequently formed.[4][11]

  • Symptoms: Your NMR spectrum shows two distinct sets of signals for what should be a single product. Your LC-MS analysis shows a single mass but two peaks that are difficult to resolve.

  • Root Cause: The reaction proceeds through the initial formation of a hydrazone intermediate.[11] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different intermediates and, ultimately, two different pyrazole regioisomers. The outcome is a delicate balance of steric and electronic factors of both reactants and the reaction conditions.[4][12]

Logical Flow for Regioisomer Control

G start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathways Two Competing Pathways (Attack at C=O 'A' vs. C=O 'B') start->pathways isomerA Regioisomer A pathways->isomerA Pathway A isomerB Regioisomer B pathways->isomerB Pathway B control How to Control the Outcome? isomerA->control isomerB->control solvent Solvent Optimization (e.g., HFIP, TFE) control->solvent Primary Method ph pH Control (Acidic vs. Basic) control->ph Secondary Method temp Temperature Optimization control->temp Fine-Tuning G pyrazole R-Substituted 1H-Pyrazole tautomer Tautomeric Equilibrium pyrazole->tautomer anion Deprotonation (Base) tautomer->anion alkylation Alkylation (R'-X) anion->alkylation isomerN1 N1-Alkylated Product alkylation->isomerN1 Attack via N1 isomerN2 N2-Alkylated Product alkylation->isomerN2 Attack via N2

References

Troubleshooting

handling and storage guidelines for (1-ethyl-1H-pyrazol-5-yl)methanol

Welcome to the technical support guide for (1-ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0). This resource is designed for professionals in research and drug development. Here, you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation, all grounded in established safety protocols and chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is (1-ethyl-1H-pyrazol-5-yl)methanol and what are its primary applications?

A1: (1-ethyl-1H-pyrazol-5-yl)methanol is a heterocyclic organic compound featuring a pyrazole ring. Pyrazole derivatives are recognized as "biologically privileged" structures in medicinal chemistry due to their wide range of pharmaceutical and biological activities.[1] They are key components in the synthesis of active pharmaceutical ingredients (APIs).[1] While specific applications for this exact molecule require consulting dedicated literature, its structure suggests it is a valuable building block in the synthesis of more complex molecules, potentially for anti-inflammatory agents or other therapeutic candidates.[2][3]

Q2: How should I properly store (1-ethyl-1H-pyrazol-5-yl)methanol?

A2: Proper storage is crucial for maintaining the chemical's integrity. Based on guidelines for similar pyrazole derivatives, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] For long-term stability, refrigeration at 2-8°C is recommended, particularly if the compound is a solid. Storing the material under an inert gas atmosphere can also provide additional protection.[6]

Q3: What are the main safety hazards associated with this compound?

A3: While a comprehensive hazard profile for this specific compound is not detailed in the provided search results, data from analogous pyrazole compounds indicate several potential hazards. These include skin irritation, serious eye irritation, and possible respiratory irritation.[6][7][8] It is crucial to handle this chemical in accordance with good industrial hygiene and safety practices.[4][8] Always consult the specific Safety Data Sheet (SDS) that accompanies your product.

Q4: What personal protective equipment (PPE) is required when handling this chemical?

A4: When handling (1-ethyl-1H-pyrazol-5-yl)methanol, you must wear appropriate PPE. This includes:

  • Eye Protection: Safety goggles or a face shield that meets OSHA or European Standard EN166 regulations.[4]

  • Hand Protection: Chemical-resistant gloves. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[8]

  • Body Protection: A laboratory coat or a protective suit to prevent skin exposure.[5][8]

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, and an eyewash station and safety shower should be readily accessible.[5]

Handling and Storage Summary

ParameterGuidelineRationale
Storage Temperature 2-8°C (Refrigerated)To minimize degradation and maintain long-term stability.
Storage Conditions Cool, dry, well-ventilated area in a tightly sealed container.[4][5]Prevents moisture absorption and reaction with atmospheric components.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[4]Avoids potentially hazardous reactions.
Handling Area Chemical fume hood or well-ventilated laboratory.Minimizes inhalation exposure to potential dust or vapors.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: My sample of (1-ethyl-1H-pyrazol-5-yl)methanol has developed a yellow or brown tint. What does this mean and is it still usable?

A5: Discoloration often indicates chemical degradation. For pyrazole derivatives, especially those that might be sensitive, this could be due to oxidation or other decomposition pathways triggered by exposure to air, light, or thermal stress.[10]

  • Causality: The pyrazole ring system is generally stable, but prolonged or improper storage can lead to the formation of chromophoric (color-producing) impurities.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and any solutions in amber vials or by wrapping containers in aluminum foil to prevent light-induced degradation.[10]

    • Ensure Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere like nitrogen or argon.[10]

    • Verify Purity: Before use, re-analyze the discolored material using an appropriate technique (e.g., NMR, LC-MS) to determine its purity. If significant degradation has occurred, the material may not be suitable for your experiment as the impurities could interfere with the reaction or lead to misleading results.

Q6: I am observing poor solubility of the compound in my chosen solvent. What should I do?

A6: While specific solubility data is limited, pyrazole derivatives often show varied solubility depending on the solvent's polarity.

  • Causality: The solubility is governed by the intermolecular forces between the solute ((1-ethyl-1H-pyrazol-5-yl)methanol) and the solvent. The ethyl and methanol groups provide some polarity, but the pyrazole ring has both polar and non-polar characteristics.

  • Troubleshooting Steps:

    • Solvent Selection: If using a non-polar solvent like hexane, try a more polar aprotic solvent such as acetonitrile (ACN), or a polar protic solvent like methanol or ethanol.[10][11]

    • Gentle Warming: Gently warming the mixture may increase the rate of dissolution. However, be cautious, as excessive heat can cause degradation.[10]

    • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

    • Purity Check: Ensure your starting material is pure. Impurities can sometimes significantly reduce solubility.

Q7: My reaction is giving a low yield or unexpected side products. Could the starting material be the issue?

A7: Yes, the quality and handling of the starting material are critical. If you suspect an issue with the (1-ethyl-1H-pyrazol-5-yl)methanol, consider the following troubleshooting workflow.

G A Problem: Low Yield or Unexpected Side Products B Verify Purity of Starting Material (e.g., NMR, LC-MS) A->B C Is Purity >95%? B->C Analyze Data D No: Purify or Obtain New Batch C->D Purity is low E Yes: Investigate Other Reaction Parameters C->E Purity is acceptable F Check Reaction Conditions (Temp, Time, Atmosphere) E->F G Review Reagent Stoichiometry and Solvent Purity E->G H Consider Alternative Synthetic Route E->H

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol describes how to prepare a stock solution of (1-ethyl-1H-pyrazol-5-yl)methanol for use in experiments.

  • Pre-analysis: Before preparing a stock solution for critical applications, it is advisable to confirm the identity and purity of the solid material via a suitable analytical method (e.g., ¹H NMR).

  • Personal Protective Equipment: Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of solid (1-ethyl-1H-pyrazol-5-yl)methanol into a clean, dry volumetric flask.

  • Dissolution: Add a small amount of your chosen high-purity solvent (e.g., DMSO, Methanol) to the flask. Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Dilution: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, clearly labeled amber glass vial with a secure cap. Store the solution at the recommended temperature (e.g., 2-8°C or -20°C for long-term storage), protected from light.

Protocol 2: Handling a Small Spill

In the event of a small spill, follow these emergency procedures.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate personnel to a safe area.[12]

  • Wear PPE: Ensure you are wearing the correct PPE, including double gloves, safety goggles, and a lab coat, before approaching the spill.[9]

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[7]

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealable container for chemical waste.[4]

  • Decontamination: Clean the spill area with soap and plenty of water.[12]

  • Disposal: Label the waste container as hazardous waste, including the full chemical name.[9] Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour chemical waste down the drain.[9][13]

G cluster_0 A 1. SPILL OCCURS Alert others & ensure ventilation B 2. DON PPE Gloves, Goggles, Lab Coat A->B C 3. CONTAIN Cover with inert absorbent B->C D 4. COLLECT Sweep into a sealed waste container C->D E 5. CLEAN Decontaminate area with soap & water D->E F 6. DISPOSE Label as hazardous waste and contact EHS E->F

Caption: Workflow for handling a chemical spill.

References

  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. (n.d.). Cole-Parmer. [Link]

  • Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. (2025, September 3). Angene Chemical. [Link]

  • Synthesis and anti-HIV evaluation of novel pyrazole derivatives from 3-benzoylbenzofurans. (2025, February 5). RSC Medicinal Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Thieme Chemistry. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April). ResearchGate. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012, February 22). ResearchGate. [Link]

  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (1-ethyl-1H-pyrazol-5-yl)methanol

Introduction: The Structural Elucidation of Substituted Pyrazoles In the landscape of pharmaceutical and materials science, pyrazole derivatives stand out for their diverse biological activities and applications. The pre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of Substituted Pyrazoles

In the landscape of pharmaceutical and materials science, pyrazole derivatives stand out for their diverse biological activities and applications. The precise characterization of these heterocyclic compounds is paramount for understanding their structure-activity relationships and ensuring their purity and efficacy. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for (1-ethyl-1H-pyrazol-5-yl)methanol, a representative substituted pyrazole.

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the expected chemical shifts and coupling constants for the target molecule, supported by a comparative analysis with structurally related compounds. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data is provided, underpinned by the principles of scientific integrity and reproducibility.

Predicted ¹H and ¹³C NMR Spectral Data for (1-ethyl-1H-pyrazol-5-yl)methanol

While a publicly available experimental spectrum for (1-ethyl-1H-pyrazol-5-yl)methanol is not readily accessible, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be generated based on established substituent effects on the pyrazole ring. The electron-donating nature of the 1-ethyl group and the influence of the 5-hydroxymethyl substituent are key determinants of the resulting chemical shifts.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; 1 [label=""]; 2 [label=""]; 3 [label=""]; 4 [label=""]; 5 [label=""]; 6 [label=""]; 7 [label=""]; 8 [label=""]; 9 [label=""]; 0 [label=""];

  • [label=""]; = [label=""]; // Nodes for atoms N1 [label="N1", pos="0,1!", fontsize=10]; N2 [label="N2", pos="-0.87,0.5!", fontsize=10]; C3 [label="C3", pos="-0.87,-0.5!", fontsize=10]; C4 [label="C4", pos="0,-1!", fontsize=10]; C5 [label="C5", pos="0.87,-0.5!", fontsize=10]; C6 [label="CH2", pos="0.87,1.5!", fontsize=10]; C7 [label="CH3", pos="1.73,1!", fontsize=10]; C8 [label="CH2OH", pos="1.73,-1!", fontsize=10];

// Edges for bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; C5 -- C8;

// Atom numbering H3 [label="H", pos="-1.5,-0.5!", fontsize=8]; H4 [label="H", pos="0,-1.5!", fontsize=8]; H6 [label="H", pos="0.87,2!", fontsize=8]; H6a [label="H", pos="0.3,1.7!", fontsize=8]; H7 [label="H", pos="2.2,1.2!", fontsize=8]; H7a [label="H", pos="1.73,0.5!", fontsize=8]; H7b [label="H", pos="2.2,0.8!", fontsize=8]; H8 [label="H", pos="2.2,-0.8!", fontsize=8]; H8a [label="H", pos="1.73,-1.5!", fontsize=8]; OH [label="OH", pos="2.5,-1.2!", fontsize=8];

// Connect protons to carbons C3 -- H3 [style=dotted]; C4 -- H4 [style=dotted]; C6 -- H6 [style=dotted]; C6 -- H6a [style=dotted]; C7 -- H7 [style=dotted]; C7 -- H7a [style=dotted]; C7 -- H7b [style=dotted]; C8 -- H8 [style=dotted]; C8 -- H8a [style=dotted]; C8 -- OH [style=dotted]; } Caption: Structure of (1-ethyl-1H-pyrazol-5-yl)methanol with atom numbering.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.45d~2.0
H4~6.20d~2.0
-CH₂- (ethyl)~4.15q~7.3
-CH₂- (methanol)~4.70s-
-CH₃ (ethyl)~1.45t~7.3
-OHVariablebr s-
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~139.0
C4~106.0
C5~145.0
-CH₂- (ethyl)~45.0
-CH₂- (methanol)~58.0
-CH₃ (ethyl)~15.0

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous pyrazole derivatives is crucial. This comparative approach allows for a deeper understanding of how different substituents influence the electronic environment of the pyrazole ring.

¹H NMR Comparison
CompoundH3 (δ, ppm)H4 (δ, ppm)Other Key Signals (δ, ppm)
(1-ethyl-1H-pyrazol-5-yl)methanol (Predicted) ~7.45 ~6.20 4.15 (q, N-CH₂), 4.70 (s, C-CH₂OH), 1.45 (t, N-CH₂CH₃)
(1-Methyl-1H-pyrazol-5-yl)methanol[1]7.426.183.95 (s, N-CH₃), 4.65 (s, C-CH₂OH)
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[2]-6.754.38 (q, N-CH₂), 2.35 (s, C-CH₃), 1.42 (t, N-CH₂CH₃)
3,5-diethyl-1-phenyl-1H-pyrazole-6.087.42 (m, Ar-H), 2.68 (m, -CH₂CH₃), 1.29 (m, -CH₂CH₃)
¹³C NMR Comparison
CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Other Key Signals (δ, ppm)
(1-ethyl-1H-pyrazol-5-yl)methanol (Predicted) ~139.0 ~106.0 ~145.0 ~45.0 (N-CH₂), ~58.0 (C-CH₂OH), ~15.0 (N-CH₂CH₃)
1-Phenyl-3,5-diarylpyrazoles[3]151.1-152.2105.3-107.3140.2-141.8-
1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole[4]151.1107.3147.340.2 (N-CH₂), 23.1, 21.2 (-CH₂CH₃), 31.2, 18.1 (t-Bu)

Interpretation of Spectral Data

The chemical shifts of the pyrazole ring protons, H3 and H4, are highly sensitive to the nature of the substituents at positions 1 and 5. The N-ethyl group, being electron-donating, increases the electron density in the ring compared to an unsubstituted pyrazole. The hydroxymethyl group at C5 has a modest electronic effect but significantly influences the chemical shift of the adjacent C4 and C5 carbons.

The characteristic quartet and triplet for the N-ethyl group are expected in the ¹H NMR spectrum, providing clear evidence of its presence. The methylene protons of the hydroxymethyl group are expected to appear as a singlet, although this may broaden or show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself will typically appear as a broad singlet with a variable chemical shift.

In the ¹³C NMR spectrum, the C3 and C5 carbons are significantly deshielded due to their proximity to the electronegative nitrogen atoms. The C4 carbon, in contrast, is more shielded. The chemical shifts of the ethyl and hydroxymethyl carbons are expected in their typical aliphatic regions.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for pyrazole derivatives, the following protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of the pyrazole derivative. prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Lock and shim the spectrometer. prep3->acq1 Insert sample acq2 Acquire ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans). acq1->acq3 proc1 Apply Fourier transform and phase correction. acq2->proc1 acq3->proc1 proc2 Calibrate chemical shifts to the residual solvent peak. proc1->proc2 proc3 Integrate ¹H signals and pick peaks. proc2->proc3

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified (1-ethyl-1H-pyrazol-5-yl)methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[2]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with the data for analogous compounds. For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC may be necessary for unambiguous assignments.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of (1-ethyl-1H-pyrazol-5-yl)methanol and its derivatives. By combining predicted spectral data with comparative analysis of experimentally determined spectra from structurally similar compounds, a high degree of confidence in the molecular structure can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality, reliable NMR data, which is a cornerstone of rigorous scientific research in drug discovery and development. The principles and methodologies outlined in this guide are broadly applicable to the characterization of a wide range of substituted pyrazole compounds.

References

  • Larina, L. I. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 8(5), 54. [Link]

  • Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry, 39(3), 357-363. [Link]

  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) for Methanol. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). National Institutes of Health. [Link]

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025). ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Royal Society of Chemistry. [Link]

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. [Link]

  • SpectraBase. N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-nitrobenzamide - 1H NMR. [Link]

  • PubChem. (1H-Pyrazol-5-yl)methanol. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. (2021). Semantic Scholar. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025). ACS Publications. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Royal Society of Chemistry. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

Sources

Comparative

The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, offering a versatile scaffold for the design of novel therapeutic agents. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, offering a versatile scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas: oncology, infectious diseases, and inflammation. By synthesizing experimental data and mechanistic insights, this document serves as a practical resource to inform rational drug design and guide future research.

The Anticancer Potential of Pyrazole Derivatives: A Tale of Diverse Mechanisms

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through the inhibition of various molecular targets crucial for tumor growth and survival.[1] The SAR of these compounds is highly dependent on the substitution pattern around the pyrazole core, which dictates their target specificity and potency.

Targeting Receptor Tyrosine Kinases: The Case of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and is often dysregulated in cancer.[2] Pyrazole-containing compounds have been successfully designed as EGFR inhibitors.

Structure-Activity Relationship Insights:

A comparative analysis of pyrazole-based EGFR inhibitors reveals several key structural features that govern their activity. For instance, in a series of pyrazole-benzoxazine hybrids, compounds with electron-withdrawing groups on the phenyl ring attached to the pyrazole core exhibited enhanced cytotoxicity.[3]

Table 1: Comparative Anticancer Activity of Pyrazole-Based EGFR Inhibitors

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 22 MCF-72.82Etoposide>10[3]
A5493.15Etoposide>10[3]
HeLa4.56Etoposide>10[3]
PC36.28Etoposide>10[3]
Compound 23 MCF-73.11Etoposide>10[3]
A5494.23Etoposide>10[3]
HeLa5.89Etoposide>10[3]
PC35.12Etoposide>10[3]

Mechanism of Action: EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[4][5] Pyrazole-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Modulating the Cell Cycle: CDK Inhibitors

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their aberrant activity is a hallmark of cancer.[6] Pyrazole derivatives have been developed as potent CDK inhibitors.

Structure-Activity Relationship Insights:

For pyrazole-based CDK inhibitors, the substitution pattern is critical for both potency and selectivity. For example, indole derivatives linked to a pyrazole moiety have shown potent inhibition of CDK2.[1]

Table 2: Comparative Anticancer Activity of Pyrazole-Based CDK2 Inhibitors

Compound IDCancer Cell LineIC50 (µM)TargetIC50 (µM)Source
Compound 33 HCT116<23.7CDK20.074[1]
Compound 34 HCT116<23.7CDK20.095[1]
Doxorubicin HCT11624.7-64.8--[1]

Mechanism of Action: CDK-Mediated Cell Cycle Regulation

CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through different phases of the cell cycle.[7] Pyrazole-based CDK inhibitors typically compete with ATP for binding to the kinase domain of CDKs, thereby arresting the cell cycle and inducing apoptosis.

CDK_Pathway G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase G1/S Transition G2_Phase G2_Phase S_Phase->G2_Phase M_Phase M_Phase G2_Phase->M_Phase G2/M Transition CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD_CDK46->G1_Phase CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->G1_Phase CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->G2_Phase Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2 Inhibits Pyrazole_Inhibitor->CyclinA_CDK2 Inhibits

Caption: Regulation of the cell cycle by CDKs and inhibition by pyrazole derivatives.

Combating Microbial Resistance with Pyrazole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[8][9]

Structure-Activity Relationship Insights:

The antimicrobial SAR of pyrazoles is influenced by the nature and position of substituents. For instance, the presence of a thiazole moiety hybridized with a pyrazole core has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliP. aeruginosaC. albicansSource
Thiazolo-pyrazole 17 4>128>128>128[8]
Imidazo-pyridine pyrazole 18 <1<1<1-[8]
Ciprofloxacin 0.50.060.25-[8]
Hydrazone 21a 62.5125-7.8
Chloramphenicol >125>125--
Clotrimazole --->7.8

Taming Inflammation: Pyrazole Derivatives as Anti-inflammatory Agents

Pyrazole-based compounds, most notably celecoxib, are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Structure-Activity Relationship Insights:

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a key determinant of their gastrointestinal safety profile. The presence of a sulfonamide or a similar group at the N1-position of the pyrazole ring is crucial for this selectivity.[12]

Table 4: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
Celecoxib 134.111.7278.06[12]
Compound 5s 183.112.5172.95[12]
Compound 5u 134.111.7974.92[12]
Ibuprofen 12.3525.110.49[12]

Mechanism of Action: COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] Celecoxib and related pyrazole derivatives selectively bind to a side pocket in the COX-2 active site, which is absent in COX-1, leading to their selective inhibition.[13]

COX_Pathway Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological GI Protection, Platelet Aggregation Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by celecoxib.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.

Workflow for Synthesis and Biological Evaluation

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Starting_Materials Starting Materials (e.g., β-diketones, hydrazines) Synthesis Synthesis of Pyrazole Derivatives Starting_Materials->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (Agar Diffusion, MIC) Characterization->Antimicrobial_Assay Antiinflammatory_Assay Anti-inflammatory Assays (Carrageenan-induced paw edema, COX inhibition) Characterization->Antiinflammatory_Assay Data_Analysis Data Analysis (IC50/MIC Calculation) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Antiinflammatory_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation

Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.

Detailed Step-by-Step Methodologies

1. Synthesis of Celecoxib (A Representative Pyrazole Derivative) [14]

  • Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

    • To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a strong base (e.g., sodium hydride) at a controlled temperature.

    • Slowly add ethyl trifluoroacetate to the reaction mixture.

    • After the addition is complete, stir the mixture at an elevated temperature for a specified time.

    • Cool the reaction and quench with an acidic solution (e.g., hydrochloric acid).

    • Separate the organic layer, wash, dry, and concentrate to obtain the intermediate product.

  • Step 2: Cyclocondensation to Synthesize Celecoxib

    • Dissolve the intermediate from Step 1 and 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent (e.g., methanol).

    • Heat the mixture to reflux and stir for several hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

2. In Vitro Cytotoxicity Assessment using MTT Assay [8][15][16]

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

3. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method [17]

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) evenly with the microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the pyrazole derivative solution to each well.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well.

4. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [18]

  • Administer the pyrazole derivative or a control vehicle to the rats (e.g., orally or intraperitoneally).

  • After a specific time, induce inflammation by injecting a carrageenan solution into the plantar surface of the rat's hind paw.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

5. Apoptosis Detection using Annexin V Staining [10][19][20]

  • Induce apoptosis in cells by treating with the pyrazole derivative.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. A thorough understanding of the structure-activity relationships is paramount for the rational design of new, potent, and selective therapeutic agents. This guide has provided a comparative overview of the SAR of pyrazole derivatives in anticancer, antimicrobial, and anti-inflammatory research, supported by experimental data and detailed protocols. By leveraging these insights, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic core.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • D'Arcy, M. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protoc. Exch. (2019). [Link]

  • Gong, C., et al. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Int. J. Mol. Sci.21 , 2256 (2020). [Link]

  • Wikipedia. Cyclin-dependent kinase. [Link]

  • Microbiology Note. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Abdel-Wahab, B. F., et al. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules22 , 1136 (2017). [Link]

  • Kumar, R., et al. Antibacterial pyrazoles: tackling resistant bacteria. Future Med. Chem.14 , 453-477 (2022). [Link]

  • Marinescu, M. & Zalaru, C.-M. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers (2021). [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Real Life Pharmacology. Celecoxib Pharmacology. [Link]

  • ResearchGate. Schematic diagram of EGFR signaling pathway. Growth factor binding... [Link]

  • Sun, Z., et al. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. J. Enzyme Inhib. Med. Chem.36 , 2146-2162 (2021). [Link]

  • NCBI. Cell Viability Assays - Assay Guidance Manual. [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Crunkhorn, S. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Br. J. Pharmacol.154 , 874-884 (2008). [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Creative Biolabs. Carrageenan Induced Paw Edema Model. [Link]

  • ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • YouTube. Agar well diffusion assay. [Link]

  • International Journal of Botany Studies. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Kontogiorgis, C. A., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules26 , 3354 (2021). [Link]

  • YouTube. Celecoxib -NSAID Mechanism of Action. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Al-Sanea, M. M., et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. J. Enzyme Inhib. Med. Chem.32 , 117-130 (2017). [Link]

  • Morris, C. J. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Curr. Protoc. Pharmacol.45 , 5.4.1-5.4.9 (2009). [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • ACS Publications. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PubMed. Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents and Evaluation of Antitumor and Antitopoisomerases I/II Activities. [Link]

  • PubMed Central. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • RSC Publishing. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. [Link]

  • PubMed Central. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. [Link]

  • ResearchGate. Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). [Link]

  • OEMS Connect Journals. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives | Request PDF. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link]

  • PubMed Central. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • IJPPS. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Xu, J., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol. Sci.24 , 12724 (2023). [Link]

  • MDPI. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

  • MDPI. Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • ResearchGate. Structure–activity relationship summary of tested compounds. [Link]

  • PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • MDPI. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

  • ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table. [Link]

  • ResearchGate. Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [Link]

  • ACS Publications. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. [Link]

  • PubMed. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]

  • ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

  • MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • PubMed Central. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]

Sources

Validation

comparative analysis of the biological activity of pyrazole isomers

Starting Literature Review I've initiated the literature review. My initial focus is on the comparative biological activities of pyrazole isomers, specifically their anticancer, antimicrobial, and anti-inflammatory prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Literature Review

I've initiated the literature review. My initial focus is on the comparative biological activities of pyrazole isomers, specifically their anticancer, antimicrobial, and anti-inflammatory properties. Targeted Google searches are underway, aiming to compile a robust foundation of research. I am also planning on extracting data from relevant studies.

Analyzing Biological Activity

I'm now diving deeper into the nuances of pyrazole isomers. My Google searches are actively focused on comparative biological activities, emphasizing anticancer, antimicrobial, and anti-inflammatory attributes. I'm prioritizing studies contrasting positional isomers and substitution patterns. I'm also seeking standard experimental protocols for these activities, including MTT, MIC, and enzyme inhibition assays. My goal is to craft a comprehensive comparison guide with experimental data and structure-activity relationship analyses.

Uncovering Biological Activities

I've delved into the biological activities of pyrazole derivatives, uncovering promising anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationships (SAR) are key, and I'm examining how different substituents affect these activities. The search is expanding into specific mechanisms and potential applications.

Analyzing Isomer Bioactivity

I'm now focusing on the bioactivity of specific pyrazole isomers, but it's proving challenging to find direct comparisons. While I've gathered IC50/MIC values and SAR data, a systematic analysis of positional isomers is missing. I need to dig deeper for this. Also, detailed experimental protocols remain elusive, and I'll need to locate specific, reproducible methods. Understanding signaling pathways, like COX-2 inhibition, is also crucial for the next phase.

Investigating Comparative Data

I'm now hunting for detailed, comparative biological activity data on specific pyrazole isomers, but it's proving challenging. Existing resources highlight properties like IC50/MIC and SAR, yet a focused analysis of positional differences is lacking. While some articles provide general methods, specific, reproducible protocols are elusive. I need to find clearer information on signaling pathways involved, like COX-2 inhibition, for more informative Graphviz diagrams. The search narrows.

Uncovering Protocols Now

I've made major strides in my search! The second round uncovered very detailed, step-by-step protocols for the MTT assay, broth microdilution to determine MIC, and the carrageenan-induced paw edema assay. This is a real game-changer; I have solid frameworks.

Seeking Comparisons Now

I've made real progress on the biological activity comparisons! I found a ton of information on pyrazole derivatives, including kinase and COX-2 inhibition. I've got detailed protocols. Now, I'm focusing on finding literature that directly compares the biological activity of pyrazole isomers, which is the last major piece I need. I'm searching for studies that directly compare the effects of different isomers, particularly in anticancer and antimicrobial contexts.

Prioritizing Isomer Comparison

My subsequent searches yielded substantial findings. I've successfully compiled thorough protocols for key assays: MTT, broth microdilution, and carrageenan-induced paw edema. I've also amassed comprehensive data on pyrazole derivatives, focusing on their mechanisms as kinase and COX-2 inhibitors. However, I've identified a critical need: comparative analyses of pyrazole isomers' biological activity. I'm now actively seeking literature directly contrasting the effects of different isomers, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. Concurrently, I'm beginning to structure the guide, leveraging the amassed protocols and structure-activity insights.

Refining Search Queries

I'm currently refining my search queries to focus on specific pyrazole isomers and their comparative activities. My initial searches have begun to show interesting differentiation based on substitution patterns, particularly 1,3-diaryl structures. This could be a promising avenue for further investigation.

Expanding Data Collection

I've made progress in understanding the comparative activities of pyrazole isomers. The last round of literature reviews revealed that 1,3-diaryl patterns distinguish these from selective COX-2 inhibitors. Further, regioselectivity controls biological activity, with one regioisomer exhibiting superior activity due to conformational factors. However, comprehensive, comparative data with supporting values is still needed; therefore, I will refine my search to focus on papers that provide such data.

Developing the Guide Structure

I'm now starting to draft the guide, leveraging current insights on pyrazole isomers. While a direct comparison of their anticancer, antimicrobial, and anti-inflammatory activities with comprehensive data remains elusive, I've gathered enough to begin. The guide's structure will include introduction, protocols, and mechanisms, with initial signaling pathway diagrams. I'll continue targeted searches for comparative studies to enhance this initial structure with supporting data for later integration.

Comparative

A Researcher's Guide to Purity Validation: An In-Depth Comparison of HPLC for (1-ethyl-1H-pyrazol-5-yl)methanol

In the rigorous world of drug discovery and development, the structural integrity and purity of chemical entities are paramount. For a versatile heterocyclic building block like (1-ethyl-1H-pyrazol-5-yl)methanol, a compo...

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of drug discovery and development, the structural integrity and purity of chemical entities are paramount. For a versatile heterocyclic building block like (1-ethyl-1H-pyrazol-5-yl)methanol, a compound with significant potential in medicinal chemistry, confirming its purity is not a mere formality but a foundational requirement for reliable downstream applications. The presence of even trace impurities—arising from synthesis, degradation, or storage—can drastically alter biological activity, compromise safety profiles, and invalidate structure-activity relationship (SAR) studies.[1][2]

This guide provides a comprehensive, field-tested framework for the purity validation of (1-ethyl-1H-pyrazol-5-yl)methanol, centering on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique. We will dissect a robust, validated HPLC workflow, explain the scientific rationale behind each parameter, and objectively compare its performance against other analytical alternatives, empowering researchers to implement scientifically sound and defensible quality control strategies.

The Imperative of Purity: Why It Matters for (1-ethyl-1H-pyrazol-5-yl)methanol

Pyrazoles are a well-established class of pharmacophores, and (1-ethyl-1H-pyrazol-5-yl)methanol serves as a key intermediate in the synthesis of more complex molecules. The purity of this starting material directly impacts:

  • Reaction Kinetics and Yield: Impurities can act as catalysts or inhibitors, leading to inconsistent reaction outcomes.

  • Pharmacological Assessment: An impurity with its own biological activity can lead to false positives or mask the true potency of the target compound.

  • Toxicological Profile: Unidentified impurities can introduce unforeseen toxicity.

Given these stakes, a highly sensitive and specific analytical method is not just recommended; it is essential. HPLC is widely regarded as the gold standard for this purpose due to its high resolving power, quantitative accuracy, and adaptability.[3][4]

The Core Technique: A Validated Reverse-Phase HPLC Method

The goal of this method is to separate (1-ethyl-1H-pyrazol-5-yl)methanol from any potential process-related impurities or degradants. The following protocol is designed to be both robust and compliant with internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines.[5][6]

Experimental Workflow: From Sample to Result

A meticulously planned workflow is crucial for achieving reproducible results. The process can be broken down into three distinct phases: Preparation, Analysis, and Data Processing.

Validation_Pillars center Fit-for-Purpose Validated Method specificity Specificity center->specificity Selectivity linearity Linearity center->linearity Proportionality accuracy Accuracy center->accuracy Trueness precision Precision center->precision Agreement range Range center->range Operational Limits robustness Robustness center->robustness Reliability

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of (1-ethyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical comparison of mass spectrometry-based methodologies for the characterization of (1-ethyl-1H-pyrazol-5...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of mass spectrometry-based methodologies for the characterization of (1-ethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the nuances of ionization techniques, the strategic selection of mass analyzers, and predictable fragmentation pathways. This document serves as a practical resource, offering detailed experimental protocols and comparative data to empower researchers in making informed analytical decisions. Our focus is on the causality behind experimental choices, ensuring a blend of theoretical understanding and practical application.

Introduction: The Analytical Imperative for Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, recognized for their wide spectrum of biological activities.[1][2] (1-ethyl-1H-pyrazol-5-yl)methanol, a member of this class, presents a unique analytical challenge due to its combination of a heterocyclic core and a flexible alkyl-alcohol substituent. Mass spectrometry (MS) stands out as a pivotal analytical tool, offering unparalleled sensitivity and structural elucidation capabilities essential for identity confirmation, purity assessment, and metabolic studies.[3] This guide will compare and contrast various MS-based approaches to provide a robust analytical framework for this and structurally related molecules.

Choosing the Right Tool: A Comparative Analysis of Ionization Techniques

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is dictated by the physicochemical properties of the molecule, such as polarity, volatility, and thermal stability. For (1-ethyl-1H-pyrazol-5-yl)methanol, we will consider the three most relevant techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Causality of Selection:

  • Electron Ionization (EI): Best suited for volatile and thermally stable compounds, making it a viable option for GC-MS analysis of pyrazoles.[1][4] EI is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint that is highly reproducible and ideal for library matching. However, the molecular ion may be weak or absent, which can be a drawback for molecular weight confirmation.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules, which is often the case for substituted pyrazoles intended for biological applications.[3][5][6] ESI typically produces protonated molecules (e.g., [M+H]⁺) with minimal fragmentation, making it excellent for determining molecular weight.[3] Given the presence of a hydroxyl group and nitrogen atoms, (1-ethyl-1H-pyrazol-5-yl)methanol is expected to ionize efficiently in positive ion mode ESI.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): Bridges the gap between EI and ESI. It is suitable for less polar compounds that are not easily ionized by ESI and are volatile enough to be vaporized in the heated nebulizer source. It can be a good alternative if ESI fails to yield a strong signal.

Comparative Summary of Ionization Techniques:

Technique Principle Pros for (1-ethyl-1H-pyrazol-5-yl)methanol Cons for (1-ethyl-1H-pyrazol-5-yl)methanol Best Application
GC-EI-MS High-energy electron beam bombardment in a vacuum.Highly detailed and reproducible fragmentation patterns. Excellent for structural elucidation and library matching.Molecular ion may be weak or absent. Requires derivatization if the compound is not sufficiently volatile.Qualitative analysis, purity assessment, and identification of isomers.[1]
LC-ESI-MS Formation of charged droplets and solvent evaporation.Soft ionization preserves the molecular ion. High sensitivity for polar compounds.Matrix effects can cause ion suppression. Fragmentation is limited without MS/MS.Accurate molecular weight determination and quantitative analysis in complex matrices.[5][7]
LC-APCI-MS Corona discharge ionizes the vaporized analyte.Suitable for moderately polar and volatile compounds. Less susceptible to matrix effects than ESI.Can be less sensitive than ESI for highly polar compounds.Analysis of samples where ESI performance is poor due to matrix interference.

The Power of Separation and Detection: Mass Analyzer Comparison

The choice of mass analyzer influences the resolution, mass accuracy, and speed of analysis. Here, we compare the most common analyzers coupled with LC-MS for the analysis of small molecules like (1-ethyl-1H-pyrazol-5-yl)methanol.

Mass Analyzer Key Features Advantages for this Application Disadvantages for this Application
Quadrupole Ion filtering based on m/z stability in an oscillating electric field.Robust, relatively inexpensive, and excellent for quantitative analysis in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes.Lower resolution and mass accuracy compared to TOF and Orbitrap.
Time-of-Flight (TOF) Ions are accelerated and their flight time to the detector is measured.High resolution and excellent mass accuracy, enabling confident molecular formula determination.May have a more limited dynamic range compared to quadrupole analyzers.
Orbitrap Ions are trapped in an orbital motion around a central electrode.Very high resolution and mass accuracy.Slower scan speeds compared to TOF and more expensive instrumentation.

Recommendation: For initial characterization and routine quantification, a triple quadrupole (QqQ) instrument offers a cost-effective and robust solution. For in-depth structural elucidation and metabolite identification where high mass accuracy is crucial, a Q-TOF or Orbitrap instrument is superior.

Deciphering the Structure: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation.[3] By selecting the precursor ion (e.g., the [M+H]⁺ of (1-ethyl-1H-pyrazol-5-yl)methanol) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern.

Predicted Fragmentation of (1-ethyl-1H-pyrazol-5-yl)methanol:

The molecular weight of (1-ethyl-1H-pyrazol-5-yl)methanol (C₆H₁₀N₂O) is 126.16 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ will have an m/z of 127.17.

Key Fragmentation Pathways: Common fragmentation pathways for pyrazoles include the loss of neutral molecules like HCN and N₂.[1] The substituents on the pyrazole ring significantly influence the fragmentation patterns.[8]

  • Loss of water (-18 Da): The protonated methanol group can readily lose a molecule of water, leading to a fragment at m/z 109.16.

  • Loss of formaldehyde (-30 Da): Cleavage of the C-C bond between the pyrazole ring and the methanol group can result in the loss of formaldehyde, yielding a fragment at m/z 97.14.

  • Loss of ethylene (-28 Da): The ethyl group on the nitrogen can be lost as ethylene, resulting in a fragment at m/z 99.15.

  • Ring Fragmentation: Cleavage of the pyrazole ring itself can lead to smaller fragments, often initiated by the loss of N₂ or HCN.

Visualizing the Fragmentation Pathway:

Fragmentation_Pathway M [M+H]⁺ m/z 127.17 F1 [M+H - H₂O]⁺ m/z 109.16 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z 97.14 M->F2 - CH₂O F3 [M+H - C₂H₄]⁺ m/z 99.15 M->F3 - C₂H₄ F4 Further Ring Fragments F1->F4 F2->F4 F3->F4

Caption: Proposed ESI-MS/MS fragmentation of (1-ethyl-1H-pyrazol-5-yl)methanol.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive characterization often involves orthogonal techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, specificity, and structural information.Isomers can be difficult to distinguish without chromatography.
Nuclear Magnetic Resonance (NMR) Detailed atomic connectivity and stereochemistry.Unambiguous structure elucidation.[4]Lower sensitivity compared to MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV detection Retention time and UV absorbance.Excellent for quantification and purity assessment.Provides limited structural information.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups.Quick and non-destructive.Provides general information, not detailed structure.[9]

From Theory to Practice: Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is optimized for the sensitive detection and structural confirmation of (1-ethyl-1H-pyrazol-5-yl)methanol.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Dilute the stock solution to a working concentration of 1 µg/mL in a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water).
  • Filter the final solution through a 0.22 µm syringe filter.[3]

2. LC-MS/MS System and Conditions:

  • LC System: Standard HPLC or UHPLC system.
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole or Q-TOF mass spectrometer.
  • Ionization Mode: ESI Positive.[5]
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow: Optimize based on instrument manufacturer's recommendations.
  • Data Acquisition: Full scan mode (m/z 50-300) to identify the precursor ion, followed by a product ion scan of m/z 127.17.

Protocol 2: GC-EI-MS Analysis

This protocol is suitable for purity assessment and identification based on fragmentation patterns.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

  • GC System: Standard gas chromatograph.
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection Mode: Split (e.g., 20:1).
  • Injection Volume: 1 µL.
  • MS System: Single quadrupole or ion trap mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Data Acquisition: Full scan mode (m/z 40-300).

Visualizing the Analytical Workflow:

Workflow cluster_lcms LC-ESI-MS/MS Workflow cluster_gcms GC-EI-MS Workflow A Sample Preparation (Dilution & Filtration) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D MS/MS Analysis (Precursor m/z 127.17) C->D E Sample Preparation (Dissolution) F GC Separation (DB-5ms Column) E->F G EI Ionization (70 eV) F->G H MS Analysis (Full Scan) G->H

Caption: Comparative analytical workflows for LC-MS/MS and GC-MS.

Data Interpretation and Reporting

For LC-ESI-MS/MS:

  • Confirm the presence of the [M+H]⁺ ion at m/z 127.17 in the full scan spectrum.

  • Analyze the product ion spectrum to identify key fragments (e.g., m/z 109.16, 97.14, 99.15).

  • The combination of the precursor ion and its characteristic fragments provides high confidence in the compound's identity.

For GC-EI-MS:

  • Identify the molecular ion peak (M⁺·) at m/z 126.16, if present.

  • Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST, Wiley) if available for similar compounds.

  • The relative abundances of fragment ions serve as a fingerprint for the molecule.

Conclusion

The mass spectrometric analysis of (1-ethyl-1H-pyrazol-5-yl)methanol requires a methodical approach, beginning with the selection of the most appropriate ionization technique and mass analyzer. For robust molecular weight confirmation and sensitive quantification, particularly in complex biological matrices, LC-ESI-MS/MS on a triple quadrupole or high-resolution instrument is the recommended platform. For detailed structural fingerprinting and purity analysis of the neat compound, GC-EI-MS provides valuable and highly reproducible data. By understanding the interplay between the analyte's properties and the analytical technique's capabilities, researchers can develop and validate reliable methods for the characterization of this and other important pyrazole derivatives.

References

Comparative

The Emerging Potential of Pyrazoles: A Comparative Guide to Antioxidant Activity

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS)...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a known contributor to a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred a continuous search for potent antioxidant compounds. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have garnered significant attention for their diverse pharmacological activities, including promising antioxidant potential.[1][2]

This guide provides an in-depth comparison of the antioxidant capacity of pyrazole derivatives against well-established standard antioxidants. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data from various in vitro assays, and provide detailed protocols to empower researchers in their own investigations.

Understanding the Contenders: Pyrazoles and Standard Antioxidants

The Versatile Scaffold: Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3] This core structure is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton of the pyrazole moiety and the potential for delocalization of the resulting radical, which contributes to its stability.[3] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their antioxidant properties.

The Gold Standards: A Look at Conventional Antioxidants

To contextualize the antioxidant potential of pyrazoles, it is essential to compare them against recognized standards:

  • Ascorbic Acid (Vitamin C): A water-soluble vitamin that acts as a potent antioxidant by donating electrons to neutralize a wide variety of reactive oxygen species.[5] It can also regenerate other antioxidants, such as vitamin E, from their oxidized states.[5]

  • α-Tocopherol (Vitamin E): A fat-soluble vitamin that is a primary defender against lipid peroxidation in cell membranes.[4] It acts as a radical scavenger, donating a hydrogen atom to quench free radicals.[4]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[6] It functions as a free radical scavenger, interrupting the chain reactions of oxidation.[6]

Head-to-Head Comparison: The Experimental Evidence

The antioxidant potential of a compound can be evaluated through various in vitro assays, each with a distinct mechanism. Here, we compare the performance of pyrazole derivatives against standard antioxidants using data from three commonly employed methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

The efficacy of an antioxidant in radical scavenging assays is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[7]

Compound/ExtractDPPH IC50 (µg/mL)ABTS Radical ScavengingFRAP AssayReference
Standard Antioxidants
Ascorbic Acid5.6High activityHigh reducing power[8][9]
BHT~4.30Moderate activityModerate reducing power[10]
Trolox (Vitamin E analog)-High activity (used as standard)High reducing power[11]
Pyrazole Derivatives
Pyrazoline Derivative 4b 27.65% inhibition--[5]
Pyrazoline Derivative 4c 15.47% inhibition--[5]
4-aminopyrazol-5-ol 4a,d,e 3-5 times lower than TroloxHigh activityHigh reducing power[11]
Pyrazole derivative 3h 5.5--[12]
Pyrazoline Derivative 5 High scavenging capacity--[13]
Pyrazoline Derivative 2 --Highest FRAP value in study[13]

Note: Direct numerical comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The table aims to provide a qualitative and semi-quantitative comparison based on the available data.

The data presented suggests that certain pyrazole derivatives exhibit antioxidant activity comparable to, and in some cases, even exceeding that of standard antioxidants. For instance, 4-aminopyrazol-5-ol derivatives demonstrated IC50 values 3-5 times lower than Trolox in the ABTS assay, indicating very high antioxidant activity.[11] Furthermore, some pyrazoline derivatives have shown significant radical scavenging capacity in the DPPH assay and high ferric reducing power in the FRAP assay.[13]

Visualizing the Workflow: A General Antioxidant Screening Protocol

The following diagram illustrates a typical workflow for screening the antioxidant potential of novel compounds like pyrazole derivatives.

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion compound Synthesized Pyrazole Derivatives dpph DPPH Radical Scavenging Assay compound->dpph Test Samples abts ABTS Radical Cation Decolorization Assay compound->abts Test Samples frap Ferric Reducing Antioxidant Power (FRAP) compound->frap Test Samples other_assays Other Assays (e.g., Cellular Antioxidant Assay) compound->other_assays Test Samples standards Standard Antioxidants (Ascorbic Acid, BHT, etc.) standards->dpph Positive Controls standards->abts Positive Controls standards->frap Positive Controls standards->other_assays Positive Controls reagents Assay Reagents (DPPH, ABTS, FRAP) reagents->dpph reagents->abts reagents->frap reagents->other_assays spectro Spectrophotometric Measurement dpph->spectro abts->spectro frap->spectro other_assays->spectro ic50 IC50 Value Calculation spectro->ic50 comparison Comparison with Standards ic50->comparison conclusion Identification of Potent Antioxidant Candidates comparison->conclusion

Caption: A generalized workflow for the in vitro screening of antioxidant activity.

In-Depth Protocol: The DPPH Radical Scavenging Assay

The DPPH assay is a widely used method for evaluating the free radical scavenging ability of antioxidants.[14] The principle is based on the reduction of the stable free radical DPPH• (deep violet) to the non-radical form DPPH-H (pale yellow) in the presence of a hydrogen-donating antioxidant.[14] The change in absorbance at 517 nm is measured spectrophotometrically.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (pyrazole derivatives)

  • Standard antioxidant (e.g., ascorbic acid)

  • 96-well microplate

  • Microplate reader

Experimental Procedure
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples and Standard: Prepare stock solutions of the pyrazole derivatives and the standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or standard to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test sample).

    • A_sample is the absorbance of the test sample with the DPPH solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

Visualizing the Mechanism: DPPH Radical Scavenging

The following diagram illustrates the chemical principle of the DPPH assay.

DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant-H (e.g., Pyrazole) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H•

Caption: The mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

Cellular Antioxidant Activity: A More Biologically Relevant Approach

While in vitro chemical assays are valuable for initial screening, the Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant assessment.[1] This method measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within human cells.[1] The CAA assay accounts for cellular uptake, metabolism, and the location of the antioxidant compounds, providing a more comprehensive picture of their potential efficacy in a biological system.[1][11]

Conclusion and Future Perspectives

The evidence presented in this guide strongly suggests that pyrazole derivatives represent a promising class of antioxidant agents. Several studies have demonstrated their ability to effectively scavenge free radicals and reduce oxidative stress, with some derivatives showing activity comparable or superior to standard antioxidants. The versatility of the pyrazole scaffold allows for extensive chemical modification, opening avenues for the development of novel antioxidants with enhanced potency and favorable pharmacokinetic profiles.

Future research should focus on establishing clear structure-activity relationships (SAR) for pyrazole-based antioxidants. Further investigations using cellular and in vivo models are crucial to validate the in vitro findings and to assess their potential for therapeutic applications in oxidative stress-related diseases. The continued exploration of pyrazole chemistry holds significant promise for the discovery of next-generation antioxidant drugs.

References

  • Ali, M. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-20. Available at: [Link]

  • Orabi, A. S., et al. (2020). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Physical Chemistry A, 124(38), 7837-7850. Available at: [Link]

  • As-Sultany, A. H. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(21), 7268. Available at: [Link]

  • Kumar, A., & Kumar, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Available at: [Link]

  • Faisal, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Slepukhin, P. A., et al. (2021). Antioxidant activity of pyrazoles 1 and 4. ResearchGate. Available at: [Link]

  • Schenone, S., et al. (2021). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 26(10), 2873. Available at: [Link]

  • Gîrd, C. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

  • Al-Abboodi, D. H., et al. (2022). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences, 6(5), 1156-1162. Available at: [Link]

  • Puntel, R. L., et al. (2007). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. Redox Report, 12(4), 173-180. Available at: [Link]

  • Oliveira, C. S. A., et al. (2022). Effect of 4-(arylcalcogenyl)-1H-pyrazoles on the FRAP assay. ResearchGate. Available at: [Link]

  • Islam, M. R., et al. (2020). Total antioxidant capacity assay of compounds 1-3, and BHT. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). The antioxidant results by DPPH assay expressed as IC50 values in comparison to ascorbic acid. ResearchGate. Available at: [Link]

  • Pande, P. S., & Joshi, P. P. (2017). EVALUATION OF QUALITATIVE AND QUANTITATIVE ANTIOXIDANT ACTIVITY OF SOME PYRAZOLINES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 1085-1089. Available at: [Link]

  • Kumar, S., et al. (2021). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, 13(20), 1765-1785. Available at: [Link]

  • Arora, M., & Rudresh, H. M. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. International Journal of Pharmaceutical Sciences and Research, 14(6), 2907-2913. Available at: [Link]

  • Akhramez, S., et al. (2021). Results of the antioxidant activity. ResearchGate. Available at: [Link]

  • Jayasinghe, C. D., et al. (2021). The DPPH IC50 values of the extracts and the standard ascorbic acid. ResearchGate. Available at: [Link]

  • Madhvi, et al. (2020). IC50 values of DPPH assay. The values are compared with ascorbic acid. ResearchGate. Available at: [Link]

  • Müller, L., et al. (2011). Comparative antioxidant activities of carotenoids measured by ferric reducing antioxidant power (FRAP), ABTS bleaching assay (αTEAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and peroxyl radical scavenging capacity (LPSC). Food Chemistry, 129(1), 139-148. Available at: [Link]

  • Roy, A., et al. (2022). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available at: [Link]

  • El-Sharkawy, K. A., et al. (2021). Reducing power of samples 8a-g and standard antioxidant BHT. ResearchGate. Available at: [Link]

  • Ilyasov, I. R., et al. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Inorganics, 8(1), 6. Available at: [Link]

  • Yuliani, S. H., et al. (2022). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes from Tinospora crispa (L.) Hook. f. & Thomson Stem Ethanol Extract by Ultrasound-Assisted Extraction. Pharmacognosy Journal, 14(2). Available at: [Link]

  • Hranjec, M., et al. (2014). Comparing antioxidant activities using DPPH and ABTS assays. ResearchGate. Available at: [Link]

  • Batubara, I., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f & Zoll.) Muell. Arg Leaves. E3S Web of Conferences, 503, 07005. Available at: [Link]

Sources

Validation

A Researcher's Comparative Guide to In Silico Molecular Docking of Pyrazole-Based Compounds

< Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide arra...

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide array of protein classes.[1][2] In silico molecular docking has become an indispensable computational tool for the rational design and optimization of these pyrazole-based inhibitors.[1] This guide provides an in-depth comparison of common molecular docking software, a detailed, field-proven workflow for docking pyrazole-based compounds, and a discussion of the critical validation and interpretation of docking results. We synthesize technical protocols with the underlying causalities of experimental choices to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Pyrazole Scaffolds and In Silico Docking

Pyrazole and its derivatives, five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[1][4]

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, helping scientists understand binding affinity and interaction patterns.[5][6] This technique is a cornerstone of structure-based drug design, accelerating the identification of potential lead compounds and significantly reducing the costs associated with drug discovery by minimizing the need for extensive physical screening.[7][8] The core principle of molecular docking lies in simulating the binding process to find the optimal ligand-receptor configuration, quantified by a scoring function to estimate binding affinity.[8]

Comparative Analysis of Molecular Docking Software

The selection of appropriate docking software is a critical decision that influences the accuracy and efficiency of in silico screening. Several powerful tools are available, each with its own set of algorithms and scoring functions.[7][9]

SoftwareAlgorithm HighlightsScoring Function ApproachKey StrengthsConsiderations
AutoDock Employs a Lamarckian genetic algorithm, combining a global search with local energy minimization.[9][10]Semi-empirical free energy force field that includes terms for dispersion/repulsion, hydrogen bonding, electrostatics, and desolvation.Open-source and widely used, offering a high degree of user control and adaptability for complex docking scenarios.[9]Can be computationally intensive and has a steeper learning curve compared to more automated tools.[9]
AutoDock Vina Utilizes a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization.[9]Machine-learning-based scoring function trained on a large set of protein-ligand complexes.Significantly faster than AutoDock 4, with a simplified setup and improved accuracy for many targets.[9]May offer less user control over specific docking parameters compared to the classic AutoDock.
GOLD (Genetic Optimisation for Ligand Docking) Based on a genetic algorithm to explore ligand conformational flexibility and the rotational flexibility of receptor hydrogens.[11]Four distinct scoring functions are available (GoldScore, ChemScore, ASP, and PLP), providing flexibility in evaluating poses.Renowned for its successful application in virtual screening and lead compound discovery.[7]Commercial software, which may be a consideration for academic research groups.
Glide (Schrödinger) Utilizes a hierarchical series of filters to search for possible ligand positions, orientations, and conformations.Employs the GlideScore scoring function, which is a modified and extended version of the ChemScore function.Known for its high accuracy and reliability in pose prediction and virtual screening.[12]Part of a commercial suite of drug discovery software.

A Step-by-Step Experimental Workflow for Docking Pyrazole-Based Compounds using AutoDock

This section provides a detailed, self-validating protocol for a typical molecular docking study of a pyrazole-based inhibitor targeting a specific enzyme, such as carbonic anhydrase.[13]

Preparation of the Receptor and Ligand

The initial and most critical phase involves the meticulous preparation of both the protein (receptor) and the small molecule (ligand).[6]

Step-by-Step Protocol:

  • Receptor Acquisition and Cleaning:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider a human carbonic anhydrase isoform.

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[14] This is crucial to create a clean binding site for docking.

    • Using molecular visualization software like PyMOL or Chimera, inspect the protein for any missing atoms or residues and correct them if necessary.

  • Receptor Preparation for Docking:

    • Add polar hydrogens to the protein structure. This is essential for accurately calculating hydrogen bond interactions.[14]

    • Compute and assign Gasteiger charges to the protein atoms. These partial charges are necessary for the electrostatic term in the scoring function.[14]

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock.[15][16]

  • Ligand Preparation:

    • Obtain the 3D structure of the pyrazole-based compound. This can be done by drawing it in a chemical structure editor and generating a 3D conformation, or by retrieving it from a database like PubChem.

    • Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the molecule.[16]

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT file format.[15][16]

Grid Box Generation and Docking Parameter Setup

The next phase involves defining the search space for the docking simulation and configuring the docking parameters.

Step-by-Step Protocol:

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein.[6] The size and center of the grid box are critical parameters that dictate the search space for the ligand.

    • The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket but not so large as to unnecessarily increase computation time.

    • Generate the grid parameter file (.gpf) which contains the specifications of the grid box.[6]

  • Running AutoGrid:

    • Execute the autogrid4 program using the generated .gpf file as input.[6] This pre-calculates grid maps for each atom type in the ligand, which speeds up the subsequent docking calculations.

  • Docking Parameter File Setup:

    • Create a docking parameter file (.dpf) that specifies the ligand and receptor files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian GA).[6][10]

    • Define the number of docking runs to be performed. A higher number of runs increases the chances of finding the optimal binding pose but also increases the computational cost.

Running the Docking Simulation and Analyzing the Results

The final phase involves executing the docking simulation and interpreting the results.

Step-by-Step Protocol:

  • Executing AutoDock:

    • Run the autodock4 program with the prepared .dpf file.[6] The program will perform the specified number of docking runs and generate a docking log file (.dlg).

  • Result Analysis:

    • The .dlg file contains the results of the docking simulation, including the predicted binding energies and the coordinates of the docked ligand conformations (poses).

    • Analyze the results by clustering the poses based on their root-mean-square deviation (RMSD). The cluster with the lowest binding energy is typically considered the most favorable.[17]

    • Visualize the top-ranked poses in the context of the protein's active site using molecular graphics software.[10] This allows for the detailed examination of key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole-based compound and the protein.

G cluster_prep Preparation Phase cluster_setup Setup Phase cluster_run Execution & Analysis Receptor_Prep Receptor Preparation (PDBQT) Grid_Setup Grid Box Definition (.gpf) Receptor_Prep->Grid_Setup Ligand_Prep Ligand Preparation (PDBQT) Docking_Params Docking Parameters (.dpf) Ligand_Prep->Docking_Params Run_AutoGrid Run AutoGrid Grid_Setup->Run_AutoGrid Run_AutoDock Run AutoDock Docking_Params->Run_AutoDock Run_AutoGrid->Docking_Params Result_Analysis Analyze Results (.dlg) Run_AutoDock->Result_Analysis

Caption: A generalized workflow for in silico molecular docking.

Validation and Interpretation of Docking Results

The trustworthiness of molecular docking results hinges on rigorous validation.

Methods for Validating Docking Protocols
  • Re-docking: A common validation technique is to extract the co-crystallized ligand from a protein-ligand complex, dock it back into the receptor, and compare the predicted pose with the experimental one. An RMSD value below 2.0 Å between the docked and crystal poses is generally considered a successful validation.[18][19]

  • Use of Decoy Sets: Docking a set of known active compounds along with a larger set of "decoy" molecules (presumed inactives) can assess the ability of the docking protocol to distinguish between binders and non-binders.[19]

  • Comparison with Known Binders: Docking a known inhibitor or natural substrate of the target protein alongside the test compounds provides a valuable reference for comparing binding energies and poses.[18]

Interpreting Docking Scores and Binding Interactions
  • Binding Energy: The docking score, often expressed as a negative value, represents an estimate of the binding free energy. A lower (more negative) score generally indicates a stronger predicted binding affinity.[17] However, it's crucial to remember that these are predictive values and may not directly correlate with experimental binding affinities.[17]

  • Visual Inspection of Interactions: Beyond the numerical score, a thorough visual analysis of the docked pose is paramount. Key interactions to look for include:

    • Hydrogen bonds: These are critical for specificity and affinity.

    • Hydrophobic interactions: Often major contributors to the overall binding energy.

    • Pi-pi stacking and cation-pi interactions: Important for aromatic moieties like the pyrazole ring.

G cluster_ligand Pyrazole-Based Inhibitor cluster_protein Protein Active Site Pyrazole_Ring Pyrazole Ring Amino_Acid_3 Amino Acid 3 Pyrazole_Ring->Amino_Acid_3 Pi-Stacking Metal_Ion Metal Ion (e.g., Zn2+) Pyrazole_Ring->Metal_Ion Coordination Substituent_1 Substituent 1 Amino_Acid_1 Amino Acid 1 Substituent_1->Amino_Acid_1 H-Bond Substituent_2 Substituent 2 Amino_Acid_2 Amino Acid 2 Substituent_2->Amino_Acid_2 Hydrophobic Interaction

Caption: Key interactions of a pyrazole inhibitor in an active site.

Case Studies: Pyrazole-Based Compounds as Enzyme Inhibitors

Numerous studies have successfully employed in silico molecular docking to investigate and design pyrazole-based enzyme inhibitors.

Target EnzymePyrazole Derivative ClassKey Findings from DockingReference
Carbonic Anhydrase I & II Sulfonamide-containing pyrazolesDocking studies revealed key interactions with the zinc ion and active site residues, corroborating the inhibitory activity.[13]Dizdaroglu et al., 2019[13]
Type II Topoisomerases Tetrahydroindazole analogsStructure-activity relationships were elucidated, with docking highlighting the importance of the linker conformation for potent inhibition.[20]Gomez et al., 2007[20]
Cyclooxygenase-2 (COX-2) Benzoyl-substituted pyrazolinesMolecular docking identified a pyrazoline derivative with a strong binding affinity to the COX-2 active site, suggesting its potential as an anti-inflammatory agent.[21]In Silico Study, 2023[21]
Various Cancer-Related Proteins Diverse pyrazole derivativesExtensive docking and simulation studies identified promising pyrazole-based inhibitors for targets like HDAC, C-RAF, and VEGFR.[22]In Silico Identification, 2023[22]

Conclusion and Future Perspectives

In silico molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline for pyrazole-based compounds. By providing detailed insights into ligand-protein interactions, it enables the rational design of more potent and selective inhibitors. The continued development of more accurate scoring functions and algorithms that better account for protein flexibility will further enhance the predictive power of molecular docking. As we have demonstrated, a well-structured and validated docking workflow, combined with a thorough understanding of the underlying principles, is essential for leveraging this technology to its full potential and accelerating the development of novel pyrazole-based therapeutics.

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. [Link]

  • Molecular Docking: Principles and Methods - Drug Design Org. [Link]

  • How to validate the molecular docking results ? | ResearchGate. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]

  • Basics, types and applications of molecular docking: A review. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC - NIH. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. [Link]

  • How can I validate docking result without a co-crystallized ligand? [Link]

  • Molecular Docking Tutorial. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - NIH. [Link]

  • Top 5 Protein-Protein Molecular Docking Softwares: A Comparative Analysis. [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [Link]

  • In Silico Study: Molecular Docking and Toxicity Prediction of Pyrazoline Derivatives with Potential as Anti-Inflammatory - ResearchGate. [Link]

  • What tools and frameworks are recommended for molecular docking studies in drug discovery? [Link]

  • Validation of docking performance in context of a structural water molecule-using model system - DiVA portal. [Link]

  • Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC - NIH. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. [Link]

  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS | Semantic Scholar. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. [Link]

  • A Quick Introduction to Graphviz. [Link]

  • Real examples of Graphviz - DevTools Daily - Medium. [Link]

  • ES114 Graphviz - YouTube. [Link]

  • Graphviz. [Link]

  • Graphviz tutorial - YouTube. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Functionalized Pyrazoles for Anticancer Drug Discovery

Introduction: The Pyrazole Scaffold in Oncology In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among them, the pyrazole ring, a five-membered aromatic heterocycle wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Oncology

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among them, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold".[1][2] Its unique structural and electronic properties allow for versatile chemical modifications, making it a focal point in the design of novel therapeutic agents.[1][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] However, it is their potent and often selective anticancer activity that has captured significant attention from researchers and drug development professionals.[3][4][5]

Many pyrazole-containing compounds have shown the ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival, such as various kinases (e.g., EGFR, CDK), tubulin, and even DNA itself.[1][4] This guide provides an in-depth comparison of the cytotoxicity of different functionalized pyrazoles, synthesizing experimental data to elucidate structure-activity relationships (SAR) and offering insights into the experimental methodologies used for their evaluation. Our objective is to equip researchers with the knowledge to rationally design and screen the next generation of pyrazole-based anticancer candidates.

Structure-Activity Relationship (SAR): Decoding the Impact of Functionalization

The cytotoxic potency of a pyrazole derivative is not inherent to the core ring alone but is profoundly influenced by the nature and position of its substituents. Structure-activity relationship studies reveal that strategic functionalization can dramatically enhance anticancer efficacy and selectivity.[1][4]

  • Substitution Patterns: Appropriate substitution at various positions on the pyrazole ring is a key determinant of cytotoxicity. For instance, studies on pyrazole benzothiazole hybrids revealed that compounds featuring electron-withdrawing groups on the aromatic rings (A or B) exhibited the most significant growth inhibition against several cancer cell lines.[1]

  • Hybrid Molecules: A highly effective strategy involves creating hybrid molecules by coupling the pyrazole scaffold with other pharmacologically active moieties. Fusing pyrazole with rings like pyridine, pyrimidine, or indole has led to compounds with remarkable cytotoxicity.[1] For example, novel indole derivatives linked to a pyrazole moiety displayed potent inhibition of cancer cell lines like HCT116, MCF7, HepG2, and A549, with some derivatives showing greater potency than the standard drug doxorubicin. Similarly, pyrazole-thiazolidinone hybrids have been developed as potent anticancer agents.[6]

  • Target-Specific Functionalization: The functional groups often dictate the molecular target. For example, certain pyrazole-arylcinnamide derivatives have been identified as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase.[7] Other derivatives have been designed to inhibit specific kinases like Cyclin-Dependent Kinase 2 (CDK2) or Epidermal Growth Factor Receptor (EGFR), crucial regulators of cell proliferation.[1][8] For instance, a series of pyrazolo[4,3-c]pyridine derivatives showed potent activity against MCF7 and HepG2 cell lines, outperforming doxorubicin in some cases.[1]

The logical relationship between the pyrazole core, its functionalization, and the resulting biological activity can be visualized as a hierarchical process.

SAR_Logic cluster_0 Molecular Design cluster_1 Mechanism & Activity Py_Core Pyrazole Core Scaffold Func Functionalization (e.g., Aryl groups, Halogens, Fused Rings, Hybrids) Py_Core->Func Modification Target Molecular Target Interaction (e.g., Kinase, Tubulin, DNA) Func->Target Determines Specificity Cytotox Enhanced Cytotoxicity (Lower IC50) Target->Cytotox Induces Cell Death

Caption: Logical flow from pyrazole core modification to cytotoxic effect.

Comparative Cytotoxicity Data

The following table summarizes experimental data from various studies, showcasing the cytotoxic effects (IC₅₀ values) of different functionalized pyrazoles against a panel of human cancer cell lines. This allows for a direct comparison of their potency.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM) of Ref.Source
Polysubstituted Pyrazole (Cmpd 59)HepG2 (Liver)2Cisplatin5.5[1]
Pyrazolo[3,4-b]pyridine (Cmpd 57)HepG2 (Liver)3.11Doxorubicin4.30[1]
Pyrazolo[3,4-b]pyridine (Cmpd 58)MCF7 (Breast)4.06Doxorubicin5.17[1]
Indole-Pyrazole Hybrid (Cmpd 33)HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[1]
Pyrazole Benzothiazole Hybrid (Cmpd 25)HT29 (Colon)3.17Axitinib> Cmpd 25[1]
Pyrazole-containing Isolongi-folanone (Cmpd 37)MCF7 (Breast)5.21--[1]
Ferrocene-Pyrazole Hybrid (47c)HCT-116 (Colon)3.12--[9]
Indolo–pyrazole-thiazolidinone (6c)SK-MEL-28 (Melanoma)3.46Sunitinib> 10[7]
Pyrazole-based derivative (P3C)MDA-MB-231 (Breast)0.49--[10]
Pyrazole-based derivative (P3C)MDA-MB-468 (Breast)0.25--[10]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates higher potency.

Mechanisms of Cytotoxic Action

Functionalized pyrazoles exert their anticancer effects through diverse mechanisms, often leading to the induction of apoptosis (programmed cell death).[1]

  • Kinase Inhibition : Many pyrazole derivatives are designed as kinase inhibitors. By blocking the activity of kinases like EGFR, VEGFR-2, and CDKs, they disrupt signaling pathways essential for cell growth, proliferation, and survival.[1][4]

  • Tubulin Polymerization Inhibition : Some pyrazoles act as microtubule-destabilizing agents.[5][7] They bind to tubulin, preventing the formation of the mitotic spindle, which is critical for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7]

  • DNA Intercalation : Certain pyrazole structures can bind to the minor groove of DNA.[1] This interaction can disrupt DNA replication and transcription, ultimately triggering cell death pathways.

  • Induction of Oxidative Stress : Some compounds, like the potent derivative P3C, induce the accumulation of reactive oxygen species (ROS).[10] Excessive ROS leads to mitochondrial damage and activates both intrinsic and extrinsic apoptotic pathways.[10]

A simplified representation of a kinase inhibition pathway is shown below.

Kinase_Pathway cluster_pathway Cellular Response Pyrazole Functionalized Pyrazole (Kinase Inhibitor) Kinase Proliferation Kinase (e.g., EGFR, CDK2) Pyrazole->Kinase Inhibits Signal Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Signal Activates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Prolif Cell Proliferation & Survival Signal->Prolif Promotes

Caption: Pyrazole inhibiting a kinase to block proliferation and induce apoptosis.

Experimental Protocols: A Guide to Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. Here, we outline the methodologies for two key assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the functionalized pyrazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM).[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software like GraphPad Prism.[11]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Pyrazole (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) (Formazan Formation) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC₅₀ concentration for 24-48 hours. Include untreated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at ~535 nm and measure emission at ~617 nm.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a highly versatile and promising platform for the development of novel anticancer agents.[3] The evidence clearly indicates that strategic functionalization—through the introduction of specific substituents or the creation of hybrid molecules—is critical for enhancing cytotoxic potency and modulating the mechanism of action.[1] Derivatives targeting kinases and the tubulin network have shown particular promise, with several compounds exhibiting superior activity compared to established chemotherapeutic drugs in preclinical studies.[7]

Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their bioavailability and reduce potential toxicity. Furthermore, exploring novel pyrazole hybrids and investigating their effects on emerging cancer targets will continue to be a fruitful avenue for drug discovery. The systematic application of the robust experimental protocols detailed in this guide will be essential for validating new candidates and advancing the most promising pyrazoles toward clinical application.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis Online.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.
  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple P
  • Pyrazole Biomolecules as Cancer and Inflamm

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-ethyl-1H-pyrazol-5-yl)methanol for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a de...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0), grounded in established safety principles and regulatory compliance. Our aim is to empower you with the necessary information to manage this chemical waste responsibly, thereby protecting both your team and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is essential. While a comprehensive hazard profile for (1-ethyl-1H-pyrazol-5-yl)methanol is not extensively documented in all public sources, the available Safety Data Sheet (SDS) and data from analogous pyrazole derivatives indicate that it should be treated as hazardous chemical waste.[1][2]

Key Hazards:

  • The precise toxicological properties are not fully characterized.[3]

  • Pyrazole derivatives, as a class, are known for their diverse pharmacological activities and should be handled with care to avoid potential biological effects.[2]

  • Improper disposal, such as discarding it down the drain, can lead to environmental contamination.[1][2]

Therefore, a conservative approach, treating the compound as hazardous, is mandatory. Under no circumstances should (1-ethyl-1H-pyrazol-5-yl)methanol or its containers be disposed of in regular trash or poured down the sink.[1][2]

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against accidental exposure. When handling (1-ethyl-1H-pyrazol-5-yl)methanol for disposal, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors or aerosols.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: Prevent further spread of the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[3] All cleaning materials should also be disposed of as hazardous waste.

  • Personal Protection: Throughout the cleanup process, wear the appropriate PPE.[3]

Step-by-Step Disposal Protocol

The disposal of (1-ethyl-1H-pyrazol-5-yl)methanol must be conducted in a systematic and compliant manner.

Step 1: Waste Classification and Segregation

  • Classify (1-ethyl-1H-pyrazol-5-yl)methanol as hazardous chemical waste.[1]

  • Segregate this waste stream from other laboratory waste, such as non-hazardous materials or incompatible chemicals, to prevent dangerous reactions.[4]

Step 2: Containerization

  • Primary Container: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1][2] The original container is often a suitable choice if it is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(1-ethyl-1H-pyrazol-5-yl)methanol".[1][4] The label should also include the date when the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1][4]

  • This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]

  • Secondary containment, such as a larger, chemically resistant tray, is recommended to capture any potential leaks.[2]

Step 4: Arranging for Professional Disposal

  • The final disposal of (1-ethyl-1H-pyrazol-5-yl)methanol must be handled by a licensed professional waste disposal company.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]

  • Provide the waste disposal company with the full chemical name and any available safety information.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_store Storage cluster_dispose Final Disposal A Identify (1-ethyl-1H-pyrazol-5-yl)methanol as Hazardous Waste B Wear appropriate PPE A->B C Segregate from other waste streams B->C D Select a compatible, leak-proof container C->D E Label container: 'Hazardous Waste' & chemical name D->E F Store in a designated, secure, and ventilated area E->F G Use secondary containment F->G H Contact EHS for pickup G->H I Transfer to a licensed waste disposal company H->I

Caption: Disposal workflow for (1-ethyl-1H-pyrazol-5-yl)methanol.

Regulatory Compliance

It is imperative to adhere to all local, regional, and national regulations governing hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[5][6][7]

Key Regulatory Considerations:

  • Waste Generator Status: Your facility's classification as a Very Small, Small, or Large Quantity Generator will determine specific storage time limits and reporting requirements.[8]

  • Training: All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures.[5]

  • Documentation: Maintain accurate records of hazardous waste generation and disposal.

Data Summary Table
ParameterInformationSource
Chemical Name (1-ethyl-1H-pyrazol-5-yl)methanol[3]
CAS Number 1007488-29-0[3]
Molecular Formula C6H10N2O[3]
Waste Classification Hazardous Chemical Waste[1][2]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[3]
Spill Containment Inert absorbent material (vermiculite, sand)[1]
Disposal Method Incineration by a licensed waste disposal facility is a common method for such compounds.[4] Consult with your EHS department and licensed waste disposal company for specific guidance.[4]
Prohibited Disposal Do not dispose of down the sink or in regular trash.[1][2][1][2]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are not merely regulatory hurdles but are integral to the ethical practice of scientific research.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Hazardous Waste Experts. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. Available at: [Link]waste-management/)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-1H-pyrazol-5-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.